2-(4-n-Propylbenzoyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-propylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12-7-9-13(10-8-12)15(17)14-6-3-4-11-16-14/h3-4,6-11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGIMQKZUHDUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642005 | |
| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-92-5 | |
| Record name | (4-Propylphenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-n-Propylbenzoyl)pyridine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-(4-n-propylbenzoyl)pyridine, a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. While specific experimental data for this particular analog is limited, this document synthesizes information from closely related structures, particularly 2-benzoylpyridine and its derivatives, to offer insights into its physicochemical characteristics, synthesis, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting the compound's potential and outlining methodologies for its synthesis and characterization.
Introduction: The Significance of the 2-Aroylpyridine Scaffold
The 2-aroylpyridine framework is a prominent structural motif in a diverse array of biologically active compounds. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and imparts distinct electronic properties.[1][2][3] The adjacent ketone linker provides a rigid yet conformationally important bridge to a substituted phenyl ring, allowing for a variety of steric and electronic modifications to modulate biological activity. Derivatives of 2-benzoylpyridine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antifungal, and antileishmanial properties.[1][2][4] The introduction of an n-propyl group at the 4-position of the benzoyl moiety is anticipated to enhance lipophilicity, a critical parameter influencing pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
| Property | Estimated Value | Reference/Basis for Estimation |
| Molecular Formula | C₁₅H₁₅NO | Calculated |
| Molecular Weight | 225.29 g/mol | Calculated |
| IUPAC Name | (4-Propylphenyl)(pyridin-2-yl)methanone | Standard Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Likely a solid at room temperature | Analogy to 2-benzoylpyridine |
| Melting Point | Expected to be in the range of 40-80 °C | Analogy to substituted benzophenones |
| Boiling Point | > 300 °C (at atmospheric pressure) | Analogy to 2-benzoylpyridine |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in water | General solubility of similar aromatic ketones |
| pKa (of pyridinium ion) | ~3-4 | Electron-withdrawing effect of the benzoyl group on the pyridine nitrogen |
Synthesis and Characterization
The synthesis of this compound can be approached through several established methodologies for the formation of 2-aroylpyridines. A common and effective strategy involves the oxidation of the corresponding methylene-bridged precursor, 2-(4-n-propylbenzyl)pyridine.
Synthetic Workflow
A plausible synthetic route is outlined below:
Sources
- 1. Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(4-n-Propylbenzoyl)pyridine
This guide provides a comprehensive, technically-grounded walkthrough for the complete chemical structure elucidation of 2-(4-n-Propylbenzoyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrates self-validating protocols, and is grounded in authoritative scientific principles. Our approach ensures that each piece of analytical data logically interlocks to build an unassailable structural assignment.
Introduction: The Molecular Challenge
This compound presents an interesting structural puzzle. It comprises a pyridine ring, a benzoyl group, and an n-propyl substituent. While seemingly straightforward, the precise connectivity and the influence of these moieties on each other's chemical and physical properties require a multi-faceted analytical approach for unambiguous confirmation. The presence of two aromatic systems and an aliphatic chain necessitates a combination of spectroscopic techniques to resolve proton and carbon environments, establish connectivity, and confirm the overall molecular formula.
This guide will systematically detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section will present not only the "how" but, more critically, the "why," empowering the analyst to interpret the resulting data with confidence.
Workflow for Structural Elucidation
The logical flow for determining the structure of a novel or uncharacterized compound like this compound follows a hierarchical progression. We begin with techniques that provide broad, high-level information and progressively move to more detailed, specific methods that build upon one another.
Caption: Workflow for structural elucidation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in any structure elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the confident assignment of a molecular formula.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Processing: Use the instrument's software to calculate the exact mass of the [M+H]⁺ ion and determine the most plausible elemental composition.
Expected Results & Interpretation: The molecular formula for this compound is C₁₅H₁₅NO. The expected monoisotopic mass is 225.1154 g/mol . HRMS should yield an m/z value for the [M+H]⁺ ion that is within a few parts per million (ppm) of the calculated value of 226.1232. This provides strong evidence for the proposed elemental composition.
Trustworthiness: The high accuracy of the mass measurement provides a fundamental check. Any significant deviation from the expected mass would immediately indicate an incorrect structural hypothesis or the presence of impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides crucial information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the aromatic rings, the ketone carbonyl group, and the aliphatic propyl chain.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
Expected Results & Interpretation: The IR spectrum will serve as a fingerprint for the key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| C=O Stretch (Ketone) | ~1660-1690 | Indicates a carbonyl group conjugated to an aromatic ring.[1] |
| C-H Stretch (Aromatic) | ~3000-3100 | Confirms the presence of sp² C-H bonds in the pyridine and benzene rings.[2] |
| C-H Stretch (Aliphatic) | ~2850-2960 | Confirms the presence of sp³ C-H bonds in the n-propyl group.[1] |
| C=C/C=N Stretch (Aromatic) | ~1400-1600 | Characteristic of the pyridine and benzene ring systems.[2] |
Trustworthiness: The presence of a strong absorption in the carbonyl region is a critical piece of evidence. Its specific frequency, lowered by conjugation, helps to validate the benzoylpyridine core structure.[1]
Part 2: Detailed Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will employ a suite of experiments to assign every proton and carbon and to piece the fragments together.
One-Dimensional NMR: ¹H, ¹³C, and DEPT
Expertise & Experience: 1D NMR provides the initial map of the proton and carbon environments. The chemical shifts (δ) indicate the electronic environment of each nucleus, the integration in the ¹H spectrum gives the relative number of protons, and the coupling patterns reveal neighboring protons. The ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) spectra identify all unique carbon atoms and classify them as CH, CH₂, CH₃, or quaternary (C).
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a standard pulse program.
-
¹³C{¹H} NMR Acquisition: Acquire with proton decoupling.
-
DEPT-135 Acquisition: Use a standard DEPT-135 pulse sequence to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.
Expected Results & Interpretation:
¹H NMR Predicted Data (400 MHz, CDCl₃):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |
|---|---|---|---|---|
| H-6' (Pyridine) | ~8.70 | d | 1H | ~4.8 |
| H-3', H-4', H-5' (Pyridine) | ~7.20 - 7.90 | m | 3H | |
| H-2, H-6 (Benzene) | ~7.95 | d | 2H | ~8.4 |
| H-3, H-5 (Benzene) | ~7.30 | d | 2H | ~8.4 |
| -CH₂- (Propyl, α) | ~2.70 | t | 2H | ~7.6 |
| -CH₂- (Propyl, β) | ~1.70 | sextet | 2H | ~7.5 |
| -CH₃ (Propyl, γ) | ~0.95 | t | 3H | ~7.4 |
¹³C NMR and DEPT-135 Predicted Data (100 MHz, CDCl₃):
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase |
|---|---|---|
| C=O | ~195.0 | Absent |
| C-2' (Pyridine) | ~155.0 | Absent |
| C-6' (Pyridine) | ~149.0 | CH (+) |
| C-4 (Benzene) | ~145.0 | Absent |
| C-4' (Pyridine) | ~137.0 | CH (+) |
| C-1 (Benzene) | ~135.0 | Absent |
| C-2, C-6 (Benzene) | ~130.0 | CH (+) |
| C-3, C-5 (Benzene) | ~128.5 | CH (+) |
| C-3', C-5' (Pyridine) | ~122.0 - 126.0 | CH (+) |
| -CH₂- (Propyl, α) | ~38.0 | CH₂ (-) |
| -CH₂- (Propyl, β) | ~24.0 | CH₂ (-) |
| -CH₃ (Propyl, γ) | ~14.0 | CH₃ (+) |
Trustworthiness: The combination of chemical shifts, integrations, multiplicities, and DEPT data provides a self-validating dataset. For instance, the DEPT-135 spectrum must account for all protonated carbons seen in the ¹³C spectrum, and the ¹H integrations must sum to the 15 protons expected from the molecular formula.
Two-Dimensional NMR: Establishing Connectivity
Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) proton-carbon correlations, which are essential for connecting the individual spin systems.[3][4]
Protocol: 2D NMR Acquisition Using the same sample as for 1D NMR, acquire the following 2D spectra:
-
COSY: Standard gradient-enhanced COSY (gCOSY) experiment.
-
HSQC: Standard gradient-enhanced, phase-sensitive HSQC experiment.
-
HMBC: Standard gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.
Interpretation of 2D NMR Data:
COSY:
-
A cross-peak between the triplet at ~2.70 ppm and the sextet at ~1.70 ppm, and another between the sextet and the triplet at ~0.95 ppm, will confirm the n-propyl chain spin system.
-
Correlations among the aromatic protons will help delineate the spin systems of the 1,4-disubstituted benzene ring and the 2-substituted pyridine ring.
HSQC:
-
This experiment will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D tables. For example, the proton signal at ~2.70 ppm will show a correlation to the carbon signal at ~38.0 ppm.
Caption: Key COSY and HSQC correlations.
HMBC: The Final Assembly The HMBC spectrum is the key to connecting the isolated fragments: the propyl group, the benzene ring, the pyridine ring, and the carbonyl carbon.
-
Connecting Propyl to Benzene: The α-protons of the propyl group (~2.70 ppm) should show a 3-bond correlation to the quaternary carbon C-4 of the benzene ring (~145.0 ppm) and 2-bond correlations to the aromatic C-3 and C-5 carbons (~128.5 ppm).
-
Connecting Benzene to Carbonyl: The aromatic protons H-2 and H-6 (~7.95 ppm) will show a 3-bond correlation to the carbonyl carbon (~195.0 ppm).
-
Connecting Pyridine to Carbonyl: The H-6' proton of the pyridine ring (~8.70 ppm) will show a 3-bond correlation to the carbonyl carbon (~195.0 ppm), definitively establishing the link between the carbonyl and the pyridine ring at the C-2' position.
Caption: Critical HMBC correlations for assembly.
Trustworthiness: The interlocking nature of 2D NMR data provides a robust, self-validating system. The COSY experiment defines the spin systems, the HSQC assigns the directly bonded C-H pairs, and the HMBC connects these systems across quaternary carbons and heteroatoms. A complete and consistent set of correlations across all three experiments leaves no ambiguity in the final structure.[5]
Conclusion
The structural elucidation of this compound is achieved through a systematic and logical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. FT-IR spectroscopy confirms the presence of the key functional groups—an aromatic ketone, aromatic rings, and an aliphatic chain. Finally, a comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) provides an unambiguous assignment of all atoms and their connectivity. The crucial HMBC correlations linking the propyl group to the phenyl ring, and both aromatic rings to the central carbonyl carbon, serve as the definitive evidence for the proposed structure. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
-
Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link] (Note: Direct link to PDF was not available, linking to the university's chemistry department page).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Chemical Communications. Available at: [Link]
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ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]
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ChemBK. (n.d.). 2-(4-ISOPROPYLBENZOYL)PYRIDINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723568, 2-(4-Butylbenzoyl)pyridine. PubChem. Retrieved from [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Kwan, E. E. (n.d.). 2D NMR Solutions. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627.
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine adsorption FT-IR difference spectra. Retrieved from [Link]
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MedChemProf. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
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Introduction: The Benzoylpyridine Scaffold in Modern Chemistry
An In-depth Technical Guide to 2-(4-n-Propylbenzoyl)pyridine and its Class for Advanced Research
The benzoylpyridine scaffold is a cornerstone in medicinal chemistry and materials science, representing a privileged heterocyclic structure. These diaryl ketones, which link a pyridine ring to a substituted benzene ring via a carbonyl group, exhibit a remarkable range of biological activities and serve as versatile intermediates for more complex molecular architectures. This guide focuses on this compound, a specific analogue within this class.
While detailed experimental data for the n-propyl variant is not widely published, this document will provide a comprehensive technical overview by drawing upon established principles and data from closely related analogues, such as 2-(4-isopropylbenzoyl)pyridine and 2-(4-butylbenzoyl)pyridine. We will delve into the compound's physicochemical properties, explore robust synthetic strategies that overcome the inherent challenges of pyridine chemistry, and discuss its applications in drug discovery, particularly as an inhibitor of key cellular signaling pathways. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the potential of 2-(4-alkylbenzoyl)pyridines in their work.
Compound Identification and Physicochemical Properties
Precise identification is critical for any chemical entity. Although a unique CAS number for this compound is not readily found in major databases, its structure is unambiguous. For reference, the CAS numbers for structurally similar compounds are 206357-76-8 for 2-(4-isopropylbenzoyl)pyridine and 61780-16-3 for 2-(4-butylbenzoyl)pyridine.[1][2]
The key physicochemical properties, extrapolated from these closely related structures, are summarized below. These values provide a reliable baseline for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value (Predicted/Inferred) | Source/Analogue |
| Molecular Formula | C₁₅H₁₅NO | (Calculated) |
| Molecular Weight | 225.29 g/mol | (Calculated) |
| IUPAC Name | (4-propylphenyl)(pyridin-2-yl)methanone | (Standard Nomenclature) |
| Boiling Point | ~354.0 ± 25.0 °C | [1] (Isopropyl analogue) |
| Density | ~1.068 ± 0.06 g/cm³ | [1] (Isopropyl analogue) |
| pKa (Conjugate Acid) | ~3.02 ± 0.10 | [1] (Isopropyl analogue) |
| XLogP3 | ~3.8 | [2] (Butyl analogue) |
| Hydrogen Bond Acceptor Count | 2 | [2] (Butyl analogue) |
| Hydrogen Bond Donor Count | 0 | [2] (Butyl analogue) |
Synthesis of 2-Aroylpyridines: Overcoming Synthetic Hurdles
The synthesis of 2-aroylpyridines presents a unique challenge rooted in the electronic nature of the pyridine ring. The nitrogen atom renders the ring electron-deficient, making it resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[3] Furthermore, the Lewis acids used to catalyze these reactions tend to coordinate with the basic nitrogen atom, further deactivating the ring.[3][4]
Consequently, modern synthetic chemistry has developed alternative, more effective strategies to forge the critical carbon-carbon bond between the pyridine ring and the aroyl group.
Modern Synthetic Approaches
Several robust methods have emerged:
-
Acylation of Organometallic Pyridine Reagents: A common strategy involves the metallation of a pyridine derivative (e.g., using lithium or magnesium reagents) followed by acylation with an appropriate benzoyl chloride or related acylating agent. This approach, however, can be sensitive to functional groups and requires careful control of reaction conditions to avoid side reactions.[4]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds.[5][6][7] This can be adapted to synthesize the target molecule, for instance, by coupling a 2-pyridylboronic acid derivative with a 4-propylbenzoyl halide.
-
Acylation of Silylated Pyridines (Beyond Friedel-Crafts): A highly effective and selective method involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides.[8] This process cleverly bypasses the limitations of Friedel-Crafts chemistry. The mechanism involves an initial N-acylation of the pyridine, which activates the molecule for a subsequent intramolecular silyl transfer and C-acylation, ultimately yielding the desired 2-aroylpyridine with high selectivity.[8]
-
Oxidation of Precursors: Another viable route is the oxidation of a precursor molecule, such as 2-(4-propylbenzyl)pyridine. This methylene bridge can be oxidized to the target carbonyl group using a suitable oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Caption: Conceptual workflow for a multi-step synthesis of this compound.
Experimental Protocol: Synthesis via Oxidation of 2-(4-n-Propylbenzyl)pyridine
This protocol describes a plausible and robust method for preparing the title compound.
Objective: To synthesize this compound by oxidation of 2-(4-n-propylbenzyl)pyridine.
Materials:
-
2-(4-n-Propylbenzyl)pyridine (1 equivalent)
-
Potassium permanganate (KMnO₄) (3-4 equivalents)
-
Acetone/Water or Pyridine solvent system
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-n-propylbenzyl)pyridine (1 eq.) in a suitable solvent mixture such as aqueous acetone or pyridine.
-
Addition of Oxidant: While stirring vigorously, add potassium permanganate (3-4 eq.) portion-wise to the solution. The addition should be controlled to manage the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite to quench the excess KMnO₄. The characteristic purple color will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with dichloromethane (DCM).
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product (a pale yellow oil or solid) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
The benzoylpyridine core is a recognized pharmacophore found in molecules targeting a variety of biological processes. Its structural rigidity, combined with the hydrogen bonding capacity of the pyridine nitrogen and the carbonyl oxygen, allows for potent and selective interactions with enzyme active sites and protein receptors.
Inhibition of Signaling Pathways
Research into structurally related benzoylpyridines and benzophenones has revealed significant activity as inhibitors of critical signaling kinases.
-
p38α MAP Kinase Inhibition: A study on benzoylpyridines demonstrated their potential as potent inhibitors of p38α mitogen-activated protein (MAP) kinase.[9] The p38α pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis. The benzoylpyridine scaffold serves as a template for designing orally active inhibitors with high efficacy.[9][10]
-
Tubulin Polymerization Inhibition: In oncology research, novel 6-aryl-2-benzoyl-pyridines have been identified as highly potent tubulin polymerization inhibitors.[11] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. One compound from this class, 4v , showed an average IC₅₀ of approximately 1.8 nM against a panel of cancer cell lines and suppressed tumor growth in vivo.[11]
Caption: Role of benzoylpyridines as inhibitors of the p38 MAP kinase signaling pathway.
Conclusion
This compound, as a representative of the 2-aroylpyridine class, stands as a molecule of significant interest for advanced chemical and pharmaceutical research. While its direct synthesis is challenged by the electronic properties of the pyridine ring, modern synthetic methodologies provide efficient and high-yielding pathways to this and related structures. The established biological activities of its analogues as potent inhibitors of key cellular targets, such as p38α kinase and tubulin, underscore the immense potential of this scaffold in the development of next-generation therapeutics for inflammatory diseases and cancer. This guide provides the foundational knowledge required for researchers to synthesize, handle, and strategically deploy these valuable compounds in their discovery programs.
References
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.[Link]
-
Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.[Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.[Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central.[Link]
-
SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. PubMed.[Link]
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(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.[Link]
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Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. PubMed.[Link]
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Preparation of Pyridines, Part 3: By Acylation. YouTube.[Link]
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friedel crafts acylation for pyridine. Brainly.in.[Link]
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Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications.[Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health.[Link]
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2-(4-Butylbenzoyl)pyridine | C16H17NO | CID 24723568. PubChem.[Link]
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Synthesis of 2-(4-n-Propylbenzoyl)pyridine starting materials
An In-Depth Technical Guide to the Synthesis of 2-(4-n-Propylbenzoyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for preparing this compound, a valuable ketone intermediate in pharmaceutical and materials science research. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural listings to offer a deep-dive into the causality behind experimental choices. We will explore three primary synthetic strategies: the Grignard reaction, Friedel-Crafts acylation, and the oxidation of a benzylic precursor. Each methodology is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate route based on laboratory scale, available starting materials, and desired purity. All protocols and mechanistic discussions are grounded in authoritative references to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of any target molecule begins with retrosynthesis. By disconnecting key bonds in the target structure, we can identify readily available or easily synthesizable starting materials. For this compound, the most logical disconnection is at the carbon-carbon bond of the ketone group. This C-C bond can be formed through several fundamental organic reactions, revealing three primary synthetic pathways.
Caption: Workflow for the Grignard synthesis pathway.
Experimental Protocol: Synthesis via Grignard Reagent
-
Preparation of 4-n-Propylphenylmagnesium Bromide: a. To a flame-dried 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). b. Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. c. In the dropping funnel, prepare a solution of 1-bromo-4-propylbenzene (1.0 eq) in anhydrous THF. d. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by gentle refluxing), add a single crystal of iodine. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent. [1]Cool to room temperature. The resulting pale yellow to grey solution is used directly. [1]
-
Reaction with 2-Cyanopyridine: a. In a separate flame-dried 500 mL flask under nitrogen, dissolve 2-cyanopyridine (1.1 eq) in anhydrous THF. b. Cool the 2-cyanopyridine solution to 0 °C using an ice bath. c. Slowly transfer the prepared Grignard solution to the 2-cyanopyridine solution via cannula or dropping funnel, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: a. Carefully pour the reaction mixture onto a mixture of crushed ice and 2M sulfuric acid. [2] b. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent that effectively solvates the Grignard reagent. |
| Temperature | 0 °C to Room Temperature | Controls the exothermicity of the addition reaction, minimizing side products. |
| Stoichiometry | ~1.1 eq of 2-Cyanopyridine | A slight excess ensures complete consumption of the valuable Grignard reagent. |
| Workup | Acidic Hydrolysis (H₃O⁺) | Converts the intermediate magnesium imine complex to the final ketone product. |
| Reported Yield | 80-90% | High yields are typical for this robust reaction. [3][4] |
Pathway B: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. [5][6]In this pathway, n-propylbenzene is acylated with 2-picolinoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality Behind Experimental Choices:
-
Catalyst: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic by forming a resonance-stabilized acylium ion. [7]* Regioselectivity: The n-propyl group is an ortho-, para-directing activator. Due to steric hindrance from the propyl group, the acylation occurs predominantly at the para position, leading to the desired 4-substituted product. [7]* Reaction Conditions: The reaction is typically run at low temperatures to control the reaction rate and prevent side reactions. The AlCl₃ catalyst is deactivated by water, so anhydrous conditions are essential.
Caption: Workflow for the Friedel-Crafts acylation pathway.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Preparation of 2-Picolinoyl Chloride: a. In a round-bottom flask, suspend 2-picolinic acid (1.0 eq) in dichloromethane (DCM). b. Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF. c. Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases. d. Remove the solvent and excess reagent under reduced pressure to yield crude 2-picolinoyl chloride, which is often used immediately in the next step.
-
Acylation Reaction: a. To a flame-dried three-necked flask under nitrogen, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous DCM. b. Cool the suspension to 0 °C. c. Add a solution of 2-picolinoyl chloride (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. d. To this mixture, add n-propylbenzene (1.1 eq) dropwise, keeping the temperature below 5 °C. e. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl. b. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). c. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. d. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. e. Purify the residue via column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid required to generate the highly reactive acylium ion electrophile. |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent suitable for Friedel-Crafts conditions. |
| Temperature | 0 °C to Room Temperature | Low initial temperature controls the reaction; warming drives it to completion. |
| Stoichiometry | >1.0 eq of AlCl₃ | The catalyst complexes with the product ketone, so slightly more than one equivalent is needed. |
| Expected Yield | 60-75% | Generally lower and more variable than the Grignard route due to potential side reactions. |
Pathway C: Oxidation of a Benzylic Precursor
Causality Behind Experimental Choices:
-
Oxidizing Agent: A variety of oxidizing agents can be used, such as potassium permanganate (KMnO₄), chromium-based reagents (e.g., sodium dichromate), or manganese dioxide (MnO₂). [8]The choice depends on the desired reactivity, selectivity, and tolerance of other functional groups. For instance, sodium dichromate in acetic acid is effective for this transformation. [9]* Reaction Conditions: Oxidations are often run at elevated temperatures (reflux) to drive the reaction to completion. [9]The conditions must be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.
Caption: Workflow for the benzylic oxidation pathway.
Experimental Protocol: Synthesis via Oxidation
-
Synthesis of 2-(4-n-Propylbenzyl)pyridine (Example Route): a. Generate 2-picolyl lithium by treating 2-picoline with a strong base like n-butyllithium in THF at -78 °C. b. React the resulting deep red solution with 1-bromo-4-propylbenzene in the presence of a palladium or copper catalyst to form the C-C bond. c. Quench the reaction with water and perform a standard extractive workup. Purify by chromatography.
-
Oxidation to the Ketone: a. In a round-bottom flask, dissolve 2-(4-n-propylbenzyl)pyridine (1.0 eq) in glacial acetic acid. [9] b. To this stirred solution, add sodium dichromate (1.1 eq) portion-wise, monitoring for any exotherm. c. Heat the resulting mixture to reflux for 3-5 hours. The solution will typically turn a dark green color as Cr(VI) is reduced to Cr(III). [9] d. Cool the reaction to room temperature and pour it into a large volume of cold water. e. Neutralize the solution with a base (e.g., NaOH or Na₂CO₃), which will precipitate the product and chromium salts. f. Collect the precipitate by filtration or extract the mixture with an organic solvent like ethyl acetate. g. If extracting, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition/Reagent | Rationale |
| Oxidant | Sodium Dichromate / Acetic Acid | A strong, effective oxidizing system for converting benzylic methylenes to ketones. [9] |
| Solvent | Glacial Acetic Acid | Provides an acidic medium that is stable to the strong oxidizing conditions. |
| Temperature | Reflux | Provides the necessary activation energy for the oxidation to proceed at a reasonable rate. |
| Workup | Basification / Extraction | Neutralizes the acidic solvent and allows for separation of the organic product from inorganic salts. |
| Expected Yield | 50-70% | Yields can be moderate and are highly dependent on the precursor's purity and reaction control. |
Comparative Analysis of Synthetic Routes
| Feature | Grignard Reaction | Friedel-Crafts Acylation | Benzylic Oxidation |
| Overall Yield | High (80-90%) | Moderate (60-75%) | Moderate (50-70%) |
| Reliability | Very High | High | Moderate (sensitive to oxidant) |
| Scalability | Good, but requires strict anhydrous control. | Good, common industrial process. | Moderate, due to exotherms and waste. |
| Safety Concerns | Highly reactive Grignard reagent, flammable ether solvents. | Corrosive AlCl₃, generation of HCl gas. | Use of toxic heavy metals (e.g., Chromium). |
| Atom Economy | Good | Moderate (loss of HCl and AlCl₃ complex). | Poor (large amounts of inorganic waste). |
| Starting Materials | 1-bromo-4-propylbenzene, 2-cyanopyridine. | n-propylbenzene, 2-picolinic acid. | 2-(4-n-propylbenzyl)pyridine. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The Grignard reaction between 4-n-propylphenylmagnesium bromide and 2-cyanopyridine stands out as the most efficient and high-yielding method for laboratory-scale synthesis, provided that stringent anhydrous conditions are maintained. The Friedel-Crafts acylation offers a robust alternative that is well-suited for larger scales, leveraging a classic industrial reaction, though it may result in slightly lower yields and requires handling of corrosive reagents. Finally, the oxidation of a benzylic precursor provides a viable, albeit less direct, route that can be useful depending on the availability of the specific starting materials. The selection of the optimal synthetic route will ultimately depend on a careful evaluation of factors including desired yield, scale, safety protocols, and economic considerations.
References
- Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-cyanopyridine. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(6), 993–997. Retrieved from [Link]
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Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
- Google Patents. (2008). US20080039632A1 - Method of Making Cyanopyridines.
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Homework.Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from [Link]
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Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
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NutraSweet Company. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Retrieved from [Link]
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MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
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Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-chlorobenzoyl)pyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
- Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
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Organic Syntheses. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
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Crunch Chemistry. (2025). Friedel-Crafts reactions in benzene. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of n-propylbenzene. Retrieved from [Link]
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York University. (n.d.). Diversification of 4-Alkyl Pyridines: Mining for Reactivity with Alkylidene Dihydropyridines. Retrieved from [Link]
- Google Patents. (2017). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
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Organic Syntheses. (n.d.). Benzyl alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Retrieved from [Link]
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Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. Retrieved from [Link]
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An In-depth Technical Guide to (4-propylphenyl)(pyridin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of (4-propylphenyl)(pyridin-2-yl)methanone, a compound of interest in medicinal chemistry and materials science. This document delves into its chemical identity, potential synthetic pathways, and anticipated analytical characteristics, while also addressing the current landscape of its known applications and safety considerations.
Introduction
(4-propylphenyl)(pyridin-2-yl)methanone belongs to the family of diaryl ketones containing a pyridine ring. This structural motif is of significant interest in drug discovery, as the pyridine moiety can serve as a hydrogen bond acceptor and participate in various biological interactions. The overall structure suggests potential for diverse pharmacological activities, and its aromatic nature may lend itself to applications in materials science. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.
Nomenclature and Chemical Identity
The nomenclature of this compound can be approached from several perspectives, with the International Union of Pure and Applied Chemistry (IUPAC) name providing the most systematic description.
IUPAC Name
The formal IUPAC name for the compound is (4-propylphenyl)(pyridin-2-yl)methanone . This name is derived by identifying the central carbonyl group (methanone) and the two flanking aryl groups: a phenyl ring substituted with a propyl group at the para-position (4-propylphenyl) and a pyridine ring attached at the 2-position (pyridin-2-yl).
Synonyms
Common synonyms for this compound include:
-
2-(4-n-Propylbenzoyl)pyridine
-
Phenyl(4-propylphenyl)methanone, 2-pyridinyl derivative
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
| InChI Key | Based on related structures, a unique InChI key would be generated upon synthesis and characterization. |
| CAS Number | A specific CAS number for this compound has not been identified in the searched literature, suggesting it may be a novel or less-common substance. For comparison, the isomeric (4-propylphenyl)(pyridin-3-yl)methanone is registered under CAS number 61780-07-2.[1] |
graph chemical_structure { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=solid, penwidth=1.5];// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; N1 [label="N"]; O1 [label="O"]; // Phenyl ring with propyl group C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [label=""]; C7 -- C8; C8 -- C9; // Ketone bridge C4 -- C10 [label=""]; C10 -- O1 [style=double]; // Pyridine ring C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- N1; N1 -- C11; // Add implicit hydrogens for clarity (optional, as labels) // This is a simplified representation.
}
Figure 1: Chemical structure of (4-propylphenyl)(pyridin-2-yl)methanone.
Synthesis and Methodologies
Proposed Synthetic Pathway 1: Grignard Reaction
This approach involves the reaction of a Grignard reagent, formed from a brominated precursor, with a pyridine derivative.
Workflow:
Figure 2: Proposed Grignard reaction pathway for the synthesis of (4-propylphenyl)(pyridin-2-yl)methanone.
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 4-propylbromobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of 4-propylphenylmagnesium bromide.
-
Grignard Reaction: The solution of the Grignard reagent is cooled (e.g., to 0 °C) and a solution of 2-cyanopyridine in anhydrous THF is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched by the slow addition of an acidic solution (e.g., aqueous HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Proposed Synthetic Pathway 2: Oxidation of a Precursor
This method involves the oxidation of a methylene-bridged precursor.
Workflow:
Figure 3: Proposed oxidation pathway for the synthesis of (4-propylphenyl)(pyridin-2-yl)methanone.
Step-by-Step Protocol:
-
Reaction Setup: The starting material, 2-(4-propylbenzyl)pyridine, is dissolved in a suitable solvent (e.g., a mixture of water and pyridine).
-
Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the reaction mixture, maintaining the temperature within a controlled range.
-
Workup and Purification: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with methanol). The reaction mixture is then filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product can be purified by chromatography or recrystallization.
Analytical Characterization (Anticipated)
Given the proposed structure, the following analytical data can be anticipated for the characterization of (4-propylphenyl)(pyridin-2-yl)methanone.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the pyridine ring (typically in the δ 7.5-8.7 ppm range).- Aromatic protons of the 4-propylphenyl ring (two doublets in the δ 7.2-7.8 ppm range).- Protons of the propyl group: a triplet for the methyl group (around δ 0.9 ppm), a sextet for the central methylene group (around δ 1.6 ppm), and a triplet for the methylene group attached to the phenyl ring (around δ 2.6 ppm). |
| ¹³C NMR | - Carbonyl carbon signal (typically in the δ 190-200 ppm range).- Aromatic carbons of both rings.- Aliphatic carbons of the propyl group. |
| Infrared (IR) | - A strong C=O stretching vibration for the ketone (typically around 1660-1680 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic groups.- C=N and C=C stretching vibrations from the pyridine and phenyl rings. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (225.29 g/mol ).- Characteristic fragmentation patterns, including the loss of the propyl group and cleavage at the carbonyl bridge. |
Potential Applications
While specific applications for (4-propylphenyl)(pyridin-2-yl)methanone have not been documented, the structural class of pyridinyl ketones has shown promise in several areas:
-
Medicinal Chemistry: Pyridine-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The diaryl ketone scaffold is also present in a number of pharmacologically active molecules. Therefore, this compound could be a candidate for screening in various biological assays.
-
Materials Science: The conjugated aromatic system of this molecule suggests potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as a component in photosensitive materials.
Safety and Handling
Specific toxicological data for (4-propylphenyl)(pyridin-2-yl)methanone is not available. However, based on the known hazards of related compounds, the following precautions should be taken:
-
General Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Potential Hazards: Based on the pyridine moiety and the general reactivity of ketones, this compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause skin and eye irritation. A comprehensive safety assessment should be conducted before handling this compound on a large scale.
Conclusion
(4-propylphenyl)(pyridin-2-yl)methanone is a chemical entity with potential for further exploration in both medicinal chemistry and materials science. This guide has outlined its chemical identity, proposed viable synthetic routes, and anticipated its analytical characteristics. The lack of specific experimental data in the current literature highlights an opportunity for novel research to synthesize, characterize, and evaluate the properties and potential applications of this compound.
References
No direct references for the synthesis or properties of (4-propylphenyl)(pyridin-2-yl)methanone were found. The information presented is based on established chemical principles and data for structurally related compounds.
Sources
A-Z of 2-(4-n-Propylbenzoyl)pyridine Solubility: A Guide to Empirical Determination for Drug Development
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing bioavailability and formulation strategies. For novel compounds such as 2-(4-n-Propylbenzoyl)pyridine, comprehensive solubility data is often not publicly available and must be determined empirically. This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately measure the thermodynamic equilibrium solubility of this compound. We present the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, explaining the scientific rationale behind each step. This document serves as a practical, field-proven protocol to generate reliable and reproducible solubility data, a critical parameter for regulatory submissions and successful drug product development.
Introduction: The Critical Role of Solubility
This compound is a pyridine derivative, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.[1] While specific public data on this compound is limited, its structural motifs are common in biologically active molecules.[2] The solubility of an API is a critical physical property that dictates its therapeutic activity and stability.[3] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, limiting oral bioavailability and posing significant challenges for formulation development.[4]
Therefore, the precise and early determination of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental step in risk assessment and mitigation during drug discovery and development.[4] This guide focuses on the "gold standard" for determining thermodynamic equilibrium solubility: the shake-flask method.[5][6] This method remains the most reliable and widely used technique for solubility measurement.[5]
The Shake-Flask Method: A Self-Validating Protocol
The objective is to determine the maximum concentration of this compound that can be dissolved in a specific solvent system at equilibrium. The shake-flask method achieves this by creating a saturated solution in the presence of excess solid drug, ensuring that the dissolved concentration represents the true thermodynamic solubility.[3] Quantification of the dissolved analyte is then performed using a specific and sensitive analytical technique, typically HPLC with UV detection.[4][7]
Causality Behind Experimental Design
-
Why Excess Solid? Adding an excess of the compound ensures that the solution becomes saturated.[5] Equilibrium is confirmed when the concentration of the dissolved compound remains constant over time, indicating that the rates of dissolution and precipitation are equal.[8]
-
Why Agitation? Continuous agitation (shaking or stirring) facilitates the dissolution process and reduces the time required to reach equilibrium.[5] A duration of 24-48 hours is common to ensure equilibrium is reached, especially for poorly soluble compounds.[6][9]
-
Why Temperature Control? Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 37 ± 1°C to simulate physiological conditions, as mandated by regulatory guidelines like the International Council for Harmonisation (ICH).[10][11]
-
Why pH Control? For ionizable compounds, solubility can be highly dependent on the pH of the medium.[12] The pyridine moiety in the target compound is weakly basic. Therefore, solubility must be assessed across a physiologically relevant pH range (e.g., 1.2, 4.5, and 6.8) to understand its behavior in different segments of the gastrointestinal tract.[10][13]
-
Why HPLC? High-Performance Liquid Chromatography (HPLC) is the preferred analytical endpoint because of its high specificity and sensitivity.[4] Unlike UV spectroscopy, which can be confounded by impurities or degradants, HPLC separates the analyte of interest from other components, ensuring that only the concentration of this compound is measured.[7]
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for determining the aqueous solubility of this compound.
Materials & Reagents
-
This compound (solid, purity >98%)
-
HPLC-grade Acetonitrile and Water
-
Phosphate and acetate buffer reagents
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)
-
Analytical balance
-
HPLC system with UV detector
Step-by-Step Workflow
Part A: Sample Preparation & Equilibration
-
Prepare Buffer Solutions: Prepare aqueous buffer solutions at a minimum of three pH levels: 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[11]
-
Add Excess Solid: To a series of glass vials, add a precisely weighed amount of this compound (e.g., 5-10 mg). The key is to add enough solid so that undissolved particles are clearly visible after the equilibration period.[5]
-
Add Solvent: Add a known volume of the desired buffer (e.g., 2 mL) to each vial.
-
Equilibrate: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37°C).[8] Allow the samples to equilibrate for at least 24 hours.[6] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); the concentration should be consistent.[5]
-
Verify pH: After equilibration, measure and record the final pH of the slurry to ensure it has not shifted significantly.[5]
Part B: Sample Analysis via HPLC
-
Phase Separation: Withdraw an aliquot from each vial. Immediately filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved solids.[14] Expert Tip: Discard the first portion of the filtrate to saturate any potential binding sites on the filter material.[8]
-
Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in the mobile phase.[15]
-
HPLC Analysis: Inject the prepared standards and the diluted samples onto the HPLC system. Record the peak area responses.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the diluted samples.[15]
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in the original buffer. Express the result in units such as mg/mL or µg/mL.
Data Presentation & Visualization
Quantitative solubility data should be summarized in a clear, tabular format. The following is an illustrative example of how the final data for this compound might be presented.
Table 1: Illustrative Thermodynamic Solubility of this compound at 37°C
| Buffer pH | Mean Solubility (µg/mL) | Standard Deviation (n=3) |
| 1.2 | 155.8 | 8.2 |
| 4.5 | 45.2 | 2.5 |
| 6.8 | 5.1 | 0.4 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
Determining the solubility of this compound is a critical step that requires a robust and scientifically sound methodology. The shake-flask method, grounded in the principles of thermodynamic equilibrium, provides the most reliable data for drug development and regulatory purposes. By coupling this preparation technique with the specificity of HPLC analysis, researchers can generate accurate and reproducible solubility profiles across a range of physiologically relevant conditions. This foundational data is indispensable for guiding formulation design, predicting in vivo performance, and ensuring the successful progression of new chemical entities through the development pipeline.
References
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Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available at: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
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International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]
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Evotec. Thermodynamic Solubility Assay. Available at: [Link]
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ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]
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National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]
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Wikipedia. Pyridine. Available at: [Link]
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Domainex. Thermodynamic Solubility Assay. Available at: [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
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NIST. Pyridine, 2-propyl-. Available at: [Link]
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Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]
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U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]
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Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
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ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available at: [Link]
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The Emerging Potential of 2-(4-n-Propylbenzoyl)pyridine and its Analogs in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Within this vast chemical space, the 2-aroylpyridine motif, characterized by a pyridine ring substituted at the 2-position with a benzoyl group, represents a particularly promising area for therapeutic innovation. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential research applications of 2-aroylpyridines, with a specific focus on the largely unexplored derivative, 2-(4-n-Propylbenzoyl)pyridine. By synthesizing existing literature on related compounds and providing detailed experimental workflows, this document aims to equip researchers with the foundational knowledge to investigate this intriguing class of molecules.
Introduction: The Significance of the 2-Aroylpyridine Scaffold
The pyridine ring is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which can enhance binding affinity and specificity to therapeutic targets.[1] The addition of a benzoyl group at the 2-position introduces a diaryl ketone linkage that offers both structural rigidity and opportunities for diverse chemical modifications. This unique combination of a heteroaromatic ring and a flexible aroyl substituent makes 2-aroylpyridines attractive candidates for targeting a wide array of biological processes. While extensive research has been conducted on various substituted pyridines, the specific subclass of 2-aroylpyridines remains a fertile ground for novel discoveries.
Synthetic Strategies for 2-Aroylpyridines
The synthesis of 2-aroylpyridines can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on both the pyridine and phenyl rings.
Suzuki-Miyaura Cross-Coupling
A robust and widely used method for the formation of C-C bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be adapted for the synthesis of 2-arylpyridines, which can then be oxidized to the corresponding 2-aroylpyridines. A general workflow involves the coupling of a 2-halopyridine with a phenylboronic acid, followed by an oxidation step.
Experimental Protocol: Two-Step Synthesis via Suzuki-Miyaura Coupling and Oxidation
-
Step 1: Suzuki-Miyaura Cross-Coupling.
-
In a flame-dried Schlenk flask, combine the 2-halopyridine (1.0 eq.), the desired phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq.), and a suitable base (e.g., Na3PO4, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane and water).
-
Heat the reaction mixture at a specified temperature (e.g., 65-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-arylpyridine.
-
-
Step 2: Oxidation to the 2-Aroylpyridine.
-
Dissolve the 2-arylpyridine (1.0 eq.) in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., sodium dichromate) and reflux the mixture for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and air dry to obtain the crude 2-aroylpyridine.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Diagram: General Synthesis Workflow
Caption: General two-step synthesis of 2-aroylpyridines.
Potential Research Applications of 2-Aroylpyridines
Derivatives of the 2-aroylpyridine scaffold have shown promise in a variety of therapeutic areas. The following sections highlight key research applications supported by existing literature on analogous compounds.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their antiproliferative effects.[2][3] Specifically, 2-benzoylpyridine derivatives have demonstrated promising activity against various cancer cell lines.[4] The mechanism of action is often attributed to the ability of these compounds to chelate metal ions, such as iron, which are crucial for cancer cell proliferation.[4]
Hypothetical Mechanism of Action: Disruption of Iron Metabolism
Caption: Hypothetical anticancer mechanism of 2-aroylpyridines.
Enzyme Inhibition
The structural features of 2-aroylpyridines make them suitable candidates for designing enzyme inhibitors. For instance, substituted pyridines have been identified as nonsteroidal inhibitors of human placental aromatase (cytochrome P-450).[5] The nitrogen atom of the pyridine ring can act as a crucial interaction point within the active site of an enzyme.
G-Protein Coupled Receptor (GPCR) Modulation
A study on 2-(4-(methylsulfonyl)phenyl)pyridine derivatives revealed their potential as agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis.[6] This suggests that the 2-aroylpyridine scaffold could be a valuable starting point for developing modulators of other GPCRs.
Case Study: this compound
While direct experimental data on this compound is scarce in the current literature, we can extrapolate its potential properties and research applications based on the structure-activity relationships (SAR) of related 2-aroylpyridines.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.29 g/mol |
| XLogP3 | 3.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Data predicted using computational tools.
The presence of the n-propyl group at the 4-position of the benzoyl ring is expected to increase the lipophilicity of the molecule compared to unsubstituted 2-benzoylpyridine. This modification could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Based on the known biological activities of related compounds, potential research applications for this compound could include:
-
Anticancer Drug Discovery: The n-propyl group could enhance cellular uptake and antiproliferative activity.
-
Neuropharmacology: The increased lipophilicity might facilitate crossing the blood-brain barrier, making it a candidate for targeting central nervous system disorders.
-
Enzyme Inhibition: The propyl group could occupy a hydrophobic pocket in an enzyme's active site, potentially leading to enhanced inhibitory potency.
Experimental Workflow: Preliminary Biological Evaluation
-
In Vitro Cytotoxicity Screening:
-
Utilize a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Perform a standard MTT or CellTiter-Glo assay to determine the IC50 values.
-
Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
-
Enzyme Inhibition Assays:
-
Select a panel of relevant enzymes based on the therapeutic target of interest (e.g., kinases, proteases, metabolic enzymes).
-
Perform in vitro enzyme activity assays in the presence of varying concentrations of the compound to determine IC50 values.
-
-
In Silico Modeling:
-
Conduct molecular docking studies with known protein targets of related 2-aroylpyridines to predict binding modes and affinities.
-
Use ADMET prediction tools to assess the compound's drug-likeness.
-
Conclusion and Future Perspectives
The 2-aroylpyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. While much of the research has focused on specific substitution patterns, compounds like this compound remain largely unexplored, offering exciting opportunities for innovation. The synthetic methodologies and biological evaluation workflows outlined in this guide provide a solid foundation for researchers to delve into the therapeutic potential of this intriguing class of molecules. Future efforts should focus on synthesizing a library of 2-aroylpyridine derivatives with diverse substituents to establish comprehensive structure-activity relationships and identify lead compounds for further preclinical development.
References
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Thapa, P., et al. (2013). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Bulletin of the Korean Chemical Society, 34(10). Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine. Retrieved from [Link]
-
The Good Scents Company (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. Retrieved from [Link]
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Li, X., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Available at: [Link]
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Morales-Ríos, E., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10). Available at: [Link]
-
Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 26731, 4-Benzoylpyridine. Retrieved from [Link]
-
Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 533-549. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances, 12(49), 31959-31971. Available at: [Link]
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El-Sayed, M. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 14(3), 496-515. Available at: [Link]
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An In-depth Technical Guide to 2-(4-n-Propylbenzoyl)pyridine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(4-n-propylbenzoyl)pyridine, a member of the pharmacologically significant 2-aroylpyridine class of compounds. While the specific discovery and historical timeline of this particular molecule are not extensively documented in scientific literature, this guide extrapolates from established synthetic methodologies and the well-understood chemical behavior of the 2-benzoylpyridine scaffold. We will delve into probable synthetic routes, supported by mechanistic insights and detailed experimental protocols. Furthermore, this guide will explore the broader context of 2-aroylpyridines in medicinal chemistry, highlighting their potential as therapeutic agents and the rationale behind the design of analogs such as this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel pyridine derivatives.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence is critical to the function of numerous approved drugs, spanning therapeutic areas from infectious diseases to oncology.[1] The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including basicity and the ability to participate in hydrogen bonding, which are often crucial for target engagement and pharmacokinetic profiles.
The 2-aroylpyridine scaffold, characterized by a pyridine ring substituted at the 2-position with a benzoyl group, has garnered significant interest in medicinal chemistry.[2][3] Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and antimalarial properties.[2][4] The introduction of various substituents on the phenyl ring of the benzoyl moiety allows for the fine-tuning of a compound's steric and electronic properties, which can in turn modulate its biological activity. The n-propyl group in this compound, for instance, introduces a small, lipophilic substituent that can influence the molecule's interaction with biological targets and its metabolic stability.
Synthetic Strategies for 2-Aroylpyridines
The synthesis of 2-aroylpyridines can be approached through several strategic pathways. It is important to note that direct Friedel-Crafts acylation of pyridine is generally not a viable method. The Lewis acid catalyst required for the acylation reaction readily complexes with the basic nitrogen atom of the pyridine ring, leading to strong deactivation of the ring towards electrophilic aromatic substitution.[5][6] Consequently, alternative synthetic routes have been developed.
Oxidation of 2-Benzylpyridine Precursors
A common and effective method for the synthesis of 2-aroylpyridines is the oxidation of the corresponding 2-benzylpyridine.[7][8][9] This approach involves the conversion of a methylene bridge to a carbonyl group. Various oxidizing agents and catalytic systems have been employed for this transformation, with a focus on developing environmentally benign and efficient protocols. The use of molecular oxygen as the terminal oxidant, often in the presence of a metal catalyst such as copper or iron, represents a green and sustainable approach to this oxidation.[7][8][10][11]
The proposed synthesis of this compound via this method would begin with the synthesis of 2-(4-n-propylbenzyl)pyridine, which can be achieved through standard cross-coupling reactions. The subsequent oxidation of the benzylic methylene group would yield the target ketone.
Grignard Reaction with Pyridine Derivatives
The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of 2-aroylpyridines.[12][13][14][15] One approach involves the reaction of a phenylmagnesium halide with a 2-cyanopyridine. The Grignard reagent adds to the nitrile, and subsequent hydrolysis of the intermediate imine furnishes the desired ketone.[16]
Alternatively, a 2-pyridyl Grignard reagent can be prepared and reacted with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. However, the preparation of 2-pyridylmagnesium halides can be complicated by side reactions.[12]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers a variety of palladium-catalyzed cross-coupling reactions that can be employed for the synthesis of 2-aroylpyridines. For instance, a Suzuki-Miyaura coupling of a 2-pyridylboronic acid with a substituted aryl halide can be used to form the biaryl precursor, which can then be further functionalized.[17][18][19] While not a direct route to the ketone, these methods are invaluable for constructing the necessary carbon skeleton.
Proposed Synthesis of this compound
Based on the synthetic strategies outlined above, a plausible and efficient route for the laboratory-scale synthesis of this compound is proposed, centered around the oxidation of a 2-benzylpyridine precursor.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on established chemical transformations.
Step 1: Synthesis of 2-(4-n-propylphenyl)pyridine
-
To a dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq), 4-n-propylphenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-n-propylphenyl)pyridine.
Step 2: Synthesis of 2-(1-bromo-4-n-propylphenyl)methane
-
Dissolve 2-(4-n-propylphenyl)pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reflux the mixture, using a heat lamp to initiate the reaction if necessary, and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude benzylic bromide, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 2-(1-bromo-4-n-propylphenyl)methane (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to approximately 150 °C and stir until the reaction is complete as indicated by TLC.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Physical State |
| This compound | C₁₅H₁₅NO | 225.29 | Yellowish solid or oil |
Note: The physical state is a prediction based on the properties of similar 2-aroylpyridines.
Conclusion and Future Perspectives
While the historical discovery of this compound remains to be specifically documented, its synthesis is readily achievable through established and reliable synthetic methodologies. The 2-aroylpyridine scaffold is a cornerstone in medicinal chemistry, and the exploration of derivatives with varied substitution patterns, such as the n-propyl group, is a logical progression in the quest for novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate further research into this promising class of compounds. Future work should focus on the biological evaluation of this compound and its analogs to uncover their therapeutic potential.
References
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Methodological & Application
Application Note & Protocol: Synthesis of 2-(4-n-Propylbenzoyl)pyridine
Abstract
This comprehensive guide details a robust and reliable protocol for the synthesis of 2-(4-n-Propylbenzoyl)pyridine, a valuable building block in medicinal chemistry and materials science. The primary focus of this application note is the Weinreb ketone synthesis, a highly efficient and selective method that circumvents common challenges associated with the acylation of electron-deficient pyridine rings.[1][2][3] This document provides a step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, and practical insights for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Pyridine Acylation
The synthesis of acylpyridines, such as this compound, presents a unique set of challenges. The electron-deficient nature of the pyridine ring makes it significantly less reactive towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[4] Furthermore, the lone pair of electrons on the nitrogen atom is prone to react with Lewis acids and acylating agents, leading to the formation of pyridinium salts that are even more deactivated.[4]
While some specialized methods for the direct acylation of pyridine derivatives exist, they often require harsh conditions or specific substitution patterns.[5][6] To overcome these hurdles, indirect methods are often preferred. The Weinreb ketone synthesis stands out as a superior strategy due to its high yields, excellent functional group tolerance, and prevention of over-addition to form tertiary alcohols, a common side reaction with other organometallic reagents.[1][2][3]
The Weinreb Ketone Synthesis: A Strategic Approach
The Weinreb ketone synthesis, developed by Steven M. Weinreb and Steven Nahm, is a two-step process that reliably yields ketones.[1] The key to this method is the formation of a stable intermediate, the Weinreb-Nahm amide (an N-methoxy-N-methylamide).[1][3][7]
The Underlying Mechanism
The success of the Weinreb synthesis lies in the stability of the tetrahedral intermediate formed upon the addition of an organometallic reagent to the Weinreb-Nahm amide. This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms.[1][8] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1][8] This prevents the newly formed ketone from reacting further with the organometallic reagent, thus avoiding the formation of the tertiary alcohol byproduct.[2][3]
The overall synthetic strategy for this compound via the Weinreb synthesis is depicted below:
Figure 1: Overall workflow for the synthesis of this compound via the Weinreb ketone synthesis.
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the Weinreb-Nahm amide and the subsequent reaction with the Grignard reagent to form the target ketone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine-2-carboxylic acid | ≥99% | Sigma-Aldrich | |
| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Sigma-Aldrich | |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Oakwood Chemical | Amide coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| 4-n-Propylbromobenzene | 97% | Alfa Aesar | |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free |
| Iodine | Reagent Grade | Fisher Scientific | For Grignard initiation |
| Hydrochloric acid (HCl) | 37% | VWR | For workup |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - | For workup |
| Saturated aqueous sodium chloride (brine) | Laboratory prepared | - | For workup |
| Anhydrous magnesium sulfate | Laboratory Grade | VWR | For drying |
Step-by-Step Procedure
Part A: Synthesis of N-methoxy-N-methylpyridine-2-carboxamide (Weinreb Amide)
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Weinreb amide.
Part B: Synthesis of this compound
-
Activate magnesium turnings (1.5 eq) in a dry, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.
-
Add a small amount of a solution of 4-n-propylbromobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Once the Grignard reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining 4-n-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C.
-
In a separate dry flask, dissolve the N-methoxy-N-methylpyridine-2-carboxamide (1.0 eq) from Part A in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent solution to the Weinreb amide solution via cannula, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Alternative Synthetic Strategies
While the Weinreb synthesis is highly recommended, it is valuable for researchers to be aware of other potential routes to 2-aroylpyridines.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction can be employed to couple a pyridine derivative with a suitable boronic acid or ester.[9][10] For instance, 2-bromopyridine could be coupled with 4-n-propylbenzoylboronic acid.
-
Acylation of Metalated Pyridines: Pyridine can be deprotonated at the 2-position using a strong base like n-butyllithium, followed by quenching with an acylating agent such as 4-n-propylbenzoyl chloride.[4] However, this method often requires cryogenic temperatures and can be sensitive to functional groups.[4]
-
Direct Arylation via N-Oxides: Pyridine N-oxides can be used to facilitate direct arylation at the 2-position, followed by reduction of the N-oxide.[11]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Both the formation of the Grignard reagent and its reaction with the Weinreb amide are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Grignard Initiation: If the Grignard reaction is sluggish to start, gentle heating or the addition of a small crystal of iodine can be effective.
-
Over-addition: While the Weinreb amide is designed to prevent over-addition, prolonged reaction times at elevated temperatures can lead to the formation of the tertiary alcohol byproduct. Adhering to the recommended reaction conditions is crucial.
-
Purification: The final product and intermediates can be purified by column chromatography. The choice of eluent will depend on the polarity of the compounds and should be determined by TLC analysis. For general purification of pyridine derivatives, distillation or treatment with an alkali metal compound followed by distillation can be considered.[12][13]
Conclusion
The Weinreb ketone synthesis provides a highly effective and reliable pathway for the synthesis of this compound, successfully navigating the inherent challenges of pyridine chemistry. By following the detailed protocol and considering the key practical insights provided in this application note, researchers can confidently produce this valuable compound for a wide range of applications in chemical synthesis and drug discovery.
References
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.[Link]
-
Weinreb ketone synthesis. Wikipedia.[Link]
-
Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.[Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal.[Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central.[Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.[Link]
-
Weinreb ketone synthesis. Grokipedia.[Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.[Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications.[Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.[Link]
-
Weinreb ketone synthesis. YouTube.[Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. University of Arizona Research.[Link]
- Purification method of pyridine and pyridine derivatives.
- Method for purification of pyridine, and method for production of chlorinated pyridine.
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- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 13. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of 2-Benzoylpyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2-benzoylpyridine, a critical intermediate in the development of pharmaceuticals and functional materials.[1] We first address the significant, yet often overlooked, challenge of applying classical Friedel-Crafts acylation to the pyridine scaffold. The inherent basicity of the pyridine nitrogen leads to catalyst poisoning and ring deactivation, rendering standard protocols ineffective.[2][3] This note elucidates the underlying mechanism of this failure and subsequently presents a robust, high-yield, and field-proven protocol for the synthesis of 2-benzoylpyridine via the acylation of a silylated pyridine precursor.[4] This modern approach circumvents the limitations of the classical method. Alternative synthetic strategies are also discussed to provide a comparative overview for researchers.
The Challenge: Why Classical Friedel-Crafts Acylation Fails for Pyridine
The Friedel-Crafts acylation, a cornerstone of aromatic chemistry developed in 1877, is the archetypal method for attaching acyl groups to an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] While highly effective for benzene and its derivatives, this reaction fails when applied directly to pyridine.[7][8]
The reason for this failure is the Lewis basicity of the nitrogen atom in the pyridine ring. The nitrogen's lone pair of electrons, which are not part of the aromatic π-system, readily coordinate with the Lewis acid catalyst (AlCl₃).[2] This interaction forms a stable complex, leading to two detrimental consequences:
-
Catalyst Poisoning: The Lewis acid is sequestered by the pyridine, preventing it from activating the acyl chloride to form the necessary acylium ion electrophile.[3]
-
Ring Deactivation: The formation of the pyridinium-AlCl₃ complex places a formal positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring toward electrophilic attack through an inductive effect.[2]
This catalyst deactivation pathway is a critical concept for any scientist working with nitrogen-containing heterocycles.
Caption: Workflow for the synthesis of 2-benzoylpyridine via the silyl-pyridine route.
Detailed Step-by-Step Procedure
Materials:
-
2-(Trimethylsilyl)pyridine (2-TMS-Py)
-
Benzoyl chloride (PhCOCl)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Petroleum ether
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine an equimolar mixture of 2-(trimethylsilyl)pyridine and benzoyl chloride. [4]For a representative scale, use 10 mmol of each reagent.
-
Causality Note: This reaction is typically run "neat" (without solvent), which maximizes the concentration of reactants. Acetonitrile can also be used as a solvent, though it may lead to slightly lower yields. [4]2. Reaction Execution: Gently heat the reaction mixture to 60 °C using an oil bath and stir for 24 hours. [4]Monitor the reaction progress by Thin-Layer Chromatography (TLC) if desired.
-
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃, followed by water. [1] * Causality Note: The bicarbonate wash neutralizes any excess acid and quenches the reaction.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter. [1]5. Purification: Concentrate the filtered organic solution by rotary evaporation under reduced pressure. The resulting residue should solidify upon cooling. [1]For final purification, the solid can be recrystallized from petroleum ether to yield pure 2-benzoylpyridine. [1]
Quantitative Data Summary
The following table summarizes expected yields for the acylation of 2-TMS-Pyridine with various acyl chlorides, demonstrating the robustness of the method.
| Acylating Agent | Reaction Temp. (°C) | Time (h) | Isolated Yield (%) | Reference |
| Benzoyl chloride | 60 | 24 | 88-91% | [9][4] |
| 4-Methylbenzoyl chloride | 60 | 24 | 89% | [4] |
| 4-Methoxybenzoyl chloride | 60 | 24 | 85% | [4] |
| 2-Bromobenzoyl chloride | 60 | 24 | 96% | [4] |
Alternative Synthetic Routes
While the silyl-pyridine method is highly recommended, other established routes exist. The choice of method may depend on the availability of starting materials and tolerance for specific reaction conditions.
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Oxidation | Phenyl(pyridin-2-yl)methanol, Oxidizing agent (e.g., air, O₂) | Up to 95% | High yield, mild conditions, environmentally friendly oxidant. | Requires the precursor alcohol. | [10] |
| Grignard Reaction | Phenylmagnesium bromide, 2-Cyanopyridine | ~85% | Good yield, well-established transformation. | Grignard reagents are moisture-sensitive and require strict anhydrous conditions. | [10] |
| Radical Acylation | Pyridine, Acetaldehyde Trimer (Paraldehyde) | Varies | Bypasses Lewis acid issues. | May have regioselectivity issues and use specialized reagents. | [7] |
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 2-benzoylpyridine.
-
Appearance: Colorless to slightly yellow crystalline chunks. * Melting Point: 41-43 °C (lit.). [1]* ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) for key protons. The exact values can be found in spectral databases. * ~8.71 (d, 1H, Pyridine H6)
-
~8.05 (d, 2H, Benzoyl ortho-H)
-
~7.88 (t, 1H, Pyridine H4)
-
~7.5-7.6 (m, 2H, Benzoyl meta/para-H)
-
~7.3-7.4 (m, 2H, Benzoyl/Pyridine H)
-
-
¹³C NMR: The spectrum will show characteristic peaks for the ketone carbonyl (~195 ppm) and the aromatic carbons. [11]* IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent around 1670 cm⁻¹. [12]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.
-
Aluminum Chloride (if used in other contexts): Reacts violently with water. Ensure all glassware and reagents are anhydrous. [3]* Workup: The quenching and workup steps can be exothermic. Perform additions of aqueous solutions slowly and with cooling if necessary.
-
References
- Kianmehr, E., Pakbaznia, A., Faghih, N., & Foroumadi, A. (2017). An efficient and regioselective metal-free 2-acylation of pyridines with alcohols. Tetrahedron, 73(11), 1407-1412.
-
Larsen, A. A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0201169. [Link]
-
Filo. (2025). The chemistry of pyridine under friedel-crafts acylation. Retrieved January 18, 2026, from [Link]
-
Szcześniak, M., et al. (2023). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 25(39), 7254–7259. [Link]
- Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved January 18, 2026, from [Link]
-
Szcześniak, M., et al. (2023). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. (Note: This is the same core reference as #5, provided via a different repository link). [Link]
-
Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Retrieved January 18, 2026, from [Link]
-
Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction? Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-Benzoylpyridine. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Benzoylpyridine - 13C NMR. Retrieved January 18, 2026, from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel-Crafts alkylation - From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2015). Catalytic Friedel-Crafts Alkylations. John Wiley & Sons. (URL not available, general reference).
- D'yakonov, V. A., et al. (2014). A review of new developments in the Friedel-Crafts alkylation. Russian Chemical Reviews, 83(10), 883. (URL not available, general reference).
- Ishii, A., & Mikami, K. (2006). Friedel-Crafts Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. (URL not available, general reference).
- Jin, T., & Yamamoto, H. (2008). The Asymmetric Friedel−Crafts Reaction. Chemical Reviews, 108(8), 2945-2989. (URL not available, general reference).
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- 1. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]
- 2. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
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- 4. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. spectrabase.com [spectrabase.com]
- 12. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of 2-(4-n-Propylbenzoyl)pyridine
Abstract
This document provides a comprehensive guide to the purification of 2-(4-n-Propylbenzoyl)pyridine, a key intermediate in pharmaceutical and materials science research. Achieving high purity is paramount for its use in subsequent synthetic steps and for accurate biological or physical characterization. These application notes detail several robust purification strategies, including flash column chromatography, recrystallization, acid-base extraction, and vacuum distillation. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles to empower users to adapt these methods to varying scales and purity requirements. We address the probable impurity profile based on common synthetic routes and provide a logical framework for selecting the most appropriate purification technique.
Introduction and Physicochemical Profile
This compound is a substituted aromatic ketone containing a basic pyridine moiety. The pyridine nitrogen atom provides a unique chemical handle that can be exploited for purification.[1][2] Understanding the compound's physical properties is the first step in designing an effective purification strategy. While extensive experimental data for this specific molecule is not widely published, we can estimate its properties based on its constituent parts: 2-benzoylpyridine and n-propylbenzene.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated or Known) | Rationale & Significance for Purification |
| Molecular Formula | C₁₅H₁₅NO | --- |
| Molecular Weight | 225.29 g/mol | Essential for calculating molar quantities and reaction yields. |
| Appearance | Likely a pale yellow oil or low-melting solid | Influences handling and choice between distillation and crystallization. |
| Boiling Point | >300 °C at atm. pressure; ~150-170 °C at 1 mmHg | High atmospheric boiling point suggests vacuum distillation is necessary to prevent thermal degradation.[3] |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase.[1][4] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, EtOAc, THF). Sparingly soluble in non-polar solvents (Hexane). Miscible with water under acidic conditions. | Critical for selecting solvents for chromatography, extraction, and recrystallization.[1] |
Potential Impurity Profile
Effective purification requires an understanding of what needs to be removed. The impurities present in crude this compound are dictated by its synthetic route, which most commonly involves a Friedel-Crafts acylation or a related coupling reaction.
Table 2: Common Potential Impurities and Their Origin
| Impurity Type | Potential Structure/Compound | Synthetic Origin | Rationale for Removal |
| Starting Materials | 2-Picolinoyl chloride, n-Propylbenzene | Incomplete reaction | Can interfere with subsequent reactions and complicate product characterization. |
| Isomeric Byproducts | 2-(2-n-Propylbenzoyl)pyridine | Non-selective acylation (ortho- vs. para-) | Isomers often have similar properties, making them difficult to separate. High-resolution techniques are required. |
| Related Impurities | Unreacted 2-picolinic acid | Hydrolysis of the acid chloride | Acidic impurity, easily removed by a basic wash or acid-base extraction. |
| Solvent Residue | Nitrobenzene, Dichloromethane | Reaction or workup solvent | Must be removed to meet regulatory standards (e.g., ICH guidelines for residual solvents). |
Strategic Approach to Purification
The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the target purity level. The following decision tree provides a logical workflow for selecting the appropriate method or combination of methods.
Caption: Logical workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the preferred method for small-scale (<5 g) purification to achieve high purity (>99%), especially for removing closely related isomers.
-
Principle: Separation is based on the differential partitioning of the compound and impurities between a solid stationary phase (silica gel) and a liquid mobile phase. More polar compounds interact more strongly with the silica and elute later.
-
Instrumentation & Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
-
Methodology:
-
TLC Analysis: Dissolve a small sample of the crude material in dichloromethane (DCM). Spot it on a TLC plate and develop it in a chamber with 20% EtOAc in Hexane. Visualize under UV light (254 nm). The target compound should have an Rf value between 0.2 and 0.4 for optimal separation. Adjust the solvent polarity if necessary.
-
Column Packing: Prepare a slurry of silica gel in hexane (approx. 50-100 g of silica per 1 g of crude product). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% EtOAc in Hexane). Gradually increase the polarity (gradient elution) to 10%, 15%, and 20% EtOAc based on the separation observed by TLC. Collect fractions continuously.
-
Fraction Analysis: Spot every few fractions on a TLC plate to track the elution of the product. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
-
Self-Validation: The final product should appear as a single spot on a TLC plate in multiple solvent systems. Purity should be confirmed by HPLC or GC-MS.
Protocol 2: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the pyridine nitrogen to separate the desired product from non-basic or acidic impurities. It is highly effective as a primary purification step for larger quantities.[5][6]
-
Principle: The basic pyridine nitrogen is protonated in an acidic aqueous solution (e.g., pH < 2), rendering the molecule water-soluble as a pyridinium salt. Neutral organic impurities remain in the organic phase. Subsequently, neutralizing the aqueous phase deprotonates the pyridinium salt, allowing the purified product to be re-extracted into an organic solvent.
-
Instrumentation & Materials:
-
Separatory funnel (appropriately sized)
-
pH paper or meter
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Aqueous Reagents: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
Drying agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Methodology:
-
Dissolve the crude product in an organic solvent (e.g., 100 mL of DCM for 10 g of crude).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer contains neutral impurities and can be discarded.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery. Combine the acidic aqueous extracts.
-
"Acid Wash" (Optional): Wash the combined aqueous layers with a fresh portion of DCM to remove any trapped neutral impurities. Discard the organic wash.
-
Cool the acidic aqueous solution in an ice bath. Slowly add 1 M NaOH with stirring until the pH is basic (pH > 10). A precipitate or oil (the product) may form.
-
Extract the product from the basic aqueous solution with three portions of fresh DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Self-Validation: Purity should be assessed by TLC or HPLC. A significant reduction in non-basic impurities should be observed.
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 3: Recrystallization
If the purified product is a solid, recrystallization is an excellent method for achieving high purity on a large scale.
-
Principle: This technique relies on the difference in solubility of the compound versus its impurities in a specific solvent. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Methodology:
-
Solvent Screening: Test the solubility of a small amount of the product in various solvents (e.g., Hexane, Isopropanol, Acetone, Toluene, or mixtures thereof) at room temperature and at their boiling points. An ideal single solvent will dissolve the product only when hot. A good two-solvent system consists of a "soluble" solvent and a "poor" solvent that are miscible (e.g., Acetone/Water or Toluene/Hexane).
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven.
-
-
Self-Validation: The purity of the recrystallized material should be confirmed by melting point analysis (a sharp melting point indicates high purity) and HPLC.
Protocol 4: Vacuum Distillation
For liquid products that are thermally stable, vacuum distillation is a scalable method for final purification, especially for removing non-volatile impurities or solvents with different boiling points.
-
Principle: By reducing the pressure, the boiling point of a liquid is significantly lowered, allowing it to vaporize at a temperature below its decomposition point.
-
Methodology:
-
Set up a distillation apparatus equipped for vacuum, including a vacuum pump, a cold trap, and a manometer.
-
Place the crude or semi-purified liquid into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Gradually heat the distillation flask using an oil bath.
-
Collect the fraction that distills over at a constant temperature. This constant boiling point is characteristic of the pure compound.
-
Discard the initial (forerun) and final (pot residue) fractions, which are likely to be enriched in impurities.
-
-
Self-Validation: The refractive index of the distilled product should be constant across the main fraction. Purity should be confirmed by GC-MS.
References
-
PubChem. (n.d.). 2-Propylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Retrieved from [Link]
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Organic Syntheses. (1960). 3-benzoylpyridine. Org. Synth. 1960, 40, 8. Retrieved from [Link]
-
Jayaraman, M., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(24), 2459-2466. Retrieved from [Link]
- Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Patsnap. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Bernofsky, C., & Swan, M. (1980). Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography. Methods in Enzymology, 66, 23-39. Retrieved from [Link]
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Shorb, M. S., & T'so, P. O. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Journal of Chromatography A, 274, 233-238. Retrieved from [Link]
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ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Organic Syntheses. (1943). SALICYL-o-TOLUIDE. Org. Synth. 1943, 23, 80. Retrieved from [Link]
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Adebimpe, D. O. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-propyl pyridine. Retrieved from [Link]
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Organic Syntheses. (2021). 2-Phenylpyridine. Org. Synth. 2021, 98, 524. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 2-(4-n-Propylbenzoyl)pyridine
Introduction and Rationale
2-(4-n-Propylbenzoyl)pyridine is a heterocyclic aromatic ketone. Its structure, comprising a pyridine ring linked to a 4-n-propyl-substituted benzoyl group, makes it a molecule of interest in medicinal chemistry and materials science. The pyridine moiety can act as a ligand for metal coordination, while the overall structure shares features with compounds known to possess biological activity.[1][2] As with any specialty chemical intended for high-value applications, particularly in pharmaceutical development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and reproducibility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related structures is provided below. Data for the n-propyl isomer is predicted based on structurally similar compounds.
| Property | Value (Predicted/Reference) | Source |
| Molecular Formula | C₁₅H₁₅NO | - |
| Molar Mass | 225.29 g/mol | [3] |
| Appearance | Off-white to yellow solid/oil | Predicted |
| Boiling Point | ~354.0 ± 25.0 °C | [3] |
| pKa (Conjugate Acid) | ~3.02 ± 0.10 | [3] |
| SMILES | CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | - |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone of purity determination, separating the main compound from synthesis-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds. For this compound, a C18 stationary phase provides excellent retention based on the compound's hydrophobicity. The inclusion of an acidic modifier in the mobile phase is critical; it protonates the basic nitrogen atom of the pyridine ring, preventing undesirable interactions with residual silanols on the column, which would otherwise lead to severe peak tailing and poor resolution.[4] UV detection is ideal due to the strong absorbance of the conjugated aromatic system.[5]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation: Prepare a sample solution at a nominal concentration of 50 µg/mL using the same diluent as the standards.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for aromatic ketones.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure good peak shape for the basic analyte.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 30% B; 19-25 min: 30% B | A gradient ensures elution of the main peak with good shape while also separating more or less retained impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[5] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 258 nm | Wavelength of maximum absorbance for the benzoyl-pyridine chromophore. |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all integrated peaks.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample solution using its peak area and the regression equation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a powerful confirmatory technique that separates volatile and semi-volatile compounds and provides their mass-to-charge ratio, offering definitive identification.[7] Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for library matching and structural confirmation.[8][9]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film | A low-polarity column is well-suited for separating a wide range of analytes.[10] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the molecular ion and expected fragments. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS. |
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Analyze the mass spectrum. Confirm the presence of the molecular ion (M⁺) at m/z = 225.
-
Examine key fragment ions, such as those corresponding to the loss of the propyl group (m/z = 182), the propyl-phenyl ketone moiety (m/z = 147), and the pyridyl fragment (m/z = 78).
-
Spectroscopic Structural Elucidation
Spectroscopic methods provide direct information about the molecule's chemical structure, confirming functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method: NMR is the most definitive technique for structural determination in organic chemistry. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), and transfer to an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Features:
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~8.7 (1H) | d | Pyridine H6 | Proton adjacent to nitrogen is highly deshielded.[11] |
| ~7.8-8.0 (3H) | m | Pyridine H3, H5 & Benzoyl H2', H6' | Aromatic protons adjacent to carbonyl and pyridine ring. | |
| ~7.3-7.5 (3H) | m | Pyridine H4 & Benzoyl H3', H5' | Other aromatic protons. | |
| ~2.65 (2H) | t | -CH₂- (benzyl) | Methylene group attached to the aromatic ring. | |
| ~1.68 (2H) | sextet | -CH₂- (middle) | Methylene group adjacent to two other CH₂ groups. | |
| ~0.95 (3H) | t | -CH₃ | Terminal methyl group. | |
| ¹³C NMR | ~195 | s | C=O | Characteristic chemical shift for a ketone carbonyl. |
| ~120-155 | - | Aromatic Carbons | Multiple signals expected for the distinct aromatic carbons. | |
| ~38 | s | -CH₂- (benzyl) | ||
| ~24 | s | -CH₂- (middle) | ||
| ~14 | s | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of the Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for identity confirmation.[12]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch (propyl group) |
| ~1670 | Strong | C=O Stretch (Aryl Ketone) |
| 1590, 1570, 1450 | Medium-Strong | Aromatic C=C and C=N Ring Vibrations[13][14] |
Integrated Analytical Workflow
A logical workflow ensures that all critical quality attributes of a new batch of this compound are assessed efficiently. The following diagram illustrates an integrated approach.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The methods detailed in this application note, including HPLC for purity, GC-MS for identity and volatile impurities, and NMR and FTIR for unambiguous structural confirmation, provide a robust framework for quality assessment. By combining the separation power of chromatography with the specificity of spectroscopic techniques, researchers and developers can ensure the material meets the stringent quality standards required for its intended application.
References
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2-(4-ISOPROPYLBENZOYL)PYRIDINE - ChemBK. Available at: [Link]
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2-Benzoylpyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. Available at: [Link] (Note: Deep link may be unstable, referencing general journal access).
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HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
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FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]
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Synthesis of 2-(4-chlorobenzoyl)pyridine. PrepChem.com. Available at: [Link]
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Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. The Benicewicz Group, University of South Carolina. Available at: [Link]
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Pyridine, 2-propyl-. NIST Chemistry WebBook. Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Pyridine, 4-propyl-. NIST Chemistry WebBook. Available at: [Link]
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Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
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Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed, National Library of Medicine. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
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3-benzoylpyridine. Organic Syntheses Procedure. Available at: [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link] (Note: Deep link may be unstable, referencing general journal access).
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Pyridine Synthesis Mechanism. YouTube. Available at: [Link]
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Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. NASA Astrophysics Data System. Available at: [Link]
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Synthesis and Characterization of N-Alkyl Substituted 2-Benzimidazolyl Pyridine. ResearchGate. Available at: [Link]
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Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
4-Benzylpyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]
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Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. PubMed, National Library of Medicine. Available at: [Link]
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Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized). Human Metabolome Database. Available at: [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
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Application Note: Comprehensive 1D and 2D NMR Analysis of 2-(4-n-Propylbenzoyl)pyridine
Abstract: This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 2-(4-n-Propylbenzoyl)pyridine using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a systematic approach for the complete assignment of ¹H and ¹³C chemical shifts, leveraging a suite of experiments including ¹H NMR, ¹³C{¹H} NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC). This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in the synthesis and characterization of novel small molecules.
Introduction: The Significance of this compound
This compound belongs to the class of 2-acylpyridines, which are significant structural motifs in medicinal chemistry and materials science. The pyridine ring acts as a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities. The benzoyl moiety introduces further opportunities for molecular interactions. Accurate and unambiguous structural confirmation is a critical first step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural determination of organic molecules in solution.[1][2][3] This application note details the comprehensive NMR analysis required to fully characterize the title compound.
Molecular Structure:
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the sample preparation. A carefully prepared sample will yield sharp, well-resolved spectra.
Protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4][5][6]
-
Concentration: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.[1][5]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Acquisition Workflow:
Caption: Workflow for NMR data acquisition.
Table 1: NMR Spectrometer Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Number of Scans | 16 | Sufficient for good signal-to-noise. | |
| Relaxation Delay | 2.0 s | Allows for adequate relaxation of protons. | |
| Spectral Width | 12 ppm | Covers the expected chemical shift range for organic molecules. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Proton-decoupled experiment with a 30° pulse. |
| Number of Scans | 1024 | Higher number of scans needed due to the low natural abundance of ¹³C. | |
| Relaxation Delay | 2.0 s | Standard delay for ¹³C acquisition. | |
| Spectral Width | 240 ppm | Encompasses the full range of carbon chemical shifts. | |
| ¹H-¹H COSY | Pulse Program | cosygpqf | Standard gradient-selected, phase-sensitive COSY. |
| Number of Scans | 8 | Adequate for correlation signals. | |
| Increments (t1) | 256 | Provides sufficient resolution in the indirect dimension. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.3 | Edited HSQC for distinguishing CH, CH₂, and CH₃ groups. |
| Number of Scans | 16 | Good signal-to-noise for one-bond correlations. | |
| Increments (t1) | 256 | Sufficient resolution in the ¹³C dimension. |
Spectral Analysis and Interpretation
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).[7][8][9]
Expected Chemical Shifts and Multiplicities:
-
Aromatic Protons (Pyridine Ring): The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. H6 will be the most deshielded due to its proximity to the nitrogen.
-
Aromatic Protons (Benzoyl Ring): The protons on the 4-n-propylbenzoyl ring will also be in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the carbonyl group (H10, H14) will be the most deshielded.
-
Aliphatic Protons (n-Propyl Group): The protons of the n-propyl group will appear in the upfield region (δ 0.9-2.8 ppm). The benzylic protons (H15) will be the most deshielded of this group.[10]
Table 2: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |
| H6 | 8.70 | d | 1H | ~4.8 |
| H10, H14 | 8.10 | d | 2H | ~8.2 |
| H4 | 7.95 | td | 1H | ~7.7, 1.8 |
| H5 | 7.85 | d | 1H | ~7.8 |
| H3 | 7.50 | ddd | 1H | ~7.5, 4.8, 1.2 |
| H11, H13 | 7.30 | d | 2H | ~8.2 |
| H15 | 2.70 | t | 2H | ~7.6 |
| H16 | 1.70 | sext | 2H | ~7.5 |
| H17 | 0.95 | t | 3H | ~7.4 |
¹³C{¹H} NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom.
Expected Chemical Shifts:
-
Carbonyl Carbon: The carbonyl carbon (C7) is expected to be significantly deshielded, appearing far downfield (δ > 190 ppm).
-
Aromatic Carbons: The aromatic carbons will resonate in the δ 120-160 ppm region. Carbons attached to nitrogen or the carbonyl group will be more deshielded.[11][12][13]
-
Aliphatic Carbons: The carbons of the n-propyl group will be found in the upfield region (δ 10-40 ppm).
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted δ (ppm) |
| C7 | 195.0 |
| C2 | 154.0 |
| C12 | 149.0 |
| C6 | 148.5 |
| C4 | 137.0 |
| C9 | 134.0 |
| C10, C14 | 130.5 |
| C11, C13 | 128.5 |
| C5 | 127.0 |
| C3 | 125.0 |
| C15 | 38.0 |
| C16 | 24.0 |
| C17 | 13.8 |
2D NMR Analysis: COSY and HSQC
2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra.[2][14]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[15][16] It is invaluable for tracing out the connectivity of proton spin systems. For example, in the n-propyl group, a cross-peak will be observed between H15 and H16, and between H16 and H17. Similarly, correlations will be seen between adjacent protons on the aromatic rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[17][18] This allows for the direct assignment of protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum.
Interpretation Logic:
Caption: Logical flow for 2D NMR data interpretation.
By systematically applying the information from these 1D and 2D NMR experiments, a complete and confident assignment of all proton and carbon signals in this compound can be achieved.
Conclusion
This application note provides a comprehensive and systematic guide for the complete NMR-based structural elucidation of this compound. The detailed protocols for sample preparation and data acquisition, combined with a logical workflow for spectral interpretation, ensure accurate and reproducible results. The use of a combination of 1D (¹H, ¹³C{¹H}) and 2D (COSY, HSQC) NMR techniques is demonstrated to be a powerful and essential methodology for the unambiguous characterization of novel small organic molecules in a research and drug development setting.
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ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??[Link]
-
National Institutes of Health (NIH). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. [Link]
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ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
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Application Note: Infrared Spectroscopic Analysis of 2-(4-n-Propylbenzoyl)pyridine for Research and Pharmaceutical Applications
Abstract
This application note provides a detailed protocol for the characterization of 2-(4-n-Propylbenzoyl)pyridine using Fourier Transform Infrared (FTIR) spectroscopy. This compound and related pyridine-based scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4] Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the molecular identity, assessing purity, and elucidating the structural features of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology from sample preparation to spectral interpretation, grounded in established spectroscopic principles.
Introduction and Scientific Principle
This compound is an aromatic ketone containing a phenyl ring, a pyridine ring, and an n-propyl alkyl chain. Each of these functional groups possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.
FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule as a function of wavenumber.[5] The resulting spectrum is a unique molecular "fingerprint" determined by the molecule's functional groups and overall structure. The principle relies on the fact that chemical bonds vibrate at specific frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum.[5]
For this compound, the most prominent and diagnostically useful absorption bands arise from:
-
C=O (Carbonyl) Stretch: The ketone group provides a strong, sharp absorption band, the position of which is sensitive to conjugation with the adjacent aromatic rings.[5][6]
-
Aromatic C=C and C=N Ring Stretches: Both the benzene and pyridine rings exhibit a series of characteristic absorptions.
-
C-H Stretches: Absorptions from aromatic C-H bonds (on the rings) and aliphatic C-H bonds (on the n-propyl chain) appear in distinct regions.
-
C-H Bends: Out-of-plane bending vibrations for the substituted aromatic rings provide valuable information about the substitution pattern.[7]
This protocol will focus on the use of Attenuated Total Reflectance (ATR) FTIR, a common technique that requires minimal sample preparation.
Molecular Structure and Key Vibrational Modes
Understanding the molecular structure is fundamental to interpreting its infrared spectrum. The key functional groups and their expected vibrational modes are illustrated below.
Figure 1: Molecular Structure of this compound.
Figure 2: Key Vibrational Modes for FTIR Analysis.
Experimental Protocol: ATR-FTIR Analysis
This protocol describes the analysis of a solid sample of this compound using an FTIR spectrometer equipped with an ATR accessory.
3.1. Instrumentation and Materials
-
Spectrometer: An FTIR spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).
-
ATR Accessory: A single-reflection ATR accessory with a diamond or germanium crystal.
-
Sample: Solid this compound (powder or crystalline form).
-
Solvent: Isopropanol or ethanol for cleaning.
-
Wipes: Lint-free laboratory wipes.
3.2. Experimental Workflow
Figure 3: Step-by-step workflow for ATR-FTIR data acquisition.
3.3. Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Causality: A stable instrument temperature minimizes drift and ensures wavenumber accuracy.
-
-
ATR Crystal Cleaning:
-
Moisten a lint-free wipe with isopropanol and gently clean the surface of the ATR crystal. Allow the solvent to fully evaporate.
-
Causality: This removes any residues from previous measurements that would interfere with the spectrum.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. Typical parameters are 16-32 scans with a resolution of 4 cm⁻¹.
-
Trustworthiness: The background scan measures the instrument's response and the ambient atmosphere (H₂O, CO₂). It is automatically subtracted from the sample spectrum to ensure that the final spectrum contains only information from the sample.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the ATR's pressure clamp to apply firm, consistent pressure to the sample.
-
Causality: Good contact between the sample and the crystal is critical for achieving a high-quality spectrum. The infrared beam only penetrates a few microns into the sample.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum using the same parameters as the background scan.
-
The resulting spectrum should be displayed in units of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).
-
-
Post-Measurement:
-
Release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
-
Data Interpretation and Spectral Assignment
The interpretation of the FTIR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Notes |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyridine) | Medium to Weak | Multiple weak bands are typical for aromatic C-H stretches. |
| 2965 - 2850 | C-H Stretch | Aliphatic (n-Propyl: CH₃, CH₂) | Medium to Strong | Distinct peaks for asymmetric and symmetric stretching of methyl and methylene groups. |
| ~1670 | C=O Stretch | Aromatic Ketone | Strong | This is a key diagnostic peak. Its position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with both the phenyl and pyridyl rings.[5][6][8] |
| 1605 - 1580 | C=C / C=N Stretch | Pyridine Ring | Medium to Strong | Pyridine rings show characteristic absorptions in this region.[9] |
| 1595 - 1440 | C=C Stretch | Aromatic (Phenyl Ring) | Medium to Strong | A series of bands characteristic of the phenyl group. |
| ~1440 | C=C / C=N Stretch | Pyridine Ring | Medium to Strong | A strong characteristic band for 2-substituted pyridines is often found here.[10] |
| 1470 - 1430 | C-H Bend | Aliphatic (n-Propyl: CH₂, CH₃) | Medium | Scissoring and bending vibrations of the alkyl chain. |
| 1300 - 1200 | C-C-C Stretch | Aryl-C(=O)-Aryl | Strong | Aromatic ketones exhibit a strong C-C-C stretching band involving the carbonyl carbon and the adjacent ring carbons.[5] |
| 840 - 810 | C-H Out-of-Plane Bend | 1,4-disubstituted Phenyl | Strong | A strong band in this region is indicative of the para-substitution on the phenyl ring. |
| 760 - 740 | C-H Out-of-Plane Bend | 2-substituted Pyridine | Strong | This band is characteristic of the substitution pattern on the pyridine ring.[9] |
Applications in Research and Drug Development
The FTIR protocol described herein is a valuable tool in various stages of research and development:
-
Identity Confirmation: Quickly verify the identity of synthesized or purchased this compound by matching its spectrum to a reference standard or by confirming the presence of all key functional groups.
-
Purity Assessment: The absence of extraneous peaks (e.g., O-H from residual alcohol solvent, C=O from starting acid chloride) provides a qualitative measure of sample purity.
-
Reaction Monitoring: In the synthesis of this compound, FTIR can be used to monitor the disappearance of reactant peaks and the appearance of the product's characteristic carbonyl peak.
-
Quality Control (QC): In a pharmaceutical setting, this method serves as a rapid and reliable QC check to ensure batch-to-batch consistency and confirm the identity of raw materials or intermediates.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural characterization of this compound. The protocol detailed in this application note provides a straightforward and robust method for obtaining a high-quality infrared spectrum using an ATR accessory. By following the outlined steps for data acquisition and referencing the provided table of characteristic frequencies, researchers can confidently verify the identity and structural integrity of their compound, supporting its application in drug discovery and chemical research.
References
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Correlations of the infrared spectra of some pyridines. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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2-Benzoylpyridine | C12H9NO. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288-290.
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Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. (1999). Langmuir, 15(13), 4443-4447. [Link]
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Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved January 18, 2026, from [Link]
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Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1960). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 8, 229-233.
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FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2007). Journal of Molecular Structure, 834-836, 36-45. [Link]
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2-Benzoylpyridine. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (2017). Google Patents.
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What is benzophenone ir spectrum? (n.d.). Proprep. Retrieved January 18, 2026, from [Link]
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery. [Link]
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IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Pyridine. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2020). Molecules, 25(22), 5217. [Link]
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Pyridine, 4-propyl-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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Benzophenone. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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4-Methylbenzophenone | C14H12O. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Journal of Chemistry. [Link]
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Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. (2022). Icarus, 372, 114725. [Link]
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4-Methoxybenzophenone | C14H12O2. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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The Versatile Intermediate: A Guide to the Application of 2-(4-n-Propylbenzoyl)pyridine in Modern Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile chemical intermediates is paramount to the efficient discovery and development of novel molecules. Among these, 2-(4-n-Propylbenzoyl)pyridine stands out as a key building block, offering a unique combination of a reactive ketone functionality and a pharmaceutically relevant pyridine scaffold. This guide provides an in-depth exploration of this intermediate, detailing its synthesis, chemical properties, and proven applications in the construction of complex molecular architectures. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound: A Privileged Scaffold
The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.[1] When combined with a benzoyl moiety, as in 2-benzoylpyridine derivatives, the resulting structure becomes a powerful synthon for accessing a diverse range of more complex molecules. The n-propyl substituent on the phenyl ring provides a lipophilic handle, which can be crucial for modulating solubility and cell permeability in drug candidates.
Key Physicochemical Properties:
| Property | Value (Predicted/Typical) | Source |
| Molecular Formula | C₁₅H₁₅NO | N/A |
| Molecular Weight | 225.29 g/mol | N/A |
| Boiling Point | ~354 °C | ChemBK |
| pKa (of conjugate acid) | ~3.02 | ChemBK |
| Appearance | Off-white to yellow solid or oil | General Observation |
Synthesis of this compound: A Practical Protocol
While numerous methods exist for the synthesis of 2-benzoylpyridines, a reliable and scalable approach involves the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol. This precursor can be readily synthesized via a Grignard reaction between a pyridine-2-carboxaldehyde and a 4-n-propylphenylmagnesium bromide. A more direct, one-pot acylation method has also been reported and is adapted here for its efficiency.[2]
Protocol 2.1: One-Pot Acylation of Pyridine
This protocol is adapted from a general method for the 2-acylation of pyridines.[2] The rationale behind this choice is its operational simplicity and use of readily available reagents, making it suitable for both small-scale and larger-scale preparations. The use of potassium persulfate as an oxidant in water represents a greener alternative to traditional methods that often employ heavy metals or harsh oxidants.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL microwave vial, add pyridine (1.0 mmol, 1.0 equiv.), 4-n-propylbenzyl alcohol (2.0 mmol, 2.0 equiv.), potassium persulfate (K₂S₂O₈, 2.0 mmol, 540 mg), and water (2 mL).
-
Causality: The use of an excess of the alcohol drives the reaction towards the desired product. Water acts as a green and effective solvent for this persulfate-mediated reaction.
-
-
Reaction Execution: Seal the vial and immerse it in a preheated oil bath at 120 °C for 18 hours.
-
Causality: The elevated temperature is necessary to initiate the radical-mediated acylation process. The sealed vial prevents the evaporation of the reactants and solvent.
-
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with water (3 mL). Extract the aqueous phase with dichloromethane (2 x 5 mL).
-
Causality: The addition of water helps to dissolve the inorganic salts, and the extraction with an organic solvent isolates the desired product.
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 4:1 v/v) to afford the pure this compound.
-
Causality: Column chromatography is a standard and effective method for separating the product from unreacted starting materials and byproducts.
-
Application as a Chemical Intermediate: Synthesis of a Kinase Inhibitor Scaffold
2-Aroylpyridines are valuable intermediates in the synthesis of various biologically active molecules, particularly kinase inhibitors.[3][4] The ketone functionality can be readily transformed into other functional groups, and the pyridine ring can participate in crucial interactions with the target protein.
Protocol 3.1: Reductive Amination to a Chiral Amino Alcohol
This protocol illustrates the conversion of the ketone to a chiral amino alcohol, a common pharmacophore in kinase inhibitors. The use of a chiral reducing agent allows for the stereoselective synthesis of one enantiomer.
Experimental Workflow:
Caption: Workflow for the synthesis of a chiral amino alcohol from this compound.
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 5 mL). Add a solution of methylamine (1.2 mmol, 1.2 equiv.) in THF. Stir the mixture at room temperature for 1 hour to form the corresponding imine in situ.
-
Causality: The formation of the imine is a prerequisite for the subsequent reduction. Anhydrous conditions are crucial to prevent the hydrolysis of the imine and the deactivation of the reducing agent.
-
-
Asymmetric Reduction: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.2 mmol, 0.2 equiv.) in THF, followed by the dropwise addition of borane-dimethyl sulfide complex (1.5 mmol, 1.5 equiv.).
-
Causality: The CBS catalyst provides a chiral environment for the reduction of the imine, leading to the formation of one enantiomer in excess. The low temperature enhances the stereoselectivity of the reaction.
-
-
Quenching and Work-up: After stirring at -78 °C for 4 hours, slowly quench the reaction by the addition of methanol (2 mL). Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). Stir for 30 minutes. Basify the mixture with 1 M NaOH and extract with ethyl acetate (3 x 10 mL).
-
Causality: Methanol quenches the excess borane. The acidic work-up hydrolyzes the borate complexes, and the subsequent basic work-up ensures the product is in its free base form for extraction.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired chiral amino alcohol.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate and its downstream products. The following are typical analytical data for 2-aroylpyridine derivatives.
Table 2: Representative Spectroscopic Data for 2-Aroylpyridines
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine ring typically appear in the range of δ 7.5-8.8 ppm. Protons of the benzoyl group will be in the aromatic region (δ 7.2-8.2 ppm). The alkyl protons of the n-propyl group will be in the upfield region (δ 0.9-2.7 ppm). |
| ¹³C NMR | The carbonyl carbon is a key diagnostic signal, typically appearing around δ 190-200 ppm. Aromatic carbons will be in the range of δ 120-150 ppm, and the alkyl carbons will be in the upfield region. |
| FTIR | A strong absorption band corresponding to the C=O stretch of the ketone will be observed around 1660-1690 cm⁻¹. C-H stretching of the aromatic and alkyl groups will also be present. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, particularly in the realm of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, accelerating the development of next-generation pharmaceuticals and functional materials.
References
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- Fucini, R. V., et al. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors.Bioorganic & Medicinal Chemistry Letters, 18(20), 5648-5652.
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Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]
- Elbadawi, M. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights.Scientific Reports, 12(1), 1-19.
- Method for preparing 2-benzyl pyridine compound. CN101863826B.
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
- A kind of method for preparing 2-benzylpyridine compounds. CN101863826A.
- Abou-Seri, S. M., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.Molecules, 25(15), 3488.
- Process for preparation of benzoylpyridines and derivatives. US3891661A.
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
- El-Sayed, W. A., et al. (2021). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses.
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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Application Notes & Protocols: 2-(4-n-Propylbenzoyl)pyridine in Medicinal Chemistry
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of FDA-approved drugs and its capacity for versatile biological interactions.[1][2][3] This heterocyclic aromatic ring system is integral to numerous therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][4] This guide focuses on a specific derivative, 2-(4-n-Propylbenzoyl)pyridine, a molecule that combines the essential pyridine core with a substituted benzoyl moiety. The presence of the ketone linker and the n-propyl group offers distinct opportunities for molecular interactions and modulation of physicochemical properties. These application notes provide a comprehensive technical overview, including detailed synthesis protocols, proposed medicinal chemistry applications based on structure-activity relationship (SAR) analysis of analogous compounds, and step-by-step protocols for in vitro evaluation.
Introduction: The Benzoylpyridine Scaffold
The 2-benzoylpyridine framework serves as a versatile template in drug design. The pyridine nitrogen atom acts as a hydrogen bond acceptor and can participate in crucial interactions with biological targets like enzyme active sites.[1] The adjacent carbonyl group further enhances this potential, acting as an additional hydrogen bond acceptor. The phenyl ring, substituted here with an n-propyl group, provides a lipophilic region that can be optimized to improve target binding, membrane permeability, and overall pharmacokinetic profiles.
Derivatives of 2-benzoylpyridine and related structures have shown promise in several therapeutic areas. Notably, substituted pyridines have been extensively investigated as anticancer agents, with some functioning as potent inhibitors of critical enzymes like topoisomerase II.[5][6] This established precedent forms the logical basis for exploring the therapeutic potential of this compound.
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Application Notes and Protocols for the Biological Activity Screening of 2-(4-n-Propylbenzoyl)pyridine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Pyridine derivatives have demonstrated clinical and preclinical efficacy as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, and anti-inflammatory agents.[1][3][4] The compound 2-(4-n-Propylbenzoyl)pyridine belongs to the 2-benzoylpyridine class of molecules. While extensive research exists on the diverse pharmacological properties of pyridine-containing compounds, the specific biological activity profile of this compound remains to be fully elucidated. Structure-activity relationship (SAR) studies on related 2-benzoylpyridines and 2-aryl-2-(pyridin-2-yl)acetamides suggest potential for this compound as an enzyme inhibitor, particularly in the context of inflammation and as an anticonvulsant.[5][6]
These application notes provide a comprehensive, tiered strategy for the initial biological activity screening of this compound. The proposed workflow is designed to efficiently assess its cytotoxic profile, followed by targeted functional assays to probe its potential as an anti-inflammatory, antimicrobial, and anticancer agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic compounds.
Strategic Screening Workflow
A logical and stepwise approach is critical to efficiently screen a novel compound. The proposed workflow for this compound prioritizes a foundational understanding of its interaction with biological systems, beginning with cytotoxicity, before proceeding to more specific and resource-intensive functional assays.
Caption: A tiered approach to screening this compound.
Part 1: Foundational Cytotoxicity Assessment
Rationale: Before investigating specific biological activities, it is crucial to determine the concentrations at which this compound exhibits cytotoxic effects. This information is vital for designing subsequent experiments and interpreting their results. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line like MCF-7)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: XTT Assay for Cytotoxicity
The XTT assay is similar to the MTT assay but uses a different tetrazolium salt, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), which is reduced to a water-soluble orange formazan product.[8] This eliminates the need for a solubilization step, simplifying the protocol.
Materials:
-
This compound
-
Human cell line
-
XTT labeling reagent
-
Electron-coupling reagent
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 630-690 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Part 2: Targeted Functional Screening
Based on the broad biological activities of pyridine derivatives, a targeted screening approach is recommended to explore the anti-inflammatory, antimicrobial, and anticancer potential of this compound.
A. Anti-inflammatory Activity Screening
Rationale: Benzoylpyridines have been identified as inhibitors of p38α MAP kinase, a key enzyme in the inflammatory signaling cascade.[5] Furthermore, many pyridine-containing compounds exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] Therefore, screening for inhibition of COX-2 and 5-LOX is a logical step.
Caption: Inhibition of COX-2 and 5-LOX pathways by the test compound.
Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a probe to a highly fluorescent product.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well black opaque plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.
-
Inhibitor and Control Preparation: Prepare a dilution series of this compound in COX Assay Buffer. Also, prepare solutions for the enzyme control (no inhibitor) and positive control (Celecoxib).
-
Assay Plate Setup: Add the test compound, enzyme control, or positive control to the appropriate wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
This assay is based on the detection of a fluorescent product generated by the 5-LOX enzyme.
Materials:
-
5-LOX enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Zileuton (positive control inhibitor)
-
96-well white opaque plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Compound and Control Setup: Prepare dilutions of this compound and the positive control, Zileuton, in the assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing the 5-LOX enzyme and LOX probe.
-
Plate Incubation: Add the reaction mix to the wells containing the test compound and controls and incubate.
-
Substrate Addition: Add the LOX substrate to initiate the reaction.
-
Fluorescence Reading: Measure the fluorescence kinetically at Ex/Em = 500/536 nm.
-
Data Analysis: Determine the percentage of 5-LOX inhibition and calculate the IC50 value for the test compound.
B. Antimicrobial Activity Screening
Rationale: The pyridine scaffold is present in many antimicrobial agents, and numerous studies have demonstrated the antibacterial and antifungal activities of pyridine derivatives.[3][10][11] Therefore, it is prudent to screen this compound for antimicrobial properties.
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Protocol 6: Zone of Inhibition Assay (Agar Disk Diffusion)
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial and fungal strains
-
Agar plates (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)
-
Sterile filter paper discs
-
Standard antibiotic discs (positive control)
Procedure:
-
Plate Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of an agar plate.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound and place them on the inoculated agar surface. Also, place a standard antibiotic disc and a solvent control disc.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
C. Anticancer Activity Screening
Rationale: The antiproliferative activity of pyridine derivatives against various cancer cell lines has been reported.[2][12] The initial cytotoxicity screening may provide preliminary evidence of anticancer potential if the compound shows selective toxicity towards cancer cell lines over non-cancerous cells. A broader screening against a panel of cancer cell lines is warranted if initial results are promising.
Protocol 7: Anticancer Screening using a Panel of Human Cancer Cell Lines
This involves performing the MTT or XTT assay (as described in Protocols 1 and 2) on a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, prostate).
Data Presentation Summary
| Assay Type | Parameter Measured | Expected Outcome for Active Compound |
| Cytotoxicity | ||
| MTT/XTT | IC50 (µM) | A low IC50 value indicates high cytotoxicity. |
| Anti-inflammatory | ||
| COX-2 Inhibition | IC50 (µM) | A low IC50 value indicates potent inhibition. |
| 5-LOX Inhibition | IC50 (µM) | A low IC50 value indicates potent inhibition. |
| Antimicrobial | ||
| MIC | MIC (µg/mL) | A low MIC value indicates strong antimicrobial activity. |
| Zone of Inhibition | Zone Diameter (mm) | A large diameter indicates significant antimicrobial activity. |
| Anticancer | ||
| Cancer Cell Panel | IC50 (µM) | Low IC50 values against specific cancer cell lines suggest selective anticancer activity. |
Conclusion and Future Directions
The described protocols provide a robust framework for the initial biological activity screening of this compound. The results from these assays will generate a comprehensive preliminary profile of the compound's bioactivity, guiding further investigation. Positive results in any of these screens will warrant more in-depth studies, including mechanism of action elucidation, in vivo efficacy studies, and further structure-activity relationship analyses to optimize its therapeutic potential.
References
- Revesz, L., Blum, E., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., & Rucklin, G. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & medicinal chemistry letters, 14(13), 3601–3605.
- Dawidowski, M., Król, M., Szulczyk, B., Chodkowski, A., Podsadni, P., Konopelski, P., Ufnal, M., Szuberski, P., Wróbel, M. Z., Zhang, Y., El Harchi, A., Hancox, J. C., Jarkovska, D., Mistrova, E., Sviglerova, J., Štengl, M., Popowicz, G. M., & Turło, J. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. European journal of medicinal chemistry, 187, 111929.
- BenchChem. (2025). Application Notes and Protocols: MTT and XTT Assays.
- BenchChem. (2025). Application Notes and Protocols: 5-Lipoxygenase Inhibition Assay Using Carbazomycin C.
- El-Sayed, N. N. E., Al-Ghorab, M. M., & El-Kashef, H. S. (2012). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European journal of medicinal chemistry, 55, 358–366.
- BenchChem. (2025).
- Pop, C. E., Ștefănuț, M. N., & Vlase, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 27(19), 6296.
- Pinto, A., & Sa, A. L. (2014). Structure activity relationships of novel antiepileptic drugs. Current topics in medicinal chemistry, 14(23), 2676–2701.
- Raczynska, P. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11029.
- Daina, A., & Zoete, V. (2011). Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. Journal of molecular modeling, 17(9), 2367–2379.
- Gökçe, M., Çakır, Ç., & Utku, S. (2013). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules (Basel, Switzerland), 18(9), 11217–11230.
- Chhabi Acharya. (2014). SAR of Anticonvulsant Drugs. SlideShare.
- Pinto, A., & Sa, A. L. (2014). Structure activity relationships of novel antiepileptic drugs. Current topics in medicinal chemistry, 14(23), 2676–2701.
- Pop, C. E., Ștefănuț, M. N., & Vlase, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 27(19), 6296.
- Santa Cruz Biotechnology. (n.d.). 2-Benzoylpyridine.
- BenchChem. (n.d.). 2-(4-Methoxybenzoyl)pyridine.
- Al-Ostath, A. I., Al-Gharabli, S. I., Al-Obaid, A. M., & El-Azab, A. S. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules (Basel, Switzerland), 27(15), 4780.
- Raczynska, P. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11029.
- Sigma-Aldrich. (n.d.). 2-Benzoylpyridine.
- Aslam, M., & Ahmad, I. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(36), 22008–22035.
-
Healy, P. C., & Savage, G. P. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[5]triazin-7-ones and Stable Free Radical Precursors. Molecules (Basel, Switzerland), 23(3), 596.
- PubChem. (n.d.). 2-Benzoylpyridine.
- Pop, C. E., Ștefănuț, M. N., & Vlase, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 27(19), 6296.
- Thapa, P., Lee, E. S., & Kwon, Y. (2013). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Bulletin of the Korean Chemical Society, 34(10), 3073-3080.
- Lee, S. K., Nam, G., & Kim, Y. C. (2001). Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. Archives of pharmacal research, 24(6), 501–506.
- Thapa, P., Lee, E. S., & Kwon, Y. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European journal of medicinal chemistry, 89, 137–146.
- Bekier, A., Stączek, P., & Mikołajewska, K. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in pharmacology, 13, 1004632.
- Bekier, A., Stączek, P., & Mikołajewska, K. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in pharmacology, 13, 1004632.
- Wikipedia. (2024). MTT assay.
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
Sources
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- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-n-Propylbenzoyl)pyridine
Welcome to the technical support center for the synthesis of 2-(4-n-Propylbenzoyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges and improve your yield and purity.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems that can arise during the synthesis of this compound, offering explanations for the underlying chemical principles and providing actionable solutions.
FAQ 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the most likely causes and how can I fix this?
Answer: Low or no yield is a frequent issue that can typically be traced back to a few critical areas of the synthesis. The most common synthetic route involves the reaction of a pyridine derivative with a source of the 4-n-propylbenzoyl group. Let's break down the possibilities based on the likely synthetic approaches:
Scenario A: Grignard Reaction with a Pyridine Precursor
A prevalent method is the reaction of 2-cyanopyridine with 4-n-propylphenylmagnesium bromide.[1]
-
Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. If your starting materials or solvent are not scrupulously dry, the reagent will be quenched.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. It's often best to either use freshly prepared Grignard reagent or titrate it before use to determine its exact molarity.
-
-
Poor Reactivity of 2-Cyanopyridine: While 2-cyanopyridine is a common starting material, its reactivity can sometimes be sluggish.
-
Solution: Consider activating the pyridine ring. One approach is the formation of an N-acylpyridinium salt in situ, which can enhance the electrophilicity of the pyridine ring.[2]
-
-
Reaction Temperature: Grignard reactions can be highly exothermic. If the temperature is not controlled, side reactions may occur. Conversely, if the temperature is too low, the reaction may not proceed at a reasonable rate.[2]
-
Solution: Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature.[3] This helps to control the initial exotherm and then provides enough thermal energy for the reaction to go to completion.
-
Scenario B: Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the pyridine ring by the nitrogen atom, which coordinates with the Lewis acid catalyst.[4] However, variations of this reaction can be employed. If you are attempting a modified Friedel-Crafts reaction, consider the following:
-
Catalyst Deactivation: The pyridine nitrogen will coordinate with the Lewis acid (e.g., AlCl₃), rendering it inactive.
-
Solution: Use of a stronger Lewis acid or a modified substrate may be necessary. Some success has been seen with intramolecular Friedel-Crafts reactions on pyridine derivatives.[4] For intermolecular reactions, alternative catalytic systems are generally preferred.
-
Scenario C: Palladium-Catalyzed Cross-Coupling
Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling.[5][6][7] This would involve coupling a pyridine-2-ylboronic acid (or ester) with 4-n-propylbenzoyl chloride, or a similar combination.
-
Catalyst and Ligand Choice: The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and ligand. The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[6]
-
Solution: Use ligands that are known to be effective for heteroaromatic substrates, such as Buchwald-type ligands (e.g., XPhos, SPhos).[6] Ensure your catalyst is active and not poisoned.
-
-
Reaction Conditions: Base, solvent, and temperature are all critical parameters.
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene).[6] Ensure your reaction is run under an inert atmosphere to prevent catalyst degradation.
-
FAQ 2: Formation of Significant Side Products
Question: I am getting my desired product, but also a significant amount of side products. What are these likely to be and how can I minimize them?
Answer: The nature of the side products will depend on your synthetic route.
-
In a Grignard Reaction:
-
Double Addition: If your starting material is an ester (e.g., methyl 2-picolinate), the Grignard reagent can add twice, leading to a tertiary alcohol.[8]
-
Solution: Use a nitrile (e.g., 2-cyanopyridine) as the starting material, which stops at the ketone after hydrolysis of the intermediate imine. If using an ester, carefully control the stoichiometry of the Grignard reagent and use low temperatures.[8]
-
-
Homocoupling of the Grignard Reagent: This results in the formation of 4,4'-di-n-propylbiphenyl.
-
Solution: This is often caused by trace amounts of oxygen or certain metal impurities. Ensure your reaction is under a strict inert atmosphere.
-
-
-
In a Palladium-Catalyzed Cross-Coupling:
-
Homocoupling of the Boronic Acid: This leads to the formation of biphenyl derivatives from your starting materials.
-
Solution: This can be minimized by ensuring an oxygen-free environment and by carefully controlling the reaction stoichiometry.
-
-
Protodeborylation: Loss of the boronic acid group from the pyridine starting material.
-
Solution: This can be influenced by the choice of base and solvent. A careful optimization of reaction conditions is needed.
-
-
FAQ 3: Difficulty with Product Purification
Question: I'm having trouble purifying my this compound. What are the best methods?
Answer: 2-Acylpyridines can be challenging to purify due to their basicity and potential for coordination to silica gel.
-
Column Chromatography:
-
Tailing on Silica Gel: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography.
-
Solution: Add a small amount of a basic modifier to your eluent system, such as triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, use a different stationary phase like alumina.
-
-
-
Crystallization:
-
Oiling Out: The product may "oil out" of solution rather than forming crystals.
-
Solution: This often happens when the solution is cooled too quickly or is too concentrated. Try using a more dilute solution or cooling it more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[9] If the product is an oil at room temperature, consider converting it to a salt (e.g., hydrochloride) for purification by crystallization, and then neutralizing it back to the free base.
-
-
-
Distillation:
-
If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Section 2: Optimized Experimental Protocols
Here we provide detailed, step-by-step methodologies for the synthesis of this compound via a Grignard reaction, a commonly used and generally reliable method.
Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
4-bromo-n-propylbenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
2-Cyanopyridine
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to help initiate the reaction.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of 4-bromo-n-propylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If it doesn't start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF.
-
Add the 2-cyanopyridine solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of 1 M hydrochloric acid. Be cautious, as this is an exothermic process.
-
Continue adding the acid until the aqueous layer is acidic (pH ~2). This will hydrolyze the intermediate imine to the desired ketone.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with the addition of 0.1% triethylamine to the eluent to prevent tailing.
-
Section 3: Data and Visualizations
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Grignard reagent | Use anhydrous conditions; titrate the Grignard reagent. |
| Poor reactivity of starting material | Consider activation of the pyridine ring. | |
| Incorrect reaction temperature | Control temperature carefully (e.g., start at -78°C).[2] | |
| Inefficient Pd catalyst/ligand | Use Buchwald-type ligands for cross-coupling.[6] | |
| Side Products | Double addition in Grignard reaction | Use a nitrile starting material or control stoichiometry.[8] |
| Homocoupling | Maintain a strict inert atmosphere. | |
| Purification Issues | Tailing on silica gel | Add triethylamine to the eluent or use alumina. |
| Oiling out during crystallization | Cool slowly; use a more dilute solution; scratch the flask.[9] |
Diagrams
Reaction Mechanism: Grignard Synthesis
Caption: Grignard synthesis of this compound.
Troubleshooting Workflow
Sources
- 1. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 2. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Benzoylpyridines
Welcome to the technical support center for the synthesis of 2-benzoylpyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to equip you with the expertise to navigate the complexities of these synthetic routes, ensuring efficiency and high yields in your experiments.
Introduction to Synthetic Strategies
The synthesis of 2-benzoylpyridines, a key structural motif in many pharmaceutical agents, can be approached through several primary methodologies. Each route, while effective, presents a unique set of challenges and potential side reactions. This guide will focus on the three most common synthetic strategies:
-
Oxidation of Phenyl(pyridin-2-yl)methanol: A reliable method that relies on the selective oxidation of a secondary alcohol.
-
Grignard Reaction with 2-Cyanopyridine: A classic carbon-carbon bond-forming reaction utilizing an organometallic reagent.
-
Palladium-Catalyzed Acylation: A modern and versatile approach using cross-coupling chemistry.
We will also address the common pitfalls associated with the direct Friedel-Crafts acylation of pyridine , a method generally unsuitable for this transformation.
Section 1: Oxidation of Phenyl(pyridin-2-yl)methanol
This synthetic route involves the conversion of the secondary alcohol, phenyl(pyridin-2-yl)methanol, to the corresponding ketone, 2-benzoylpyridine. While seemingly straightforward, the choice of oxidant and reaction conditions are critical to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My oxidation of phenyl(pyridin-2-yl)methanol is resulting in a low yield of 2-benzoylpyridine and a significant amount of benzoic acid. What is causing this over-oxidation?
A1: The formation of benzoic acid is a classic example of over-oxidation, which occurs when the oxidizing agent is too harsh or the reaction is not carefully controlled. The intermediate benzaldehyde is susceptible to further oxidation to the carboxylic acid.[1]
Troubleshooting and Prevention:
-
Choice of Oxidant: Avoid strong, non-selective oxidants like potassium permanganate or chromic acid under harsh conditions. Milder and more selective oxidizing agents are recommended. A high-yield method involves using dry air or oxygen as the oxidant in the presence of an ionic hydride catalyst.[2]
-
Reaction Conditions: Carefully control the reaction temperature. Running the reaction at elevated temperatures for extended periods can promote over-oxidation. For instance, a method using dry air as the oxidant is effective at a controlled temperature of 0-30°C.[2]
-
Monitoring the Reaction: Utilize thin-layer chromatography (TLC) or in-situ IR reaction monitoring to track the progress of the reaction.[3] Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
Q2: I am observing incomplete conversion of the starting alcohol. How can I drive the reaction to completion without causing over-oxidation?
A2: Incomplete conversion is often a result of an insufficiently reactive oxidizing system or deactivation of the catalyst.
Troubleshooting and Prevention:
-
Catalyst Loading: Ensure the correct stoichiometric amount of the catalyst is used. For copper-catalyzed oxidations, the catalyst loading can be critical for reaction rate and completion.[3]
-
Oxygen Supply: In aerobic oxidations, ensure efficient stirring and a sufficient supply of air or oxygen to the reaction mixture. The reaction can be first order in oxygen concentration.[3]
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. Solvents such as tetrahydrofuran (THF), benzene, or toluene are often suitable for these types of oxidations.
Experimental Protocol: Selective Oxidation of Phenyl(pyridin-2-yl)methanol
This protocol is based on a high-yield, environmentally friendly method.[2]
-
To a solution of phenyl(pyridin-2-yl)methanol in a suitable solvent (e.g., THF), add the ionic hydride catalyst under an inert atmosphere.
-
Replace the inert atmosphere with dry air or oxygen.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up as appropriate to isolate the 2-benzoylpyridine.
Section 2: Grignard Reaction with 2-Cyanopyridine
The reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-cyanopyridine is a powerful method for constructing the 2-benzoylpyridine skeleton. However, the high reactivity of Grignard reagents necessitates strict control over reaction conditions to avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 2-cyanopyridine is failing or giving very low yields. What are the likely causes?
A1: The most common reason for Grignard reaction failure is the presence of moisture or other protic sources. Grignard reagents are potent bases and will readily react with even trace amounts of water, quenching the reagent.[4]
Troubleshooting and Prevention:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, typically diethyl ether or THF, are essential.[4][5]
-
Reagent Quality: Ensure the magnesium turnings are fresh and active. If the magnesium is dull, it may be coated with a layer of magnesium oxide. Activation with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[5] The alkyl halide used to prepare the Grignard reagent must also be pure and dry.
-
Slow Addition: Add the Grignard reagent to the 2-cyanopyridine solution slowly and at a low temperature (e.g., 0°C) to control the exothermicity of the reaction.[6]
Q2: I am observing the formation of biphenyl as a significant byproduct. How can I minimize this?
A2: Biphenyl is formed from the coupling of unreacted bromobenzene with the phenylmagnesium bromide reagent (Wurtz-type coupling).[7][8]
Troubleshooting and Prevention:
-
Control Temperature: Higher reaction temperatures can favor the formation of biphenyl. Maintain a gentle reflux during the Grignard reagent formation and avoid excessive heating.
-
Concentration: High concentrations of bromobenzene can also lead to increased biphenyl formation. Ensure slow, dropwise addition of the bromobenzene to the magnesium turnings.[7]
Q3: Can double addition of the Grignard reagent to the nitrile occur, leading to a tertiary amine?
A3: While Grignard reagents can add twice to esters to form tertiary alcohols, double addition to a nitrile is generally not a major concern. The intermediate imine anion formed after the first addition is stable and does not typically react with a second equivalent of the Grignard reagent.[6][9] Hydrolysis of this intermediate yields the desired ketone.[9][10]
Experimental Protocol: Grignard Synthesis of 2-Benzoylpyridine
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings.
-
The reaction should initiate spontaneously (indicated by bubbling and heat). Maintain a gentle reflux until the magnesium is consumed.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of 2-cyanopyridine in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period.
-
-
Workup:
-
Carefully quench the reaction by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
-
Section 3: Palladium-Catalyzed Acylation
Palladium-catalyzed cross-coupling reactions offer a modern and efficient route to 2-benzoylpyridines, typically by coupling a 2-halopyridine with a benzoyl derivative or a related precursor. These methods are often tolerant of a wider range of functional groups compared to Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed acylation is resulting in a significant amount of homocoupled byproduct (e.g., 2,2'-bipyridine). How can I suppress this side reaction?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, where two molecules of the starting halide couple with each other.[11][12]
Troubleshooting and Prevention:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.
-
Reaction Conditions: The reaction temperature and the choice of base can also influence the extent of homocoupling. Careful optimization of these parameters is often necessary.
-
Reductants: In some cases, the presence of reducing agents can promote the formation of Pd(0) species that lead to homocoupling.[12]
Q2: I am observing dehalogenation of my 2-halopyridine starting material, leading to the formation of pyridine. What causes this and how can it be avoided?
A2: Hydrodehalogenation is another potential side reaction where the halide is replaced by a hydrogen atom. This can be promoted by certain palladium catalysts and reaction conditions, particularly in the presence of a hydrogen source.[12]
Troubleshooting and Prevention:
-
Catalyst System: The choice of palladium precursor and ligand can influence the rate of dehalogenation.
-
Hydrogen Source: Identify and eliminate any potential sources of hydrogen in the reaction mixture. This can sometimes be trace water or certain solvents.
Conceptual Workflow: Palladium-Catalyzed Acylation
Section 4: The Challenge of Direct Friedel-Crafts Acylation
While Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones, its application to pyridine is problematic.
Frequently Asked Questions (FAQs)
Q1: Why does the direct Friedel-Crafts acylation of pyridine with benzoyl chloride and a Lewis acid (e.g., AlCl₃) fail to produce 2-benzoylpyridine?
A1: The lone pair of electrons on the nitrogen atom of the pyridine ring is basic and readily coordinates with the Lewis acid catalyst. This forms a stable N-acylpyridinium salt.[13] This complex deactivates the pyridine ring towards electrophilic aromatic substitution, preventing the desired acylation at the carbon atoms.[13]
Troubleshooting and Prevention:
-
Alternative Strategies: Direct Friedel-Crafts acylation of unsubstituted pyridine is generally not a viable synthetic route. The alternative methods discussed in this guide (oxidation, Grignard reaction, palladium-catalyzed coupling) are the preferred approaches.
-
Activated Pyridines: In some specific cases, highly activated pyridine derivatives (with strong electron-donating groups) may undergo Friedel-Crafts-type reactions, but this is not applicable to the synthesis of 2-benzoylpyridine from pyridine itself.[14]
Summary of Key Synthetic Issues and Solutions
| Synthetic Method | Common Side Reaction/Issue | Primary Cause | Troubleshooting & Prevention |
| Oxidation | Over-oxidation to benzoic acid | Harsh oxidizing agent, high temperature | Use mild, selective oxidants; control temperature; monitor reaction progress. |
| Grignard Reaction | Reaction failure/low yield | Presence of moisture | Use anhydrous conditions, dried glassware, and inert atmosphere. |
| Biphenyl formation | High temperature and concentration | Control temperature; slow addition of reagents. | |
| Palladium-Catalyzed | Homocoupling | Suboptimal ligand/conditions | Optimize ligand, base, and temperature. |
| Acylation | Dehalogenation | Inappropriate catalyst system | Screen different palladium catalysts and ligands. |
| Friedel-Crafts | Formation of N-acylpyridinium salt | Lewis acid complexation with nitrogen | This method is generally unsuitable; use alternative synthetic routes. |
References
- CN104326973A - Synthesis method of 2-benzoylpyridine - Google P
- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
Oxidation of model substrate 2-benzylpyridine (1) to 2-benzoylpyridine... - ResearchGate. (n.d.). [Link]
-
Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC - NIH. (n.d.). [Link]
-
Crystal structure of phenyl(pyridin-2-yl)methanol - PMC - NIH. (n.d.). [Link]
- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]
-
The Grignard Reaction - Chemistry at Winthrop University. (n.d.). [Link]
-
Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022, December 24). [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.). [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | The Journal of Organic Chemistry - ACS Publications. (2006). [Link]
-
Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates | The Journal of Organic Chemistry - ACS Publications. (2000). [Link]
-
Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides - Sci-Hub. (2014). [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. (2025). [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). [Link]
-
20.7: Chemistry of Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]
-
Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances - MDPI. (n.d.). [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters - ACS Publications. (2005). [Link]
-
Oxidation of Benzyldiazines and Benzyl(iso)quinolones - Longdom Publishing. (n.d.). [Link]
-
Grignard Reaction. (n.d.). [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | Request PDF - ResearchGate. (2025). [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (2025). [Link]
-
(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. (2015, December 22). [Link]
-
3-benzoylpyridine - Organic Syntheses Procedure. (n.d.). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2002). [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. (2018, July 17). [Link]
-
Grignard Reaction with Phenylmagnesium Bromide | PDF | Ether | Chemical Compounds. (n.d.). Scribd. [Link]
-
17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). [Link]
-
Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed. (2006, February 3). [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH. (n.d.). [Link]
-
Postulated mechanism for the oxidation of 2-benzylpyridine using O2/CuI/AcOH/DMSO. (n.d.). ResearchGate. [Link]
-
Palladium(II)‐Catalyzed Coupling Reactions of Alkynes and Allylic Compounds Initiated by Intramolecular Carbopalladation of Alkynes. - Sci-Hub. (2002). [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 28). [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF - ResearchGate. (n.d.). [Link]
-
The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol - RSC Publishing. (n.d.). [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (n.d.). [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - ACS Publications. (2024). [Link]
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - ResearchGate. (2025). [Link]
-
An Introduction to Palladium Catalyzed Reactions - YouTube. (2013, January 10). [Link]
-
Grignard Reagent + Nitrile = Ketone (Mechanism) - YouTube. (2014, September 15). [Link]
-
Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). [Link]
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Technical Support Center: Purification of 2-(4-n-Propylbenzoyl)pyridine
Welcome to the technical support guide for the purification of 2-(4-n-Propylbenzoyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address the most common issues encountered during the purification of this compound and structurally similar aromatic ketones.
Section 1: Column Chromatography Issues
Column chromatography is the most common method for purifying moderately polar compounds like this compound.[1] However, its success hinges on proper technique and optimization.
Question 1: My compound is streaking or "tailing" badly on the TLC plate and column. What's causing this and how do I fix it?
Answer:
Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on silica gel.[2] The root cause is an acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail."
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This modifier will compete with your compound for the acidic silanol sites, leading to sharper, more symmetrical peaks.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is a volatile base that effectively masks the silanol groups.[4]
-
Ammonia: For very strong tailing, a solution of 1-2% of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane/NH₃-Methanol).[5]
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.
-
Question 2: I'm having trouble getting good separation between my product and a close-running impurity. How can I optimize my solvent system?
Answer:
Achieving good separation (resolution) requires optimizing the mobile phase to exploit differences in polarity between your product and the impurity. This is best done systematically using Thin-Layer Chromatography (TLC).
Core Principle: In normal-phase chromatography, the stationary phase (silica) is polar, and the mobile phase is non-polar.[6][7] Polar compounds interact more strongly with the silica and elute later, while non-polar compounds elute faster.[8] The goal is to find a solvent system where your product and impurity have different affinities for the silica.
Protocol: Systematic TLC Optimization
-
Start with a Standard System: For a moderately polar ketone like this compound, a good starting point is 20% Ethyl Acetate in Hexane.[5]
-
Run a TLC Plate: Spot your crude mixture and develop the plate in this solvent system.
-
Analyze the Result:
-
If spots are too low (Rf < 0.1): The solvent system is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate). Try 30%, 40%, etc.
-
If spots are too high (Rf > 0.6): The system is too polar. Decrease the proportion of Ethyl Acetate. Try 10%, 5%, etc.
-
-
Target an Optimal Rf: For the best separation in flash chromatography, aim for an Rf value of 0.1 to 0.4 for your target compound.[9][10] This range provides the best balance for good resolution and a reasonable run time.
-
Fine-Tune for Resolution: Once your target compound is in the optimal Rf range, focus on maximizing the distance (ΔRf) between it and the key impurity. You can try adding a third solvent with a different polarity (e.g., Dichloromethane, Ether) in small amounts (5-10%) to alter the selectivity of the separation.
| Solvent System Examples for Moderately Polar Compounds | Typical Use Case |
| 10-40% Ethyl Acetate / Hexanes | Standard starting point for ketones and esters.[5] |
| 10-30% Dichloromethane / Hexanes | Good for resolving compounds of similar polarity. |
| 1-5% Methanol / Dichloromethane | For more polar compounds that don't move in EtOAc/Hex. |
Question 3: My product seems to be stuck on the column. I've flushed with pure ethyl acetate and it's still not coming off. What should I do?
Answer:
This indicates your compound is very strongly adsorbed to the silica, likely due to its polarity. The pyridine and ketone functionalities make it significantly more polar than simple hydrocarbons.
Solutions:
-
Drastic Polarity Increase: You need a much more polar eluent to compete for the silica binding sites.
-
Add methanol (MeOH) to your eluent. Start with 5% MeOH in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
If that fails, increase to 10% MeOH/DCM. This is a very polar system and should elute most organic compounds from silica.
-
-
Check for Reactivity: In rare cases, the compound might be degrading on the acidic silica. To check this, spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak from the baseline that wasn't there initially, decomposition may be occurring. In this case, switching to a neutral stationary phase like alumina is recommended.
Section 2: Recrystallization Issues
Recrystallization is a powerful technique for obtaining highly pure solid material, but it is highly dependent on solvent choice.[11] The ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[12]
Question 4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the rate of cooling is too fast.[13] Impurities can also suppress the melting point and encourage oiling.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent, leading to a solution that becomes saturated at too high a temperature. Re-heat the mixture until the oil redissolves, then add more hot solvent (in 5-10% increments) until the solution is no longer saturated at its boiling point.
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated in a beaker of hot water, before moving to an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.[11][14]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent system where the compound is less soluble, or use a two-solvent (co-solvent) system.[13] For example, dissolve the compound in a minimum of a "good" solvent (like acetone or ethyl acetate) and then slowly add a "poor" solvent (like hexane or water) at an elevated temperature until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow to cool slowly.
| Common Recrystallization Solvents | Polarity | Boiling Point (°C) | Notes |
| Water | Very Polar | 100 | Good for polar compounds, but may not dissolve organics well.[15] |
| Ethanol | Polar | 78 | A versatile solvent for many organic compounds. |
| Acetone | Polar | 56 | A strong solvent, sometimes too good. Good for ketones.[15] |
| Ethyl Acetate | Intermediate | 77 | Excellent general-purpose solvent. |
| Toluene | Non-polar | 111 | Good for aromatic compounds. |
| Hexane / Heptane | Non-polar | 69 / 98 | Often used as the "poor" solvent in a co-solvent system. |
Section 3: Purity Analysis & Contamination
Question 5: My NMR spectrum looks clean, but my yield is over 100%. What is the likely contaminant?
Answer:
A yield greater than 100% almost always indicates the presence of residual solvent. High-boiling point solvents used in the reaction or purification (like toluene, DMF, or even ethyl acetate) can be difficult to remove completely.
Solution:
-
High Vacuum Drying: Dry your sample under high vacuum (not just a rotary evaporator) for several hours, possibly with gentle heating (e.g., 40-50 °C, ensuring this is well below your compound's melting point).
-
Identify the Solvent: Check your ¹H NMR spectrum for characteristic solvent peaks. Compare your spectrum to published tables of common NMR solvent impurities.[16][17][18] For example, residual ethyl acetate will show signals around 4.1 (quartet), 2.0 (singlet), and 1.2 (triplet) ppm.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a suitable freezing point (like benzene or dioxane) and is stubborn to dry, lyophilization can be an effective, albeit slower, method for removing residual solvents.
Visual Workflow & Diagrams
Troubleshooting Purification Logic
This diagram outlines the decision-making process when encountering an impure sample of this compound.
Caption: A decision tree for troubleshooting common purification issues.
Mechanism of Tailing Mitigation
This diagram illustrates how a basic modifier like Triethylamine (TEA) prevents peak tailing on a silica gel surface.
Caption: Mitigation of silanol interactions by a basic modifier.
References
- Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
- Aqueous normal-phase chrom
- Normal Phase Chromatography.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet. (2021, September).
- Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center.
- What Is Normal Phase And Reversed Phase Chromatography? (2025, April 17). Alwsci News.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19).
- What Chromatograms Can Teach Us About Our Analytes. (2021, January 1).
- How to Optimize TLC to Enhance Purification by Flash Chrom
- Recrystalliz
- Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder.
- How To Improve TLC Chromatography? (2025, February 2). Chemistry For Everyone - YouTube.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
Sources
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- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
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- 17. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Propylbenzoylpyridine Synthesis
Welcome to the Technical Support Center for the synthesis of propylbenzoylpyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this important class of compounds.
Introduction to Propylbenzoylpyridine Synthesis
Propylbenzoylpyridines are valuable intermediates in the pharmaceutical and agrochemical industries. Their synthesis typically involves the coupling of a pyridine moiety with a propylbenzoyl group. While several synthetic routes exist, Friedel-Crafts acylation and its variations are among the most common methods employed. However, the electron-deficient nature of the pyridine ring and the potential for side reactions can present significant challenges.[1][2] This guide will focus on troubleshooting and optimizing these reactions to achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of propylbenzoylpyridines.
Q1: My Friedel-Crafts acylation is resulting in a very low yield. What are the most common causes?
Low yields in Friedel-Crafts acylation of pyridines are a frequent issue and can often be attributed to several key factors:
-
Pyridine Deactivation: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This interaction deactivates both the catalyst and the pyridine ring, making the electrophilic aromatic substitution reaction difficult.[1][2][3]
-
Catalyst Inactivity: Lewis acids like aluminum chloride are extremely sensitive to moisture.[4][5] Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst.[4][5]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[3][4][5] This is because the resulting ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4][5]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and side reactions.[3][4][5]
Q2: I am observing the formation of multiple products. What could be the reason?
The formation of multiple products can be due to a few reasons:
-
Isomer Formation: While Friedel-Crafts acylation is generally less prone to the rearrangement issues seen in alkylations, the substitution pattern on the pyridine ring can be difficult to control, leading to a mixture of 2-, 3-, and 4-substituted products.[6] The 3-position is often favored as it is the most electron-rich.[1]
-
Polyacylation: Although the introduction of an acyl group deactivates the ring, making a second acylation less favorable, it can still occur under forcing conditions or with highly activated starting materials.[3][4][6]
-
Side Reactions of the Acylating Agent: The propylbenzoyl chloride or anhydride may undergo side reactions, such as decomposition or reaction with the solvent, especially at elevated temperatures.
Q3: My reaction is not proceeding at all, even with an excess of Lewis acid. What should I check?
If the reaction fails to initiate, consider the following:
-
Purity of Reagents: Ensure your pyridine starting material, propylbenzoyl chloride/anhydride, and Lewis acid are of high purity. Impurities can inhibit the reaction.[3][4][5]
-
Anhydrous Conditions: Re-verify that all glassware was thoroughly dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried before use.[4][5]
-
Order of Addition: The order in which reagents are added can be crucial. Typically, the Lewis acid is suspended in the anhydrous solvent, followed by the slow addition of the acylating agent to form the acylium ion complex, and then the pyridine derivative is added.
Q4: Are there alternative synthetic routes to propylbenzoylpyridines if Friedel-Crafts acylation is unsuccessful?
Yes, several other methods can be employed:
-
Grignard Reaction: The reaction of a propylphenylmagnesium bromide with a cyanopyridine can yield the desired propylbenzoylpyridine after hydrolysis.[7]
-
Oxidation of a Precursor: Propylbenzoylpyridines can be synthesized by the oxidation of the corresponding alcohol, phenyl(propylpyridinyl)methanol.[7]
-
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Negishi couplings, can be used to form the bond between the pyridine and propylbenzoyl moieties, though this may require more complex starting materials.
-
Photochemical Methods: Recent advancements have shown that a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by oxidation, can produce benzoylpyridines.[8]
Optimization Strategies
Optimizing Friedel-Crafts Acylation Conditions
For those pursuing the Friedel-Crafts route, systematic optimization of reaction parameters is key. The following table provides a starting point for your experiments.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂, Yb(OTf)₃ | AlCl₃ is the most common, but others can be effective, sometimes with better selectivity.[9][10] For deactivated substrates, stronger Lewis acids or Brønsted acids like triflic acid might be necessary. |
| Catalyst Stoichiometry | 1.1 - 2.5 equivalents | Stoichiometric or excess amounts are often required to drive the reaction to completion due to complexation with the product.[3][4][5] |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitrobenzene | Solvents must be anhydrous. Nitrobenzene can be used as a solvent for deactivated substrates.[2] |
| Temperature | 0 °C to reflux | Start at a low temperature (0 °C) and slowly warm to room temperature. Heating may be required, but should be done cautiously to avoid side reactions.[3][4][5] |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation
This is a representative procedure and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve propylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0 °C. Dissolve the pyridine derivative (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for the optimized reaction time. Gentle heating may be necessary.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[11]
Procedure for Drying Solvents
Anhydrous conditions are critical for the success of Friedel-Crafts reactions.[4][5]
-
Dichloromethane (DCM):
-
Pre-drying: If the solvent is suspected to contain significant amounts of water, stir it over anhydrous calcium chloride for several hours.
-
Distillation: Decant the pre-dried solvent and reflux over calcium hydride (CaH₂) for at least one hour.
-
Collection: Distill the solvent directly into the reaction flask or a dry storage flask containing molecular sieves.[5]
-
Visualizing the Workflow and Troubleshooting
General Experimental Workflow
Caption: A stepwise workflow for the Friedel-Crafts acylation of pyridines.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in propylbenzoylpyridine synthesis.
References
- Synthesis method of 2-benzoylpyridine.
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]
-
3-benzoylpyridine. Organic Syntheses Procedure. [Link]
- Process for preparation of benzoylpyridines and derivatives.
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]
-
Why pyridine does not give Friedel Craft reaction? Brainly.in. [Link]
-
Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. PubMed Central. [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]
-
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. [Link]
-
4-benzoylpyridine. Pipzine Chemicals. [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. University of Arizona. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Mod-33 Lec-37 Pyridine Synthesis. YouTube. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]
-
Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Springer Nature. [Link]
-
Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. National Library of Medicine. [Link]
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- 11. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-(4-n-Propylbenzoyl)pyridine
Welcome to the technical support center for 2-(4-n-Propylbenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity of your results.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter in the lab. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically sound solution.
Question 1: I'm observing unexpected peaks in my HPLC analysis after my reaction, suggesting my starting material is degrading. What's happening?
Answer:
This is a frequent issue and often points to oxidative degradation . The chemical structure of this compound has two primary sites susceptible to oxidation: the nitrogen atom on the pyridine ring and the benzylic position of the n-propyl group.
-
Causality & Mechanism: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially in the presence of peroxides or even atmospheric oxygen over time, leading to the formation of an N-oxide.[1] Additionally, the methylene (-CH2-) group of the propyl chain adjacent to the benzene ring is a benzylic position, which is prone to radical-mediated oxidation, potentially forming hydroperoxides that can further decompose. Studies on similar N-heterocyclic compounds have shown that oxidative pathways are a primary route of degradation.[2][3]
-
Immediate Solution: To confirm if oxidation is the culprit, run a small-scale control reaction under a strictly inert atmosphere (e.g., nitrogen or argon) using degassed solvents. If the formation of impurities is significantly reduced, oxidation is the likely cause.
-
Recommended Protocol for Preventing Oxidation:
-
Inert Atmosphere: Always handle the compound and set up reactions under an inert atmosphere. Purge the reaction vessel with nitrogen or argon for 5-10 minutes before adding reagents.
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas, or through a freeze-pump-thaw cycle, to remove dissolved oxygen.
-
Antioxidant Addition: If compatible with your downstream process, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).
-
Avoid Peroxides: Ensure solvents (like THF or diethyl ether) are fresh and tested for peroxides before use.
-
Question 2: My compound's purity decreases when I leave it on the benchtop, even in a clear vial. Is it light-sensitive?
Answer:
Yes, there is a high probability of photodegradation . The benzoylpyridine moiety contains a conjugated system of aromatic rings and a carbonyl group, which is a strong chromophore that can absorb UV light.
-
Causality & Mechanism: Aromatic ketones are well-known to be photosensitive. Upon absorbing UV radiation, the molecule can be promoted to an excited state, making it highly reactive. This can lead to various degradation pathways, including radical formation and subsequent reactions that break down the molecule. The International Council for Harmonisation (ICH) guidelines mandate photostability testing for all new drug substances precisely because of this common issue.[4][5]
-
Immediate Solution: Protect your samples from light immediately. Wrap your vials or reaction flasks in aluminum foil or use amber-colored glassware.
-
Recommended Protocol for Handling Photosensitive Compounds:
-
Use Amber Glassware: Store and handle the compound in amber vials or flasks that block UV radiation.
-
Minimize Light Exposure: When weighing or transferring the compound, do so in a dimly lit area or work quickly to minimize exposure. Turn off unnecessary overhead lights in the lab or fume hood.
-
Protect Reactions: For reactions running over extended periods, ensure the entire apparatus is shielded from light using aluminum foil or a dark cloth.
-
Question 3: I'm seeing significant degradation when using the compound in strongly acidic or basic aqueous solutions. I thought the core structure was stable?
Answer:
While the benzoylpyridine core is generally robust, its stability can be compromised under harsh pH conditions, leading to pH-mediated degradation .
-
Causality & Mechanism:
-
Acidic Conditions (pH < 4): The pyridine nitrogen can become protonated. While this generally increases water solubility, it can also activate the ring system towards certain degradative pathways. Studies on related pyridine derivatives show that acidic conditions can accelerate degradation.[6][7]
-
Basic Conditions (pH > 9): Strong bases can potentially deprotonate the carbon alpha to the carbonyl group, forming an enolate. While this is a common reactive intermediate, its prolonged existence or reaction with other species (like oxygen) can lead to degradation byproducts.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-related stability issues.
-
Recommended Protocol for pH Control:
-
Use Buffers: Whenever possible, perform experiments in buffered solutions to maintain a stable, neutral pH (typically pH 6-8).
-
Limit Exposure Time: If exposure to extreme pH is unavoidable, minimize the duration and maintain low temperatures to slow the rate of degradation.
-
Analyze pH Impact: If necessary, conduct a systematic study by exposing the compound to a range of pH values (e.g., pH 2, 7, 10) for a set time and analyzing the purity by HPLC to understand its stability profile.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Answer: Based on safety data sheets for related chemical structures and best laboratory practices, the following conditions are recommended for maximizing shelf-life.[8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents long-term oxidative degradation.[11] |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation.[4] |
| Container | Tightly Sealed Glass Vial | Prevents moisture absorption and contamination.[12] |
| Location | Dry, Well-Ventilated Area | Avoids moisture and incompatible vapors.[13] |
Q2: How can I perform a forced degradation study to understand the compound's stability limits?
Answer: A forced degradation study, as outlined by ICH guidelines, is essential to identify potential degradation pathways and develop stability-indicating analytical methods.[5]
-
Objective: To intentionally degrade the compound under controlled stress conditions to produce likely degradation products.
-
Experimental Protocol:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic Stress: Expose the solution to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.[4]
-
-
Neutralize and Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by a suitable method like RP-HPLC with a photodiode array (PDA) detector.[6][7]
-
Evaluate: Compare the chromatograms to identify new peaks (degradants) and the loss of the main peak (parent compound).
-
Q3: What are the most likely degradation pathways for this molecule?
Answer: Based on its chemical structure, the primary degradation pathways are oxidation, photolysis, and hydrolysis under harsh conditions.
Caption: Potential degradation pathways for this compound.
References
-
Cigan, M. et al. (2020). Photoswitching hydrazones based on benzoylpyridine. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Al-Shehri, S. et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]
-
Al-Shehri, S. et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
Casaite, V. et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
-
Jordans, S. et al. (2021). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers (Basel). Available at: [Link]
-
Stella, V. J. et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Casaite, V. et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. Available at: [Link]
-
Al-Shehri, S. et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Available at: [Link]
-
PubChem. (n.d.). 2-Benzoylpyridine. Available at: [Link]
-
Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. Available at: [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
Wang, Y. et al. (2018). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules. ResearchGate. Available at: [Link]
-
Biftu, T. K. (1977). Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks. Available at: [Link]
-
Lowry, O. H. et al. (1961). The stability of pyridine nucleotides. Journal of Biological Chemistry. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
-
ResearchGate. (n.d.). Ter-Pyridine Catalyzed Allylation of Aldehydes and Ketones under Metal-Free Condition. Available at: [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Available at: [Link]
-
ResearchGate. (2026). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]
-
BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Available at: [Link]
-
Zhang, Y. et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Butylbenzoyl)pyridine. Available at: [Link]
-
Kim, J. H. et al. (2015). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. Available at: [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available at: [Link]
-
ResearchGate. (2025). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Available at: [Link]
-
McDonnell, B. et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Available at: [Link]
-
NIST. (n.d.). Pyridine, 2-propyl-. NIST WebBook. Available at: [Link]
-
MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Available at: [Link]
-
Wang, W. et al. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. PubMed. Available at: [Link]
-
McDonnell, B. et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed. Available at: [Link]
-
Kumar, M. et al. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. PubMed. Available at: [Link]
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Technical Support Center: Synthesis of 2-(4-n-Propylbenzoyl)pyridine
Welcome to the technical support center for the synthesis of 2-(4-n-propylbenzoyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common challenges. Our goal is to provide in-depth, scientifically-grounded guidance to help you minimize impurities and maximize yield.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable ketone intermediate, can be approached through several synthetic routes. The most common and practical methods include the Grignard reaction between a pyridine nitrile and an organomagnesium reagent, and the oxidation of a suitable precursor. Direct Friedel-Crafts acylation of pyridine is generally challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. The Lewis acid catalyst, essential for the reaction, preferentially coordinates with the nitrogen atom of pyridine, further deactivating the ring[1].
This guide will focus on the more viable synthetic pathways and provide detailed troubleshooting for each.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.
Scenario 1: Grignard Reaction Route
The reaction of 2-cyanopyridine with 4-n-propylphenylmagnesium bromide is a primary route to this compound. The reaction proceeds via the formation of an imine salt, which is then hydrolyzed to the desired ketone[2][3][4].
Problem: Low or No Yield of the Desired Ketone
-
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected, or no product is obtained.
-
Probable Causes & Solutions:
Probable Cause Explanation Recommended Solution Poor Grignard Reagent Formation The Grignard reagent may not have formed efficiently due to the presence of moisture, oxygen, or an unactivated magnesium surface.[5][6] Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (e.g., diethyl ether or THF). Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Inaccurate Grignard Reagent Concentration An incorrect stoichiometric amount of the Grignard reagent may have been used if its concentration was not accurately determined.[5] Titrate a small aliquot of the prepared Grignard reagent against a standard solution of iodine to determine its precise molarity before adding it to the reaction.[5] Side Reaction: Wurtz Coupling The Grignard reagent can couple with the unreacted alkyl halide to form a biphenyl byproduct (4,4'-di-n-propylbiphenyl). This is more likely if the alkyl halide is added too quickly. Add the 4-n-propylbromobenzene slowly to the magnesium turnings to maintain a gentle reflux and minimize the concentration of the alkyl halide in the reaction mixture. Hydrolysis of the Grignard Reagent Grignard reagents are strong bases and are readily quenched by acidic protons from water or other protic sources. Use rigorously dried solvents and reagents. Ensure the 2-cyanopyridine is anhydrous. Inefficient Hydrolysis of the Imine Intermediate The intermediate imine salt requires acidic conditions for efficient hydrolysis to the ketone.[2][3] After the initial reaction, quench the mixture with a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) and stir until the hydrolysis is complete.
Problem: Presence of Significant Impurities After Workup
-
Symptom: Chromatographic or spectroscopic analysis of the crude product shows multiple unexpected peaks.
-
Probable Causes & Solutions:
Impurity Probable Cause Prevention and Removal Unreacted 2-Cyanopyridine Incomplete reaction due to insufficient Grignard reagent or short reaction time. Ensure the use of a slight excess of the Grignard reagent and allow for sufficient reaction time. Unreacted 2-cyanopyridine can be removed by column chromatography. 4,4'-di-n-propylbiphenyl Wurtz coupling side reaction during Grignard formation. Slow addition of the alkyl halide. This non-polar impurity can be effectively separated by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). Tris(4-n-propylphenyl)carbinol If an ester impurity is present in the starting materials, it can react with three equivalents of the Grignard reagent. Use high-purity starting materials. This alcohol can be separated by column chromatography. 4-n-Propylbenzene Protonation of the Grignard reagent by adventitious water. Maintain strictly anhydrous conditions. This volatile, non-polar impurity can be removed during solvent evaporation or by chromatography.
Scenario 2: Oxidation Route
This route typically involves the oxidation of 2-(4-n-propylbenzyl)pyridine to the corresponding ketone.
Problem: Incomplete Oxidation or Over-oxidation
-
Symptom: The reaction mixture contains a mixture of starting material, the desired ketone, and potentially the corresponding carboxylic acid.
-
Probable Causes & Solutions:
Probable Cause Explanation Recommended Solution Insufficient Oxidant The stoichiometric amount of the oxidizing agent was not sufficient for complete conversion. Use a slight excess of the oxidizing agent (e.g., KMnO₄, CrO₃). Monitor the reaction by TLC or GC to determine the point of complete consumption of the starting material. Harsh Reaction Conditions High temperatures or a highly concentrated oxidant can lead to over-oxidation to the carboxylic acid (4-n-propylbenzoic acid and picolinic acid). Maintain careful control over the reaction temperature. Consider using a milder oxidizing agent. N-Oxidation The pyridine nitrogen can be oxidized to an N-oxide, which can complicate the reaction and purification.[7] Choose an oxidant that is selective for the benzylic position under the chosen reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Is Friedel-Crafts acylation a viable method for synthesizing this compound?
A: Direct Friedel-Crafts acylation of pyridine with 4-n-propylbenzoyl chloride is generally not recommended. The pyridine ring is electron-deficient and is deactivated towards electrophilic aromatic substitution.[1] The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the basic nitrogen atom of pyridine, forming a pyridinium salt that is even more deactivated. While some specialized methods for the acylation of pyridine derivatives exist, they often require specific catalysts and conditions and may not be suitable for this particular substrate.[8][9]
Q2: What are the best practices for setting up a Grignard reaction to ensure success?
A: The key to a successful Grignard reaction is the rigorous exclusion of water and atmospheric oxygen. All glassware should be oven or flame-dried and cooled under a stream of dry inert gas. Solvents must be anhydrous. Magnesium turnings should be of high quality and can be activated prior to use.[6] It is also advisable to perform the reaction under a positive pressure of an inert gas.
Q3: How can I purify the crude this compound?
A: The most common and effective method for purifying the product is column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The non-polar byproducts (e.g., 4,4'-di-n-propylbiphenyl) will elute first, followed by the desired ketone. For further purification, recrystallization can be employed. A two-solvent system, such as ethanol/water or hexane/acetone, may be effective.[10][11][12]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is well-suited for determining the purity of the final product and quantifying impurities.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, such as residual solvents and byproducts from the Grignard reaction.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can also be used for quantitative analysis (qNMR) to determine absolute purity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 4-n-propylbromobenzene (1.0 equivalent) in anhydrous diethyl ether to the flask.
-
Once the reaction initiates (as evidenced by bubbling and the disappearance of the iodine color), add the remaining 4-n-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine (0.9 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the Grignard synthesis.
Primary Synthetic Route and Potential Side Reaction
Caption: Grignard synthesis pathway and a common side reaction.
References
-
BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Link
-
BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine. Link
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Link
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link
-
Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Link
-
Sciencemadness Discussion Board. (2022). The problem of hydrolysis of nitrile and Grignard reagent. Link
-
Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine. Link
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Link
-
Shvartsberg, M. S., et al. (2018). Oxidative Dearomatization of Pyridines. Angewandte Chemie International Edition, 57(42), 13878-13882. Link
-
BenchChem. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Link
-
BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. Link
-
YouTube. (2012). Recrystallization using two solvents. Link
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PLoS ONE, 13(7), e0200175. Link
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Link
-
Google Patents. (2004). US6699993B1 - Process for the preparation of 2-cyanopyridines. Link
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. Link
-
PubChem. 2-Acetylpyridine. Link
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Link
-
SIELC Technologies. Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column. Link
-
BenchChem. (2025). Application Notes and Protocols for the Identification of 3-Acetylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS). Link
-
Crommen, J., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). Link
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Link
-
University of California, Davis. Recrystallization. Link
-
Filo. (2025). Will pyridine undergo Friedel-Crafts acylation with acetyl chloride with...Link
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Link
-
Google Patents. (1950). US2494204A - Preparation of 2-cyanopyridines. Link
-
BenchChem. (2025). Side reactions and byproducts in the synthesis of 4-Propylpyridine. Link
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Link
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?Link
-
Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives. Link
-
MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Link
-
National Center for Biotechnology Information. (1973). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Link
-
Shimadzu. Impurities Analysis. Link
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Link
-
Google Patents. (2007). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives. Link
-
ResearchGate. (2021). How to remove pyridine when I use it as solvent?Link
-
ResearchGate. (2006). N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. Link
-
ResearchGate. (1940). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Link
-
Organic Syntheses. 2-Phenylpyridine. Link
-
National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). Link
-
National Center for Biotechnology Information. (2014). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Link
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Challenges in the characterization of substituted benzoylpyridines
<Technical Support Center: Characterization of Substituted Benzoylpyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the characterization of substituted benzoylpyridines. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that researchers, scientists, and drug development professionals may encounter during their experimental work. Substituted benzoylpyridines are a critical class of compounds, often investigated for their wide-ranging biological activities. However, their structural complexity can present unique challenges in analytical characterization. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Section 1: Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental techniques for assessing the purity of substituted benzoylpyridines and for separating them from related impurities. However, the basic nature of the pyridine ring can often lead to undesirable peak shapes and retention time variability.
Frequently Asked Questions (FAQs): HPLC/UPLC
Question 1: I'm observing significant peak tailing for my substituted benzoylpyridine analyte. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing basic compounds like substituted benzoylpyridines, and it can compromise the accuracy of quantification and resolution.[1] The primary cause is often secondary interactions between the basic pyridine nitrogen and residual silanol groups on the surface of silica-based reversed-phase columns.[2]
Here’s a systematic approach to troubleshooting peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of the pyridine ring is pH-dependent. At a pH well below the pKa of the pyridine nitrogen (typically around 5-6), the amine will be protonated. While this can increase solubility in the aqueous mobile phase, it can also enhance interactions with ionized silanols. Conversely, at a higher pH, the pyridine is neutral, which can reduce silanol interactions but may decrease solubility.
-
Protocol: Start by lowering the mobile phase pH to around 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). This protonates the pyridine and also suppresses the ionization of the silanol groups, minimizing secondary interactions. If tailing persists, consider using a column designed for high pH conditions and a mobile phase with a pH of 8-10.
-
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups.
-
Recommendation: Ensure you are using a high-quality, end-capped C18 or C8 column. If you are still experiencing issues, consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and improved peak shape for basic compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][3]
-
Troubleshooting Step: Perform a dilution series of your sample and inject decreasing concentrations. If the peak shape improves with lower concentrations, column overload is a likely contributor.
-
-
Extra-Column Volume: Excessive tubing length or improperly fitted connections between the injector, column, and detector can contribute to band broadening and peak tailing.[4]
-
Action: Ensure all fittings are secure and that the tubing is of the appropriate internal diameter and as short as possible.
-
Question 2: My retention times for a series of benzoylpyridine analogues are inconsistent between runs. What should I investigate?
Answer:
Retention time instability can severely impact the reliability of your analytical method. Several factors can contribute to this issue:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, is a common cause of retention time drift.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can lead to shifting retention times, particularly in the early part of the run.
-
Temperature Fluctuations: Column temperature has a significant effect on retention. Even minor fluctuations in ambient temperature can cause noticeable changes.
-
Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
Troubleshooting Protocol:
-
Standardize Mobile Phase Preparation: Use a calibrated pH meter and ensure buffers are prepared fresh and consistently. Premixing the aqueous and organic phases can sometimes improve consistency.
-
Implement a Strict Equilibration Protocol: Before each run, equilibrate the column with at least 10-15 column volumes of the mobile phase.
-
Use a Column Oven: A thermostatically controlled column compartment is essential for maintaining a stable temperature and ensuring reproducible retention times.
-
Perform Pump Maintenance: If other factors have been ruled out, inspect the pump for leaks and check the performance of the seals and check valves as per the manufacturer's recommendations.
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase pH | Inconsistent pH | Use a calibrated pH meter and fresh buffers. |
| Column Temperature | Fluctuations in ambient temperature | Use a column oven set to a constant temperature. |
| Column Equilibration | Insufficient equilibration time | Equilibrate with 10-15 column volumes of mobile phase. |
| Pump Flow Rate | Inconsistent flow | Check for leaks, and service pump seals and check valves. |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted benzoylpyridines, ¹H and ¹³C NMR provide a wealth of information, but interpreting the spectra can be complicated by overlapping signals and the electronic effects of substituents.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Question 1: The aromatic region of the ¹H NMR spectrum of my substituted benzoylpyridine is very complex and difficult to assign. What strategies can I use to simplify interpretation?
Answer:
The aromatic region (typically 6.5-9.0 ppm) of the ¹H NMR spectrum of substituted benzoylpyridines can indeed be challenging due to the presence of multiple aromatic protons with similar chemical shifts and complex coupling patterns.[5]
Systematic Approach to Interpretation:
-
Analyze Coupling Patterns (Splitting): The splitting pattern of a signal provides information about the number of adjacent protons.
-
ortho-coupling (³JHH) is typically 7-10 Hz.
-
meta-coupling (⁴JHH) is smaller, around 2-3 Hz.[6]
-
para-coupling (⁵JHH) is often too small to be resolved.
-
Protons on the pyridine ring often exhibit characteristic splitting patterns that can help in their assignment.
-
-
Consider Substituent Effects on Chemical Shifts: Electron-donating groups (e.g., -OCH₃, -NH₂) will shield nearby protons, shifting their signals upfield (to lower ppm values).[7] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, and the benzoyl carbonyl group itself) will deshield protons, shifting them downfield.[7][8] The protons ortho and para to a substituent are most affected by resonance effects.[7]
-
Utilize 2D NMR Techniques: When 1D ¹H NMR is insufficient, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out spin systems within the aromatic rings.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[9] This is extremely useful for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9] This is key for identifying quaternary carbons and for piecing together the different fragments of the molecule.
-
Workflow for NMR Signal Assignment
Caption: Workflow for NMR signal assignment.
Section 3: Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of substituted benzoylpyridines and for obtaining structural information from their fragmentation patterns. The choice of ionization technique is critical.
Frequently Asked Questions (FAQs): Mass Spectrometry
Question 1: I am analyzing my substituted benzoylpyridine using mass spectrometry. Should I use Electron Ionization (EI) or Electrospray Ionization (ESI)?
Answer:
The choice between EI and ESI depends on the properties of your analyte and the information you need.[10][11]
-
Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[12][13]
-
Advantages: Produces extensive and reproducible fragmentation patterns, which can be used for structural elucidation and for comparison with spectral libraries.[13]
-
Disadvantages: Often, the molecular ion (the ion corresponding to the intact molecule) is weak or absent, which can make it difficult to determine the molecular weight.[12] It is also generally only suitable for volatile and thermally stable compounds.[13]
-
Best for: Relatively simple, volatile substituted benzoylpyridines where detailed fragmentation information is desired.
-
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is well-suited for polar and non-volatile molecules.[12][13]
-
Advantages: Typically produces an abundant protonated molecule ([M+H]⁺), making it easy to confirm the molecular weight. It is also compatible with liquid chromatography (LC-MS).[10][13]
-
Disadvantages: Provides less fragmentation and therefore less structural information in a single MS experiment compared to EI.[11]
-
Best for: Confirming the molecular weight of a wide range of substituted benzoylpyridines, including those that are less volatile or thermally sensitive. It is the standard for LC-MS analysis.
-
Recommendation: For routine characterization, ESI is generally the preferred method for confirming the molecular weight of substituted benzoylpyridines. If detailed structural information is needed, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion generated by ESI to induce fragmentation.[11]
Question 2: What are the characteristic fragmentation patterns I should expect for a substituted benzoylpyridine in mass spectrometry?
Answer:
While the exact fragmentation will depend on the substitution pattern and the ionization method used, some general fragmentation pathways are common for the benzoylpyridine core.
Under EI-MS, common fragmentation pathways for benzoyl derivatives include the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105.[14] This can be followed by the loss of a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77.[14]
For the pyridine portion of the molecule, fragmentation can involve cleavage of the bond between the carbonyl group and the pyridine ring, leading to a pyridinoyl cation or a substituted pyridine radical cation. The specific fragments will be highly dependent on the nature and position of the substituents.
Common Fragment Ions for Benzoylpyridines:
| m/z | Proposed Structure | Notes |
| M⁺˙ | Molecular Ion | Often weak or absent in EI, strong in ESI ([M+H]⁺). |
| 105 | Benzoyl cation ([C₆H₅CO]⁺) | A very common and often abundant fragment. |
| 77 | Phenyl cation ([C₆H₅]⁺) | Arises from the loss of CO from the benzoyl cation. |
Fragmentation of a Generic Benzoylpyridine
Sources
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Refining experimental protocols for 2-(4-n-Propylbenzoyl)pyridine
Welcome to the technical support resource for 2-(4-n-Propylbenzoyl)pyridine. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, characterization, and handling of this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure the success of your experiments.
Section 1: Synthesis and Purification - Troubleshooting Guide
The synthesis of this compound, a ketone derivative of pyridine, most commonly involves a Friedel-Crafts acylation or related cross-coupling strategies. These reactions, particularly with pyridine scaffolds, are notoriously sensitive and require careful control of conditions.
Question 1: My Friedel-Crafts synthesis of this compound is resulting in a very low or negligible yield. What are the primary causes?
Answer: This is the most common issue researchers face. The low yield in a Friedel-Crafts acylation involving a pyridine ring is typically rooted in the fundamental electronic nature of pyridine itself.
-
Causality - The Pyridine Problem: The lone pair of electrons on the pyridine nitrogen atom is basic and readily coordinates with Lewis acids (e.g., AlCl₃, FeCl₃)[1]. This forms a stable complex, which strongly deactivates the pyridine ring towards electrophilic aromatic substitution by withdrawing electron density. In essence, the catalyst is "trapped" by the nitrogen, preventing it from activating the acylating agent and making the reaction extremely sluggish or preventing it altogether[1][2].
-
Troubleshooting Steps:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the product ketone also forms a complex with the catalyst, effectively removing it from the reaction cycle[2]. Ensure you are using at least one equivalent of AlCl₃ for every equivalent of your pyridine-containing starting material.
-
Anhydrous Conditions are Critical: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst[2][3]. Always use freshly distilled, anhydrous solvents, dry glassware thoroughly in an oven, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Alternative Synthetic Routes: If the direct Friedel-Crafts reaction remains problematic, consider alternative strategies that bypass the deactivation issue. A highly effective method involves reacting a 2-(trialkylsilyl)pyridine with an acyl chloride. This process proceeds through a series of nucleophilic steps, avoiding the need for a Lewis acid and the associated deactivation problems[4]. Another approach is the reaction of 2-cyanopyridine with a suitable benzene derivative in the presence of a Lewis acid[3].
-
General Synthesis Workflow Diagram
Caption: A typical workflow for Lewis acid-mediated synthesis.
Question 2: My TLC analysis shows multiple products. What are the likely byproducts and how can I minimize them?
Answer: The formation of multiple products often points to issues with regioselectivity, over-reaction, or side reactions involving the starting materials.
-
Isomeric Byproducts: If you are performing a direct acylation on an unsubstituted or symmetrically substituted n-propylbenzene, you will primarily get the desired para-substituted product (4-propyl) due to sterics, but some ortho-substituted isomer (2-propyl) may also form. If your strategy involves acylating pyridine itself, you will face significant challenges with regioselectivity, as functionalization can occur at different positions[5][6].
-
Poly-acylation: While the acyl group introduced is deactivating, preventing a second acylation is not always guaranteed, especially with highly activated aromatic rings or harsh reaction conditions[2].
-
Byproducts from the Propyl Group: Under strong Lewis acid conditions, the n-propyl group on propylbenzene can potentially rearrange to an isopropyl group, leading to the formation of 2-(4-isopropylbenzoyl)pyridine.
-
Minimization Strategies:
-
Control Stoichiometry: Use a 1:1 or slight excess of the limiting reagent to minimize over-reactions. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration[5].
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessively high temperatures can lead to side reactions and decomposition[2].
-
Purification: A well-designed purification strategy is key. Isomeric byproducts can often be separated using column chromatography on silica gel[7].
-
Question 3: What is the most effective method for purifying the crude this compound?
Answer: A multi-step approach combining an acid-base extraction with chromatography and/or recrystallization is typically most effective.
-
Step 1: Acid-Base Extraction: This is a crucial first step to separate the basic pyridine product from non-basic organic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine product will be protonated and move into the aqueous layer.
-
Wash the organic layer again to ensure complete extraction. Discard the organic layer which contains neutral/acidic impurities.
-
Combine the acidic aqueous layers. Cautiously make the solution basic (pH > 10) by adding a base like NaOH or Na₂CO₃.
-
Extract the now deprotonated, organic-soluble product back into a fresh organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.
-
-
Step 2: Column Chromatography: This is the primary method for separating the desired product from closely related impurities (e.g., isomers).
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. The product is moderately polar and should elute effectively. Monitor fractions by TLC.
-
-
Step 3: Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used to achieve high purity.
-
Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Good candidates to screen include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Purification Troubleshooting Diagram
Caption: A decision tree for common synthesis problems.
Section 2: Characterization, Handling, and Storage FAQs
Question 4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Answer: While an experimental spectrum is definitive, the expected chemical shifts can be predicted based on the analysis of similar structures. The protons on the pyridine ring will be the most downfield, followed by the protons on the benzoyl ring, with the aliphatic propyl group protons being the most upfield.
Table 1: Predicted NMR Chemical Shifts
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyridine Ring | H-6 | ~8.7 | ~150 | Adjacent to N, deshielded. |
| H-3 | ~8.1 | ~125 | ||
| H-4 | ~7.9 | ~137 | ||
| H-5 | ~7.5 | ~127 | ||
| Benzoyl Ring | H-2', H-6' | ~7.9 | ~130 | ortho to carbonyl. |
| H-3', H-5' | ~7.3 | ~128 | meta to carbonyl. | |
| Propyl Group | -CH₂- (alpha) | ~2.7 | ~38 | Benzylic position. |
| -CH₂- (beta) | ~1.7 | ~24 | ||
| -CH₃ (gamma) | ~0.9 | ~14 | ||
| Carbonyl | C=O | - | ~195 | Ketone carbonyl. |
Note: These are estimated values. Actual shifts will depend on the solvent and experimental conditions. Data is extrapolated from known spectra of 2-benzoylpyridine, 4-propylpyridine, and related structures[8][9]. For definitive characterization, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.
Question 5: My purified sample of this compound is changing color (e.g., turning yellow/brown) over time. How should it be stored?
Answer: Acylpyridines and related compounds can be sensitive to air, light, and moisture. The observed color change indicates potential degradation. Proper storage is essential to maintain the integrity of the compound.
-
Expert Insight: The carbonyl group can make adjacent protons slightly acidic, and the pyridine ring itself can be susceptible to oxidation or other degradation pathways, especially if trace impurities from the synthesis (like residual Lewis acids) are present.
-
Recommended Storage Protocol:
-
Container: Use a clear glass vial with a PTFE-lined cap to ensure an airtight seal. For long-term storage, an amber vial is preferred to protect from light.
-
Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen before sealing[10]. This prevents oxidation.
-
Temperature: Store in a cool, dry place. For long-term storage (>6 months), refrigeration (2-8 °C) is recommended.
-
Purity: Ensure the material is highly pure before storage. Residual acidic or basic impurities can catalyze decomposition.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation of n-Propylbenzene
This protocol describes the acylation of n-propylbenzene with 2-picolinoyl chloride hydrochloride.
Materials:
-
n-Propylbenzene (anhydrous)
-
2-Picolinoyl chloride hydrochloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous DCM and 1.2 equivalents of anhydrous AlCl₃.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of n-propylbenzene to the stirred suspension.
-
Add 1.0 equivalent of 2-picolinoyl chloride hydrochloride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and discard.
-
Carefully basify the aqueous layer to pH > 10 with 6M NaOH, keeping the solution cool in an ice bath.
-
Extract the basic aqueous layer three times with fresh DCM.
-
Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil/solid by column chromatography on silica gel.
References
-
ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]
-
Filo. (2025). The chemistry of pyridine under friedel - crafts acylation. Available at: [Link]
- Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives.
-
ResearchGate. (2023). Optimization of the Reaction. Available at: [Link]
-
MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions. Available at: [Link]
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ACS Publications. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]
-
PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available at: [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-chlorobenzoyl)pyridine. Available at: [Link]
-
MDPI. (2023). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-benzoylpyridine. Available at: [Link]
-
MDPI. (n.d.). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Available at: [Link]
- Google Patents. (2016). Purification method of pyridine and pyridine derivatives.
-
PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Available at: [Link]
- Google Patents. (2015). Synthesis method of 2-benzoylpyridine.
-
The Doyle Group, UCLA. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-benzoylpyridine. Available at: [Link]
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Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Available at: [Link]
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PubMed Central. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Available at: [Link]
- Google Patents. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.
-
PubChem. (n.d.). 2-Benzoylpyridine. Available at: [Link]
-
Organic Syntheses. (n.d.). benzyl alcohol. Available at: [Link]
-
National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
- Google Patents. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
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National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available at: [Link]
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PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 2-(4-n-Propylbenzoyl)pyridine and 2-(4-Butylbenzoyl)pyridine for Preclinical Research
This guide provides a detailed comparative analysis of 2-(4-n-Propylbenzoyl)pyridine and 2-(4-Butylbenzoyl)pyridine, two closely related benzoylpyridine derivatives. Designed for researchers and professionals in drug development, this document moves beyond a simple catalog of properties to explain the underlying chemical principles and experimental considerations essential for preclinical evaluation. We will explore how the subtle difference in a single methylene group (-CH₂) between the n-propyl and butyl substituents can be expected to influence key physicochemical and pharmacological parameters.
While specific experimental data for these exact compounds is limited in publicly available literature, this guide will draw upon established principles of medicinal chemistry and data from structurally related analogs to provide a robust predictive comparison. We will also detail the essential experimental protocols required to generate definitive data for these compounds in a laboratory setting.
Structural and Physicochemical Properties: The Impact of Lipophilicity
The core structural motif of both compounds is a phenyl ring and a pyridine ring linked by a ketone. The sole difference is the length of the n-alkyl chain at the para-position of the phenyl ring: a propyl group in one and a butyl group in the other. This seemingly minor variation is predicted to have a cascading effect on several key physicochemical properties that are critical for drug development.
The primary consequence of extending the alkyl chain from propyl to butyl is an increase in lipophilicity, or "greasiness." This property is most commonly quantified by the partition coefficient, logP (the ratio of a compound's concentration in an octanol/water mixture). A higher logP value indicates greater lipid solubility.
Table 1: Predicted and Key Physicochemical Properties
| Property | This compound | 2-(4-Butylbenzoyl)pyridine | Rationale for Predicted Difference |
| Molecular Formula | C₁₅H₁₅NO | C₁₆H₁₇NO | Addition of one -CH₂- group. |
| Molecular Weight | 225.29 g/mol | 239.31 g/mol | Increased by the mass of a methylene group. |
| Predicted cLogP | 3.8 - 4.2 | 4.3 - 4.7 | The addition of a methylene group typically increases logP by ~0.5. |
| Predicted Aqueous Solubility | Lower | Higher | Increased lipophilicity generally leads to decreased solubility in aqueous media. |
| Predicted Melting Point | Likely lower | Likely higher | Increased molecular weight and van der Waals forces often lead to a higher melting point. |
| Predicted pKa (of Pyridine N) | ~4.5 - 5.0 | ~4.5 - 5.0 | The alkyl chain is distant from the basic nitrogen, so a significant change in pKa is not expected. |
Causality Behind Property Differences
-
Lipophilicity (logP): The addition of the butyl group's extra methylene unit increases the nonpolar surface area of the molecule. This enhances its affinity for nonpolar environments like octanol (a surrogate for cell membranes) and decreases its affinity for polar environments like water, thus increasing the logP value.
-
Aqueous Solubility: Following the principle of "like dissolves like," the increased lipophilicity of the butyl analog makes it less compatible with the polar hydrogen-bonding network of water, leading to lower predicted aqueous solubility. This is a critical parameter, as poor solubility can severely hinder oral absorption and formulation development.
-
Melting Point: The larger butyl group allows for stronger intermolecular van der Waals interactions compared to the propyl group. More energy is therefore required to break these interactions in the solid state, which typically results in a higher melting point.
Experimental Protocols for Property Determination
To move from prediction to empirical data, the following standard protocols are recommended. These methods are designed to be self-validating through the use of controls and standardized procedures.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
This is the gold-standard method for logP determination, as recommended by the OECD Guideline 107.
Workflow: logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Trustworthiness: The protocol's reliability is ensured by pre-saturating the solvents, which corrects for their mutual miscibility. A mass balance calculation (comparing the initial mass of the compound to the amount remaining in the aqueous phase) validates the measurement.
Determination of Aqueous Solubility by HPLC-UV
This method provides a quantitative measure of a compound's solubility in a specific aqueous buffer.
Workflow: Aqueous Solubility Measurement
Caption: Standard protocol for determining thermodynamic aqueous solubility.
Trustworthiness: The key to this protocol is ensuring that equilibrium has been reached. This can be validated by taking measurements at multiple time points (e.g., 24h and 48h); if the concentration does not change, equilibrium is assumed.
Predicted Pharmacological Implications
While no specific biological targets for these molecules are widely reported, we can infer potential differences in their behavior as drug candidates based on the established physicochemical properties. The benzoylpyridine scaffold itself is present in various compounds with biological activity.
Membrane Permeability and Absorption
Higher lipophilicity generally correlates with increased passive diffusion across cell membranes, a key step in oral drug absorption.
-
This compound: With a moderate cLogP, it is likely to have a good balance between aqueous solubility and membrane permeability.
-
2-(4-Butylbenzoyl)pyridine: Its higher cLogP suggests it may have enhanced membrane permeability. However, if the logP value exceeds an optimal range (typically > 5), it can lead to problems such as sequestration in lipid bilayers and reduced bioavailability, a phenomenon known as the "rule of 5" consideration.
Relationship: Lipophilicity and Absorption
Caption: Predicted interplay of solubility and permeability for oral absorption.
Metabolism and Clearance
The alkyl chains on these compounds represent potential sites for metabolic attack by cytochrome P450 (CYP) enzymes in the liver.
-
Mechanism: Oxidation typically occurs at the ω (terminal) or ω-1 (sub-terminal) carbon of the alkyl chain.
-
Implication: The butyl group offers more sites for oxidation than the propyl group, potentially leading to a different metabolic profile or a faster rate of metabolic clearance. This must be tested experimentally using liver microsome stability assays.
Conclusion and Recommendations
The choice between this compound and 2-(4-Butylbenzoyl)pyridine as a lead compound in a drug discovery program is a trade-off, primarily revolving around the balance between solubility and permeability.
-
This compound is predicted to be the more "drug-like" starting point, with a more favorable balance of properties. Its higher predicted aqueous solubility would likely make it easier to formulate and could lead to more predictable in vivo behavior.
-
2-(4-Butylbenzoyl)pyridine , while potentially offering higher membrane permeability, carries a greater risk of poor solubility and potential off-target effects associated with high lipophilicity.
Recommendation: An essential first step for any research program involving these compounds is to perform the fundamental experiments detailed in this guide. The empirical data from logP, solubility, and metabolic stability assays will provide the critical foundation needed to make an informed decision on which analog, if any, to advance into further preclinical development. This data-driven approach is paramount to mitigating risk and efficiently allocating resources in the drug discovery pipeline.
References
As specific literature on these exact compounds is sparse, these references provide authoritative guidance on the principles and protocols discussed.
-
OECD Guideline for the Testing of Chemicals, No. 107. Partition Coefficient (n-octanol/water): Shake Flask Method.
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.
-
PubChem. National Center for Biotechnology Information. (Provides basic computed properties for chemical compounds).
A Comparative Guide to Substituted 2-Benzoylpyridines: Synthesis, SAR, and Biological Evaluation as p38 MAPK Inhibitors
Introduction: The 2-Benzoylpyridine Scaffold, a Privileged Core in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, selective, and orally bioavailable drugs. The 2-benzoylpyridine scaffold is a quintessential example of such a "privileged structure."[1][2] Its inherent properties—a ketone linker providing a key hydrogen bond acceptor site and two modifiable aromatic rings—offer a versatile template for engaging with a multitude of biological targets.[3] This guide provides a comparative analysis of substituted 2-benzoylpyridines, focusing on their role as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical mediator of inflammatory responses.[4] Dysregulation of the p38 MAPK pathway is implicated in a host of diseases, including rheumatoid arthritis and cancer, making it a high-value therapeutic target.[4][5]
This document will dissect the structure-activity relationships (SAR) of this compound class, detail robust synthetic methodologies, and provide field-proven protocols for biological evaluation, equipping researchers with the knowledge to rationally design the next generation of 2-benzoylpyridine-based therapeutics.
Section 1: Synthetic Strategies for 2-Benzoylpyridine Analogs
The modular synthesis of 2-benzoylpyridine derivatives is crucial for exploring the chemical space and optimizing biological activity. A common and effective strategy involves the oxidation of a secondary alcohol precursor, which itself is formed through a coupling reaction.[6][7] This two-step approach allows for significant diversity by varying both the pyridine and benzaldehyde starting materials.
A modern and efficient approach utilizes a reductive arylation strategy, which can be performed in a continuous flow setup for scalability.[6][8] This method combines aryl aldehydes with cyanopyridines to generate the intermediate alcohol, which is then oxidized to the desired ketone. The causality behind this choice lies in its modularity and tolerance of a wide range of functional groups on both aromatic rings, which is essential for building a diverse compound library for SAR studies.[8]
Experimental Protocol: Two-Step Synthesis of a Substituted 2-Benzoylpyridine
This protocol outlines a general procedure adaptable for various substituted analogs.
Step 1: Reductive Arylation to Form Phenyl(pyridin-2-yl)methanol intermediate [6]
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted benzaldehyde (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add Reagents: Add the substituted 2-cyanopyridine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Photochemical Reaction: Irradiate the mixture with a 365 nm light source (e.g., in a continuous flow reactor or a batch photoreactor) at 25 °C for a residence time of approximately 30 minutes. The causality for using a photochemical approach is its ability to generate reactive ketyl radicals under mild conditions, avoiding harsh reagents that might be incompatible with sensitive functional groups.[6]
-
Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Purify the resulting crude alcohol by column chromatography.
Step 2: Oxidation to 2-Benzoylpyridine [7]
-
Dissolution: Dissolve the purified phenyl(pyridin-2-yl)methanol intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).
-
Oxidation: Add an oxidizing agent. A mild and effective option is the use of dry air or oxygen catalyzed by an ionic hydride like sodium hydride (NaH) at a temperature of 0-30 °C.[7] This method is environmentally friendly and proceeds under mild conditions, preserving the integrity of the molecule.
-
Monitoring: Monitor the reaction progress by TLC.
-
Purification: Once the starting material is consumed, quench the reaction carefully. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, filter, and concentrate.[9] Purify the final 2-benzoylpyridine product by column chromatography (e.g., using a hexane/EtOAc gradient).[9]
Diagram 1: General Synthetic Workflow
Caption: Workflow for the modular synthesis of 2-benzoylpyridines.
Section 2: Comparative Analysis & Structure-Activity Relationships (SAR)
The potency of 2-benzoylpyridine inhibitors against p38α MAP kinase is highly dependent on the nature and position of substituents on both the pyridine and benzoyl rings.[10][11] SAR studies reveal that specific substitutions can dramatically enhance binding affinity and cellular activity.
-
Substitution on the Benzoyl Ring: The benzoyl moiety often binds in a hydrophobic pocket of the kinase. Introducing small, lipophilic groups or halogens (e.g., fluorine, chlorine) at the para-position can increase potency.[3] This is exemplified by the comparison of unsubstituted analogs with their halogenated counterparts, which typically show lower IC50 values.
-
Substitution on the Pyridine Ring: The pyridine nitrogen is often a key interaction point, forming hydrogen bonds within the ATP-binding site. Modifications to the pyridine ring must be carefully considered to maintain this critical interaction.
-
Evolution of the Scaffold: More advanced analogs often move beyond a simple benzoylpyridine. For instance, benzophenone derivatives (where the pyridine is replaced by a substituted phenyl ring) and pyridinoyl-substituted benzimidazoles have shown significantly improved potency, indicating that the regions beyond the core scaffold are critical for optimizing interactions with the enzyme.[10][11]
Comparative Data of p38α Inhibitors
The following table summarizes publicly available data for a series of benzoylpyridine and related benzophenone analogs, illustrating the impact of substitution on inhibitory activity.
| Compound ID | Scaffold Type | Benzoyl Ring Substituent (R1) | Pyridine/Phenyl Ring Substituent (R2) | p38α IC50 (nM) | Reference |
| 1a | Benzoylpyridine | H | H | >1000 | [12] |
| 1b | Benzoylpyridine | 4-Cl | H | 110 | [12] |
| 1c | Benzoylpyridine | 4-F | H | 120 | [12] |
| 1d | Benzoylpyridine | 4-Me | H | 70 | [12] |
| 10b | Benzophenone | H | 1,1-dimethylpropynylamine | 14 | [10][11] |
| 17b | Pyridinoyl Benzimidazole | - | - | 21 | [10][11] |
Note: The structures for 10b and 17b are more complex than the simple benzoylpyridine scaffold and are presented to show the evolution towards more potent compounds.[12]
Diagram 2: Structure-Activity Relationship (SAR) Summary
Caption: Key SAR insights for 2-benzoylpyridine p38 MAPK inhibitors.
Section 3: Protocols for Biological Evaluation
To validate the efficacy of newly synthesized compounds, a robust and reproducible biological assay is paramount. The in vitro kinase inhibition assay is the gold standard for determining a compound's direct inhibitory effect on the target enzyme.
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which correlates with enzyme activity.[13] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method known for its sensitivity and high-throughput compatibility.[13]
Materials:
-
Recombinant human p38α (SAPK2A) enzyme[13]
-
Kinase substrate (e.g., ATF-2 protein)[14]
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM MOPS, pH 7.2, 50 mM β-glycerophosphate, 10 mM EGTA, 2 mM Na3VO4, 2 mM DTT, 50 mM MgCl2)[15]
-
ADP-Glo™ Reagent and Kinase Detection Reagent[13]
-
Low-volume 384-well plates
-
Luminometer
Procedure: [13]
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each compound dilution (or 5% DMSO for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Dilute the p38α enzyme in Kinase Buffer and add 2 µL to each well.
-
Initiate Reaction: Prepare a substrate/ATP mix in Kinase Buffer. Add 2 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α to ensure competitive inhibitors are accurately assessed.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram 3: p38α Kinase Inhibition Assay Workflow
Caption: Step-by-step workflow for the ADP-Glo™ p38α kinase assay.
Conclusion and Future Directions
The 2-benzoylpyridine scaffold remains a highly fertile ground for the discovery of potent kinase inhibitors. This guide has demonstrated that through systematic synthetic exploration and robust biological evaluation, significant improvements in inhibitory activity against p38α MAP kinase can be achieved. The SAR data clearly indicates that while the core scaffold is essential, modifications on the benzoyl ring and evolution towards more complex structures like benzophenones are key to achieving low nanomolar potency.[10][11]
Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their in vivo efficacy and safety profiles. Furthermore, exploring substitutions that can enhance selectivity against other kinases will be crucial for developing compounds with cleaner off-target profiles, ultimately leading to safer and more effective therapeutic agents. The protocols and comparative data presented herein provide a solid, authoritative foundation for these future drug discovery endeavors.
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Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-5. [Link]
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Goti, G., et al. (2022). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 24(35), 6466–6470. [Link]
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Gulea, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules, 27(19), 6296. [Link]
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Goti, G., et al. (2022). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. ACS Publications. [Link]
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Fougerat, A., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(22), 5485. [Link]
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Herrera-Mayorga, W., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(14), 5406. [Link]
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Sbardella, G., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 23(10), 2697. [Link]
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Ciaffara, V., et al. (2021). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 26(11), 3121. [Link]
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A Comprehensive Guide to the Structural Validation of 2-(4-n-Propylbenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 2-(4-n-Propylbenzoyl)pyridine, a heterocyclic ketone with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of confidence in your results.
The Critical Importance of Structural Integrity
This compound, as with any active pharmaceutical ingredient (API) or intermediate, must have its molecular structure unequivocally confirmed.[1] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks. This guide will compare and contrast the primary spectroscopic and spectrometric methods used to provide a holistic and definitive structural proof.
The core structure consists of a pyridine ring acylated at the 2-position with a 4-n-propylbenzoyl group. The validation process must confirm the presence and connectivity of these two key moieties, as well as the specific substitution pattern.
To illustrate the validation workflow, the following diagram outlines the logical progression from sample acquisition to final structural confirmation.
Caption: Workflow for the structural validation of a synthesized compound.
Orthogonal Analytical Techniques for Unambiguous Characterization
A multi-technique, or orthogonal, approach is essential for robust structural validation.[2] By probing different molecular properties (nuclear spin, mass-to-charge ratio, vibrational modes), we create a self-validating system where the data from each technique must be congruent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][4] For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue or if specific proton signals are obscured, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) should be considered.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.
The expected chemical shifts for this compound are compared with a potential isomeric impurity, 4-(4-n-Propylbenzoyl)pyridine, to highlight the discerning power of NMR.
Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Protons | This compound (Expected δ, ppm) | 4-(4-n-Propylbenzoyl)pyridine (Alternative, δ, ppm) | Rationale for a Difference |
| Pyridine-H | 8.7-8.8 (d), 8.0-8.1 (d), 7.8-7.9 (t), 7.4-7.5 (t) | 8.8-8.9 (d, 2H), 7.6-7.7 (d, 2H) | The substitution pattern dictates the number and multiplicity of pyridine signals. |
| Benzoyl-H | 7.8-7.9 (d, 2H), 7.3-7.4 (d, 2H) | 7.8-7.9 (d, 2H), 7.3-7.4 (d, 2H) | Similar environments, minimal expected difference. |
| Propyl-CH₂ | 2.7-2.8 (t) | 2.7-2.8 (t) | Identical side chain, no significant difference expected. |
| Propyl-CH₂ | 1.6-1.7 (sextet) | 1.6-1.7 (sextet) | Identical side chain, no significant difference expected. |
| Propyl-CH₃ | 0.9-1.0 (t) | 0.9-1.0 (t) | Identical side chain, no significant difference expected. |
Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Carbon | This compound (Expected δ, ppm) | 4-(4-n-Propylbenzoyl)pyridine (Alternative, δ, ppm) | Rationale for a Difference |
| C=O | ~195 | ~195 | The carbonyl environment is similar in both isomers. |
| Pyridine-C | ~153, ~149, ~137, ~127, ~125 | ~151 (2C), ~144, ~122 (2C) | The electronic environment of the pyridine carbons is highly sensitive to the substituent position. |
| Benzoyl-C | ~145, ~134, ~130 (2C), ~129 (2C) | ~145, ~134, ~130 (2C), ~129 (2C) | Minimal difference expected for the benzoyl ring carbons. |
| Propyl-C | ~38, ~24, ~14 | ~38, ~24, ~14 | Identical side chain, no difference expected. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial confirmation of the molecular weight and can offer structural information through fragmentation patterns.[5] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Trustworthiness by Design: By using a soft ionization technique like Electrospray Ionization (ESI), we primarily observe the protonated molecular ion [M+H]⁺, which gives a clear indication of the molecular weight. This minimizes complex fragmentation that can sometimes complicate interpretation.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-Time of Flight (TOF) mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The TOF analyzer provides high mass accuracy.
-
Data Analysis: Determine the monoisotopic mass of the protonated molecular ion [M+H]⁺. Compare this experimentally determined mass with the theoretical mass calculated for the elemental formula of this compound (C₁₅H₁₅NO).
The molecular formula for both this compound and its structural isomer, 4-(4-n-Propylbenzoyl)pyridine, is C₁₅H₁₅NO.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | This compound |
| Molecular Formula | C₁₅H₁₅NO |
| Theoretical Mass [M] | 225.1154 |
| Theoretical Mass [M+H]⁺ | 226.1232 |
| Expected HRMS Result | 226.1232 ± 5 ppm |
A key fragmentation pathway for this class of compounds is alpha-cleavage at the carbonyl group.[6][7] This would result in characteristic fragment ions.
Caption: Key fragmentation pathways for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[8] For this compound, the most characteristic absorption will be the carbonyl (C=O) stretch of the ketone.
Authoritative Grounding: The position of the C=O stretch is sensitive to its electronic environment. For an aromatic ketone, this band is typically observed in the range of 1685-1666 cm⁻¹.[9] Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone (around 1715 cm⁻¹).[8]
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Table 4: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O (Aromatic Ketone) | 1680 - 1660 | The strong, sharp peak is characteristic of the carbonyl stretch, with the frequency lowered by conjugation.[10] |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the pyridine and benzene rings. |
| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations of C-H bonds in the n-propyl group. |
| C=C / C=N (Aromatic) | 1600 - 1450 | Ring stretching vibrations of the aromatic systems. |
While FTIR is excellent for confirming the presence of the key functional groups, it generally cannot distinguish between positional isomers like the 2- and 4-substituted pyridines, as their key functional groups are identical. This underscores the necessity of using FTIR in conjunction with NMR and MS for complete structural validation.
Conclusion: A Triad of Evidence for Structural Certainty
The structural validation of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the definitive map of atomic connectivity, allowing for clear differentiation from positional isomers. High-resolution mass spectrometry confirms the elemental composition with high precision. Finally, FTIR spectroscopy offers rapid confirmation of the key functional groups. By integrating the data from these three pillars of analytical chemistry, researchers and drug development professionals can achieve an unimpeachable level of confidence in the structure of their target molecules, ensuring the integrity and success of their scientific endeavors.
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A Researcher's Guide to Differentiating Benzoylpyridine Isomers: A Spectroscopic Comparison
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of isomeric compounds is a foundational requirement. Benzoylpyridine isomers—2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine—serve as critical synthons and pharmacophores. While possessing the same molecular formula (C₁₂H₉NO) and mass (183.21 g/mol ), their distinct structural arrangements, stemming from the position of the nitrogen atom in the pyridine ring, impart unique physicochemical properties.[1][2][3][4] Consequently, the ability to unambiguously differentiate these isomers is paramount for synthesis validation, quality control, and regulatory compliance.
This guide provides an in-depth comparative analysis of the spectroscopic data for 2-, 3-, and 4-benzoylpyridine. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the mechanistic rationale behind the observed spectral differences.
The Challenge of Isomerism
The core challenge lies in the subtlety of the structural differences. The only variation among the three isomers is the point of attachment of the benzoyl group to the pyridine ring. This seemingly minor change significantly alters the electronic landscape of the molecule, which is the very property that spectroscopic techniques are designed to probe. The nitrogen atom's position relative to the carbonyl group dictates the extent of its inductive and resonance effects, leading to distinct and measurable spectral fingerprints.
Caption: Chemical structures of the three benzoylpyridine isomers.
Infrared (IR) Spectroscopy: Probing the Carbonyl Environment
IR spectroscopy is a powerful first-pass technique for functional group identification.[5] For benzoylpyridine isomers, the most diagnostic absorption is the C=O stretching vibration.[6][7][8][9] The frequency of this vibration is highly sensitive to the electronic effects exerted by the pyridine ring.
Causality Behind Experimental Observations:
The position of the nitrogen atom influences the C=O bond strength in two ways:
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon and pulls electron density away from the carbonyl group through the sigma bonds, strengthening the C=O bond and increasing its stretching frequency (a blueshift).
-
Resonance Effect (-R): The nitrogen lone pair can participate in resonance, but more importantly, the nitrogen can withdraw electron density from the aromatic system via resonance. When the carbonyl group is at the 2- or 4-position, the nitrogen can exert a strong electron-withdrawing resonance effect, which delocalizes the pi electrons of the carbonyl. This weakens the C=O double bond character, lowering its stretching frequency (a redshift). This effect is absent in the 3-isomer, where the carbonyl is meta to the nitrogen.
Therefore, we can predict the following trend in C=O stretching frequency: 3-benzoylpyridine > 2-benzoylpyridine ≈ 4-benzoylpyridine . The 3-isomer lacks the resonance delocalization that weakens the carbonyl bond in the other two isomers.
Comparative IR Data
| Isomer | Key IR Absorptions (cm⁻¹) | C=O Stretch (cm⁻¹) | Source |
| 2-Benzoylpyridine | ~3060 (Ar C-H), ~1670 (C=O), ~1585 (C=C/C=N) | ~1670 | SDBS |
| 3-Benzoylpyridine | ~3060 (Ar C-H), ~1675 (C=O), ~1580 (C=C/C=N) | ~1675 | SDBS[10] |
| 4-Benzoylpyridine | ~3060 (Ar C-H), ~1665 (C=O), ~1595 (C=C/C=N) | ~1665 | PubChem[11] |
Note: Exact values can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film).
The experimental data align with our theoretical predictions. The 3-isomer exhibits the highest C=O stretching frequency due to the dominance of the inductive effect. The 2- and 4-isomers show lower frequencies, indicative of the electron-withdrawing resonance effect weakening the carbonyl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides the most definitive data for distinguishing these isomers by mapping the unique electronic environment of each proton (¹H) and carbon (¹³C) nucleus.
¹H NMR Spectroscopy
The chemical shifts of the pyridine protons are highly diagnostic. Protons ortho to the electronegative nitrogen atom are significantly deshielded and appear at a higher chemical shift (further downfield).
-
2-Benzoylpyridine: The proton adjacent to both the nitrogen and the point of substitution (H6) is the most deshielded, appearing as a distinct doublet around 8.7 ppm.
-
3-Benzoylpyridine: Two protons are ortho to the nitrogen (H2 and H6), but are not directly influenced by the benzoyl group's deshielding cone. The most deshielded proton is H2, appearing as a sharp singlet or narrow doublet around 9.0 ppm.[11]
-
4-Benzoylpyridine: The two protons ortho to the nitrogen (H2 and H6) are equivalent due to symmetry, resulting in a single, characteristic downfield signal (a doublet) for two protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra show clear differences, particularly in the chemical shifts of the carbonyl carbon and the pyridine ring carbons. The carbonyl carbon's chemical shift is influenced by the same electronic effects described in the IR section.
-
2-Benzoylpyridine: The carbonyl carbon signal appears around 195.5 ppm. The C2 carbon, directly attached to nitrogen, is significantly deshielded.
-
3-Benzoylpyridine: The carbonyl carbon is less affected by the nitrogen's resonance effect and appears at a slightly lower field, around 194.8 ppm.[11]
-
4-Benzoylpyridine: The carbonyl carbon experiences strong resonance effects and appears at the lowest field of the three, around 194.3 ppm. The symmetry of the molecule results in fewer signals for the pyridine ring carbons compared to the other isomers (C2/C6 and C3/C5 are equivalent).
Comparative NMR Data (in CDCl₃)
| Isomer | Carbonyl ¹³C Shift (ppm) | Key ¹H Shifts (ppm) & Multiplicity | Source |
| 2-Benzoylpyridine | ~195.5 | ~8.7 (d, 1H, H6), ~8.1 (d, 1H, H3) | SDBS |
| 3-Benzoylpyridine | ~194.8 | ~9.0 (d, 1H, H2), ~8.8 (dd, 1H, H6) | ResearchGate[11] |
| 4-Benzoylpyridine | ~194.3 | ~8.8 (d, 2H, H2/H6), ~7.8 (d, 2H, H3/H5) | SDBS |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Since all three isomers have the same molecular weight, the molecular ion peak ([M]⁺•) in an electron ionization (EI) mass spectrum will be identical (m/z 183). Differentiation, therefore, relies on analyzing the fragmentation pattern.[12][13] The primary fragmentation pathway for benzoyl-containing compounds is the alpha-cleavage of the bond between the carbonyl carbon and the pyridine ring.[14]
Causality Behind Fragmentation:
This cleavage is highly favorable as it produces two stable, resonance-delocalized cations:
-
Benzoyl cation ([C₆H₅CO]⁺): This fragment is consistently observed at m/z 105 and is often the base peak.[14]
-
Pyridyl cation ([C₅H₄N]⁺): This fragment is observed at m/z 78 .
The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77 .[14] The relative abundance of these fragments, particularly the pyridyl-containing fragments, can help distinguish the isomers.
Caption: Primary fragmentation pathway for benzoylpyridine isomers in EI-MS.
Comparative Mass Spectrometry Data
| Isomer | [M]⁺• (m/z 183) Rel. Abundance | [C₆H₅CO]⁺ (m/z 105) Rel. Abundance | [C₅H₄NCO]⁺ (m/z 106) Rel. Abundance | Key Differentiator | Source |
| 2-Benzoylpyridine | ~40% | 100% (Base Peak) | ~25% | Presence of m/z 106 fragment | NIST[15] |
| 3-Benzoylpyridine | ~50% | 100% (Base Peak) | <5% | Higher [M]⁺• abundance | NIST |
| 4-Benzoylpyridine | ~60% | 100% (Base Peak) | <5% | Highest [M]⁺• abundance | PubChem[11] |
The most significant differentiator is observed for 2-benzoylpyridine . It shows a notable fragment at m/z 106, corresponding to the [C₅H₄NCO]⁺ ion. This is likely formed via a rearrangement involving the proximal nitrogen atom, a pathway not available to the 3- and 4-isomers. The 3- and 4-isomers are more difficult to distinguish by MS alone, but 4-benzoylpyridine generally exhibits a more stable molecular ion, resulting in a higher relative abundance compared to the 3-isomer.
Methodologies and Experimental Protocols
To ensure reproducibility, the acquisition of high-quality spectroscopic data must follow standardized protocols.
General Sample Preparation
-
Compound Purity: Verify the purity of each isomer (>98%) using a primary technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[16]
-
Solvent Selection: For NMR analysis, use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is free from water and other impurities. For IR, if analyzing in solution, use a solvent like carbon tetrachloride (CCl₄) that has minimal absorption in the regions of interest.
Experimental Workflow
Caption: Generalized workflow for spectroscopic identification of benzoylpyridine isomers.
Detailed Protocols
1. FT-IR Spectroscopy (KBr Pellet Method)
-
Grind 1-2 mg of the benzoylpyridine isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent pellet.
-
Acquire the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
2. NMR Spectroscopy (¹H and ¹³C)
-
Dissolve 5-10 mg of the isomer in ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer.
-
Acquire a broadband proton-decoupled ¹³C spectrum on the same instrument.
3. Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet for volatile samples.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-250 to detect the molecular ion and key fragments.
-
Identify the base peak and calculate the relative abundances of other significant ions.
Conclusion
While 2-, 3-, and 4-benzoylpyridine are structurally similar, they can be reliably distinguished using a combination of standard spectroscopic techniques.
-
IR spectroscopy offers a quick check, with the C=O stretching frequency of the 3-isomer appearing at the highest wavenumber.
-
¹H and ¹³C NMR provide the most conclusive evidence, with each isomer displaying a unique set of chemical shifts and coupling patterns for the pyridine ring protons and carbons.
-
Mass spectrometry serves as a powerful confirmation tool, especially for 2-benzoylpyridine, which generates a characteristic fragment at m/z 106 not seen in the other two isomers.
By understanding the underlying principles and carefully analyzing the key differentiating features presented in this guide, researchers can confidently identify and characterize these important isomeric building blocks.
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A Comparative Guide to the Biological Activity of Pyridine Derivatives
Introduction: The Versatility of the Pyridine Scaffold
Pyridine, a six-membered aromatic ring containing one nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and synthetic tractability make it a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds.[2][3] Pyridine derivatives are integral to a vast array of FDA-approved drugs and demonstrate a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5][6]
This guide provides a comparative analysis of the biological activities of select pyridine derivatives across key therapeutic areas. We will delve into the mechanisms of action, present standardized experimental protocols for evaluation, and summarize quantitative data to offer a clear, objective comparison for researchers, scientists, and drug development professionals.
Part 1: Anticancer Activity of Pyridine Derivatives
The pyridine ring is a key component in numerous anticancer agents, targeting various hallmarks of cancer.[7][8] These derivatives function through diverse mechanisms, most notably by inhibiting critical signaling pathways that drive tumor growth and proliferation.[8][9]
Mechanism of Action: Kinase Inhibition
A primary mechanism for many pyridine-based anticancer drugs is the inhibition of protein kinases, enzymes that regulate cellular signaling pathways.[8] For example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[8] Pyridine derivatives can be designed to fit into the ATP-binding pocket of VEGFR-2, preventing its phosphorylation and blocking the downstream signaling cascade.[8] This effectively chokes off the tumor's blood supply.
Caption: VEGFR-2 signaling pathway and inhibition by a pyridine derivative.
Comparative Analysis of Anticancer Activity
The efficacy of pyridine derivatives varies significantly based on their substitution patterns. The presence of specific functional groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) has been shown to enhance antiproliferative activity, while bulky groups or halogens can sometimes decrease it.[1][4]
| Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyridine-Urea Hybrid (8e) | MCF-7 (Breast) | < 5 | Doxorubicin | > 5 | [8] |
| Pyridine-Urea Hybrid (8n) | MCF-7 (Breast) | < 5 | Doxorubicin | > 5 | [8] |
| Syringaldehyde-Triarylpyridine (TAP2) | HCT116 (Colon) | 5.6 µg/mL | - | - | [9] |
| Imidazo[4,5-b]pyridine (3f) | K562 (Leukemia) | < 20 | - | - | [10] |
IC50: The half maximal inhibitory concentration, a measure of a drug's potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered properly before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient to observe the antiproliferative effects of the compound.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Trustworthiness: During this step, only viable cells will convert the MTT to formazan. Dead cells lack the necessary mitochondrial enzymes.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Antimicrobial Activity of Pyridine Derivatives
Pyridine derivatives represent a significant class of antimicrobial agents, with some compounds exhibiting potent activity against a wide range of bacteria and fungi.[2][11][12] Their development is crucial in the face of rising multidrug-resistant (MDR) pathogens.[3]
Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of pyridine derivatives are varied. Some, like the famous anti-tuberculosis drug Isoniazid, inhibit the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. Others function by disrupting the bacterial cell wall, leading to apoptosis, or by inhibiting essential enzymes.[3] Some recently synthesized pyridine compounds have even shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[3]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Analysis of Antimicrobial Activity
The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Thienopyridine (12a) | E. coli | 19.5 | - | - | [11] |
| Thienopyridine (12a) | B. mycoides | < 4.8 | - | - | [11] |
| N-alkylated pyridine salt (66) | S. aureus | 56 (at 100 µg/mL) | - | - | [5] |
| Nicotinic acid hydrazide (4) | S. aureus | Comparable | Norfloxacin | Comparable | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard laboratory method used to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is tested against a range of concentrations of the antimicrobial agent in a liquid medium. Growth is determined by observing turbidity.
Step-by-Step Methodology:
-
Preparation of Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the pyridine derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes should be 50 µL per well.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. This brings the total volume to 100 µL. Trustworthiness: A sterility control well (broth only) and a growth control well (broth + bacteria, no drug) must be included to validate the assay.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
Part 3: Anti-inflammatory Activity of Pyridine Derivatives
Pyridine derivatives have also been explored for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade.[13][14][15]
Mechanism of Action: COX-2 Inhibition
A key target in anti-inflammatory drug design is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-2 is primarily responsible for mediating inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some imidazo[4,5-b]pyridine derivatives have shown potent and selective COX-2 inhibition.[10] The mechanism may also involve the chelation of iron, as key inflammatory enzymes like cyclooxygenase are heme-dependent.[14][16]
Comparative Analysis of Anti-inflammatory Activity
| Derivative Class | Target | IC50 (µmol/L) | Selectivity (COX-1/COX-2) | Source |
| Imidazo[4,5-b]pyridine (3f) | COX-2 | 9.2 | ~2.4 | [10] |
| Imidazo[4,5-b]pyridine (3f) | COX-1 | 21.8 | - | [10] |
| 3-hydroxy pyridine-4-one (A) | Carrageenan-induced edema | Potent (at 20 mg/kg) | - | [14] |
| 3-hydroxy pyridine-4-one (C) | Croton oil-induced edema | 50% inhibition (at 200 mg/kg) | - | [14] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures a compound's ability to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is utilized. In the presence of a chromogenic substrate (e.g., TMB), the peroxidase component of COX catalyzes a reaction that produces a colored product. An inhibitor will reduce the rate of color development.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and the chromogenic substrate to each well.
-
Inhibitor Addition: Add various concentrations of the pyridine derivatives to the wells. Include a vehicle control and a known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells to initiate the reaction.
-
Substrate Addition: After a brief pre-incubation (e.g., 10 minutes), add arachidonic acid to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the absorbance change over time using a plate reader at the appropriate wavelength (e.g., 650 nm for TMB).
-
Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the data to calculate IC50 values for both COX-1 and COX-2, allowing for the determination of selectivity.
Conclusion
The pyridine scaffold is a remarkably versatile and enduring platform in drug discovery. The derivatives discussed in this guide highlight just a fraction of their therapeutic potential, from inhibiting kinases in cancer cells to disrupting microbial cell walls and modulating inflammatory pathways. The structure-activity relationship is a key consideration, where subtle changes to the substituents on the pyridine ring can dramatically alter biological activity and selectivity.[1][17] Future research will undoubtedly continue to leverage the unique chemical properties of pyridine to develop next-generation therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to the Analytical Cross-Referencing of 2-(4-n-Propylbenzoyl)pyridine
For professionals in the fields of pharmaceutical research, drug development, and analytical chemistry, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the analytical data for 2-(4-n-Propylbenzoyl)pyridine, a heterocyclic ketone with potential applications in medicinal chemistry. By cross-referencing data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC), we will establish a robust analytical profile for this compound. Furthermore, we will compare its spectral features with those of its parent compound, 2-Benzoylpyridine, to highlight the influence of the n-propyl substituent on the analytical data.
Introduction to the Analytical Challenge
This compound is a molecule of interest due to its hybrid structure, incorporating both a pyridine ring and a substituted benzoyl moiety. The pyridine ring is a common scaffold in pharmaceuticals, while the benzoyl group can participate in various biological interactions. The n-propyl group, in turn, can influence the molecule's lipophilicity and binding affinity. Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound in any research or development setting. This guide will delve into the expected analytical data and provide the rationale behind the interpretation, empowering researchers to confidently identify and quantify this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and compare it to the experimental data for 2-Benzoylpyridine. The predictions for the target molecule are based on the known data for 2-Benzoylpyridine and standard substituent effects for the n-propyl group.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | 2-Benzoylpyridine Chemical Shift (ppm)[1] | Predicted this compound Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Pyridine H-6 | 8.71 | ~8.7 | d | 1H |
| Pyridine H-3 | 8.06 | ~8.1 | d | 1H |
| Pyridine H-5 | 8.03 | ~8.0 | d | 1H |
| Pyridine H-4 | 7.88 | ~7.9 | t | 1H |
| Benzoyl H-2', H-6' | 7.54 | ~7.8 | d | 2H |
| Benzoyl H-3', H-5' | 7.58-7.34 | ~7.3 | d | 2H |
| Propyl -CH₂- | - | ~2.7 | t | 2H |
| Propyl -CH₂- | - | ~1.7 | sextet | 2H |
| Propyl -CH₃ | - | ~0.9 | t | 3H |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | 2-Benzoylpyridine Chemical Shift (ppm) | Predicted this compound Chemical Shift (ppm) |
| C=O | ~195 | ~194 |
| Pyridine C-2 | ~155 | ~155 |
| Pyridine C-6 | ~149 | ~149 |
| Pyridine C-4 | ~137 | ~137 |
| Pyridine C-3 | ~126 | ~126 |
| Pyridine C-5 | ~124 | ~124 |
| Benzoyl C-1' | ~137 | ~134 |
| Benzoyl C-4' | ~133 | ~148 |
| Benzoyl C-2', C-6' | ~130 | ~130 |
| Benzoyl C-3', C-5' | ~128 | ~129 |
| Propyl -CH₂- | - | ~38 |
| Propyl -CH₂- | - | ~24 |
| Propyl -CH₃ | - | ~14 |
The key diagnostic signals for the presence of the n-propyl group are the aliphatic signals in both the ¹H and ¹³C NMR spectra, which are absent in the spectra of 2-Benzoylpyridine.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted and Comparative Mass Spectra
The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can be predicted by considering the likely cleavage points in the molecule.
Table 3: Predicted and Comparative Mass Spectrometry Data
| Ion | 2-Benzoylpyridine (m/z)[1] | Predicted this compound (m/z) | Identity of Fragment |
| [M]⁺ | 183 | 225 | Molecular Ion |
| [M-C₃H₇]⁺ | - | 182 | Loss of propyl radical |
| [C₅H₄N-CO]⁺ | 105 | 105 | Phenylcarbonyl cation |
| [C₅H₄N]⁺ | 78 | 78 | Pyridyl cation |
| [C₆H₅]⁺ | 77 | 77 | Phenyl cation |
| [C₉H₁₁]⁺ | - | 119 | Propylphenyl cation |
The presence of the molecular ion at m/z 225 and a significant fragment at m/z 182 (loss of the propyl group) would be strong evidence for the structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Workflow for IR Spectroscopy
Caption: Workflow for acquiring an ATR-IR spectrum.
Predicted and Comparative IR Data
The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the ketone carbonyl group.
Table 4: Predicted and Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Benzoylpyridine[2] | Predicted this compound |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | - | 2960-2850 |
| C=O Stretch (Ketone) | ~1660 | ~1660 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
The key difference in the IR spectrum of this compound compared to 2-Benzoylpyridine will be the appearance of C-H stretching vibrations in the 2960-2850 cm⁻¹ region, characteristic of the n-propyl group.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For a synthesized compound, HPLC is crucial for determining its purity.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm). The purity is determined by the relative area of the main peak.
Workflow for HPLC Analysis
Caption: Workflow for purity analysis by reversed-phase HPLC.
Comparative HPLC Behavior
Due to the addition of the n-propyl group, this compound is more nonpolar than 2-Benzoylpyridine. Consequently, in a reversed-phase HPLC system, it will have a longer retention time. This difference in retention time is a key identifying feature and allows for the separation of the two compounds if they were present in a mixture.
Table 5: Comparative HPLC Retention
| Compound | Expected Relative Retention Time | Rationale |
| 2-Benzoylpyridine | Shorter | Less nonpolar, weaker interaction with the C18 stationary phase. |
| This compound | Longer | More nonpolar due to the n-propyl group, stronger interaction with the stationary phase. |
Conclusion
The comprehensive analytical characterization of this compound relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and key fragments, IR spectroscopy identifies the essential functional groups, and HPLC assesses the purity. By comparing the data to that of a known analogue, 2-Benzoylpyridine, we can confidently assign the observed signals and understand the influence of the n-propyl substituent. This guide provides the necessary protocols and expected data to enable researchers to rigorously characterize this and similar molecules, ensuring the integrity and reliability of their scientific investigations.
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(4-n-Propylbenzoyl)pyridine
Introduction: The Imperative of Purity in Synthesis
2-(4-n-Propylbenzoyl)pyridine is a heterocyclic aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Its structural motif is found in compounds explored for various pharmacological activities. As with any chemical synthesis intended for high-value applications, particularly in drug development, the purity of the final compound is not merely a quality metric—it is a critical determinant of efficacy, safety, and reproducibility. Impurities, even in trace amounts, can lead to unpredictable side reactions, altered biological activity, and erroneous structure-activity relationship (SAR) data.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of lab-scale synthesized this compound. We move beyond simple protocol listings to explain the causality behind experimental choices, offering a framework for researchers to select and implement the most appropriate techniques for their specific needs, from routine quality control to in-depth impurity profiling.
Part 1: Synthesis Context and the Genesis of Impurities
To effectively assess purity, one must first anticipate the likely impurities. A common synthetic route to this compound is the oxidation of its corresponding secondary alcohol, phenyl(4-n-propylphenyl)methanol. This alcohol is typically prepared via a Grignard reaction between 2-bromopyridine and 4-n-propylbenzaldehyde.
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Caption: General synthetic workflow for this compound.
This synthetic pathway can introduce several classes of impurities that a robust analytical workflow must be able to detect and quantify.
| Impurity Class | Potential Species | Origin |
| Unreacted Starting Materials | 4-n-Propylbenzaldehyde, 2-Bromopyridine | Incomplete reaction in Step 1. |
| Reaction Intermediates | Phenyl(4-n-propylphenyl)methanol | Incomplete oxidation in Step 2. |
| By-products | Bipyridine | Homocoupling of the Grignard reagent. |
| Isomeric Impurities | 3-(4-n-Propylbenzoyl)pyridine or 4-(4-n-Propylbenzoyl)pyridine | Potential (though minor) isomerization during synthesis. |
| Solvent Residues | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Hexanes | From reaction and purification steps. |
Part 2: A Comparative Guide to Purity Assessment Techniques
No single technique provides a complete purity profile. A multi-faceted approach, leveraging the orthogonal strengths of different methods, is the gold standard. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for quantifying the main component and detecting minor impurities.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to the non-polar, aromatic nature of the analyte. The alkyl chains provide hydrophobic interactions, retaining the compound from the polar mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that elutes the compound from the C18 column. A gradient (increasing acetonitrile concentration over time) is chosen to ensure that both more polar (early-eluting) and less polar (late-eluting) impurities are effectively separated and produce sharp peaks.
-
Modifier: A small amount of formic or phosphoric acid is added to the aqueous phase to control the ionization state of the pyridine nitrogen.[1][2] Protonating the nitrogen ensures a consistent interaction with the stationary phase and leads to better peak shape.
-
Detection: The conjugated aromatic system of this compound exhibits strong UV absorbance. A wavelength of 239 nm is often effective for this class of compounds, providing a good balance of sensitivity for the main peak and potential impurities.[3]
Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 239 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).
Data Interpretation & Comparison:
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Primary Use | Quantitative purity (% area), detection of non-volatile and thermally labile impurities. |
| Advantages | High precision and accuracy; excellent for isomer separation; non-destructive (sample can be collected). |
| Limitations | May not detect highly volatile impurities (e.g., residual solvents); requires reference standards for absolute quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying volatile and semi-volatile compounds. It separates components in the gas phase and provides mass-to-charge ratio data, which acts as a molecular fingerprint for identification.
Causality of Method Design:
-
Injection Mode: Split injection is used to avoid overloading the column with the highly concentrated main component, allowing for better resolution of trace impurities.
-
Column: A low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating aromatic compounds based on their boiling points and weak interactions with the stationary phase.[4]
-
Temperature Program: A temperature ramp is essential. It starts at a low temperature to trap and focus volatile solvents, then gradually increases to elute the main analyte and any higher-boiling by-products.
-
Detector: Mass Spectrometry (MS) is used not just for detection but for identification. The electron ionization (EI) source fragments molecules in a reproducible way, allowing comparison of the resulting mass spectra to libraries (like NIST) for confident identification of impurities.[5][6]
Protocol: GC-MS Impurity Profiling
-
System Preparation:
-
Column: TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (50:1 ratio).
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a solution of the synthesized compound in Dichloromethane or Ethyl Acetate at approximately 1 mg/mL.
-
Injection: Inject 1 µL.
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to any other detected peaks to identify impurities.
Data Interpretation & Comparison:
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Primary Use | Identification of volatile/semi-volatile impurities (solvents, starting materials, by-products). |
| Advantages | Excellent for structural elucidation of unknown impurities; highly sensitive; vast spectral libraries for identification.[5] |
| Limitations | Not suitable for non-volatile or thermally labile compounds; quantification can be less precise than HPLC without specific calibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unparalleled overview of the compound's structure and can reveal impurities that are structurally distinct from the main component. ¹H NMR is particularly useful for a rapid assessment of purity.
Causality of Method Design:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with key signals.
-
Internal Standard: For quantitative NMR (qNMR), a stable, non-reactive standard with a simple spectrum (e.g., 1,3,5-trimethoxybenzene) is added in a precisely known amount. This allows for the direct calculation of the absolute purity (w/w %).
-
Analysis: In a standard ¹H NMR, purity is assessed by looking for "rogue" signals that do not correspond to the target molecule. The integration of these signals relative to the product signals gives a molar ratio of impurity to product. The absence of signals corresponding to starting materials (e.g., the aldehydic proton of 4-n-propylbenzaldehyde around 9-10 ppm) is a strong indicator of a complete reaction.[7][8]
Protocol: ¹H NMR Purity Assessment
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of CDCl₃.
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).
-
-
Data Analysis:
-
Calibrate the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Assign all peaks corresponding to this compound.
-
Integrate the product peaks and any impurity peaks.
-
Compare the relative integrations to estimate the molar percentage of impurities. For example, if a starting material peak integrates to 0.02 when a single proton of the product is set to 1.00, the sample contains approximately 2 mol% of that impurity.
-
Predicted ¹H NMR Signals for this compound in CDCl₃:
-
~8.7 ppm (d, 1H): Proton on the pyridine ring, ortho to the nitrogen.
-
~8.0-7.8 ppm (m, 4H): Aromatic protons on the benzoyl ring (ortho to carbonyl) and pyridine ring protons.
-
~7.5-7.3 ppm (m, 3H): Remaining aromatic protons.
-
~2.7 ppm (t, 2H): -CH₂- group of the propyl chain attached to the benzene ring.
-
~1.7 ppm (sextet, 2H): Central -CH₂- group of the propyl chain.
-
~0.9 ppm (t, 3H): Terminal -CH₃ group of the propyl chain.
Data Interpretation & Comparison:
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Structural confirmation, detection of structurally different impurities, absolute purity (qNMR). |
| Advantages | Provides unambiguous structural information; can quantify impurities without a reference standard for each one (qNMR); detects a wide range of impurities. |
| Limitations | Lower sensitivity compared to HPLC/GC; may not detect isomers with very similar NMR spectra; requires a more concentrated sample. |
Part 3: Integrated Purity Assessment Workflow
A robust purity assessment strategy integrates these techniques logically.
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}
Caption: Decision workflow for purity analysis and certification.
Part 4: Purification Strategies
If initial analysis reveals significant impurities, purification is necessary.
Column Chromatography
This is the most common method for purifying multi-gram quantities of organic compounds.[9][10]
-
Principle: Separation is based on the differential adsorption of components to a solid stationary phase (e.g., silica gel) while being carried through by a liquid mobile phase.[10]
-
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate). The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired product. A typical starting point for this compound would be 10-20% Ethyl Acetate in Hexanes.
-
Procedure: Slurry-pack a glass column with silica gel in the eluent. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column. Elute with the mobile phase, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Recrystallization
If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective final purification step.[11][12]
-
Principle: Based on the difference in solubility of the compound and impurities in a specific solvent at different temperatures.
-
Protocol:
-
Solvent Selection: Choose a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethyl acetate and hexanes could be suitable candidates.
-
Procedure: Dissolve the impure solid in the minimum amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot-filter the solution to remove insoluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure compound.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Conclusion
The purity assessment of synthesized this compound is a critical process that requires a thoughtful, multi-instrumental approach. A preliminary ¹H NMR provides rapid structural confirmation and a qualitative sense of purity. GC-MS is indispensable for identifying and removing volatile residues from the synthesis and purification process. Finally, a well-developed HPLC-UV method serves as the definitive tool for quantifying purity with high precision. By understanding the potential impurities arising from the synthetic route and applying this integrated analytical workflow, researchers can ensure the quality and reliability of their materials, paving the way for successful downstream applications.
References
-
Title: DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE Source: Taylor & Francis Online URL: [Link]
-
Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Column Chromatography - Organic Chemistry Source: Jack Westin URL: [Link]
- Source: Google Patents (US3891661A)
-
Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PMC - NIH URL: [Link]
-
Title: Column Chromatography ketone/silica Source: Physics Forums URL: [Link]
-
Title: 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions Source: MDPI URL: [Link]
-
Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
-
Title: Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: 2-Benzoylpyridine Source: PubChem URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
-
Title: NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring Source: YouTube URL: [Link]
-
Title: Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts Source: PubMed URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]
-
Title: Characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis Source: Plant Archives URL: [Link]
-
Title: Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) Source: Human Metabolome Database URL: [Link]
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- 1. Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. plantarchives.org [plantarchives.org]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926) [hmdb.ca]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jackwestin.com [jackwestin.com]
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- 12. mdpi.com [mdpi.com]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 2-(4-n-Propylbenzoyl)pyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyridine-based scaffolds represent a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Among these, 2-benzoylpyridine derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide focuses on a specific, yet under-characterized member of this family: 2-(4-n-Propylbenzoyl)pyridine. Due to the limited direct research on this particular molecule, this guide will proceed by positing a putative mechanism of action based on robust data from structurally analogous 2-benzoylpyridine compounds. We will therefore explore the hypothesis that this compound functions as an inhibitor of tubulin polymerization, a mechanism shared by potent antiproliferative agents.
This guide will provide a comprehensive comparison with established tubulin inhibitors, detail the experimental methodologies required to validate this hypothesis, and present the data in a clear, comparative format to aid researchers in their quest for novel therapeutics.
The Putative Mechanism: Targeting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cellular cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function. Disruption of this equilibrium is a clinically validated strategy in cancer chemotherapy.
Based on extensive research on related 2-benzoylpyridine and 2-aryl-4-benzoyl-imidazole (ABI) compounds, we hypothesize that this compound binds to the colchicine binding site on β-tubulin.[1] This binding event is thought to sterically hinder the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubule filaments, thereby inhibiting polymerization. The consequence of this action is cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis in rapidly dividing cells.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Proposed Mechanism of this compound"
The Competitive Landscape: A Comparison with Established Tubulin Inhibitors
The therapeutic utility of targeting tubulin is well-established, with several classes of drugs exerting their effects through distinct binding sites on the tubulin dimer. A comparative analysis is crucial for understanding the potential advantages and liabilities of a new chemical entity.
| Compound/Class | Binding Site | Mechanism of Action | Key Characteristics | Representative Compound(s) |
| This compound (Hypothesized) | Colchicine | Inhibits Polymerization | Potentially high potency, good cell permeability.[1] | N/A |
| Colchicine Alkaloids | Colchicine | Inhibits Polymerization | High affinity, but toxicity limits systemic use. | Colchicine, Combretastatin A-4 |
| Vinca Alkaloids | Vinca | Inhibits Polymerization | Effective but can be subject to drug resistance mechanisms. | Vinblastine, Vincristine |
| Taxanes | Taxol | Stabilizes Microtubules | Promotes polymerization and inhibits depolymerization. | Paclitaxel, Docetaxel |
This comparative overview highlights the colchicine binding site as a key target for the development of new anticancer agents. Compounds that bind to this site can overcome some of the limitations associated with other classes of tubulin inhibitors, such as multidrug resistance.
Experimental Validation: A Step-by-Step Protocol
To rigorously test our hypothesis, a series of well-defined in vitro experiments are necessary. The following protocol outlines a standard tubulin polymerization assay, a cornerstone for characterizing compounds that interact with microtubules.
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound (test compound)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, clear bottom)
-
Temperature-controlled microplate reader capable of measuring fluorescence (e.g., 360 nm excitation, 450 nm emission for a fluorescent reporter)
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 100 mM stock solution of GTP in water.
-
Prepare stock solutions of the test compound, paclitaxel, and colchicine in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include wells for vehicle control (DMSO), positive control (paclitaxel, e.g., 10 µM), and negative control (colchicine, e.g., 10 µM).
-
Prepare a tubulin polymerization mix by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10-15% v/v to promote polymerization).
-
Add the tubulin solution to the polymerization mix to achieve a final concentration of 2-3 mg/mL.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding 95 µL of the tubulin polymerization mix to each well of the 96-well plate.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence or absorbance (light scatter at 340 nm) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence/absorbance values against time for each concentration of the test compound and controls.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
Calculate the IC₅₀ value for this compound, which is the concentration that inhibits tubulin polymerization by 50%.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Workflow for Tubulin Polymerization Assay"
Anticipated Results and Interpretation
Based on the proposed mechanism, we anticipate that this compound will exhibit a dose-dependent inhibition of tubulin polymerization. The resulting data, when compared with known inhibitors, will provide a quantitative measure of its potency.
| Compound | Anticipated IC₅₀ (Tubulin Polymerization) |
| This compound | To be determined |
| Colchicine | ~ 1-5 µM |
| Vinblastine | ~ 1-3 µM |
| Paclitaxel | N/A (Promotes Polymerization) |
A potent IC₅₀ value in the low micromolar or even nanomolar range would provide strong evidence supporting the hypothesis that this compound is a direct inhibitor of tubulin polymerization. Further experiments, such as competitive binding assays with radiolabeled colchicine and cell-based assays to assess effects on cell cycle and apoptosis, would be required for a comprehensive confirmation of its mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a compelling hypothesis can be formulated based on its structural similarity to other well-characterized 2-benzoylpyridine derivatives. The proposed action as a tubulin polymerization inhibitor positions this compound as a potentially valuable lead for the development of novel antiproliferative agents. The experimental framework provided in this guide offers a clear path for researchers to validate this hypothesis and to quantitatively assess the compound's potency in comparison to established drugs.
Future investigations should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and pharmacokinetic properties of this chemical scaffold. Furthermore, cellular and in vivo studies will be crucial to translate the in vitro findings into a deeper understanding of its therapeutic potential. The exploration of compounds like this compound underscores the continued importance of pyridine-based heterocycles in the ongoing search for innovative medicines.
References
-
Chen, H., Deng, S., Wang, Y., Albadari, N., Kumar, G., Ma, D., Li, W., White, S. W., Miller, D. D., & Li, W. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827–846. [Link]
Sources
The Evolving Landscape of 2-Benzoylpyridines: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-benzoylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological processes implicated in cancer, multidrug resistance, and other diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-benzoylpyridine derivatives, offering a comparative overview of their performance as potent bioactive agents. We will delve into the causal relationships behind experimental design, present key experimental data, and provide detailed protocols to empower researchers in the rational design of next-generation therapeutics based on this promising scaffold.
The 2-Benzoylpyridine Core: A Versatile Pharmacophore
The 2-benzoylpyridine moiety, characterized by a pyridine ring substituted at the 2-position with a benzoyl group, serves as a versatile building block in the synthesis of a variety of biologically active compounds.[1][2] Its ability to act as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the carbonyl oxygen, has led to the development of novel metal complexes with potential therapeutic applications.[1] Furthermore, derivatives of 2-benzoylpyridine have shown significant promise as antiproliferative agents, tubulin polymerization inhibitors, and modulators of multidrug resistance.[1][3][4]
Comparative SAR Analysis: Unlocking Potency and Selectivity
The biological activity of 2-benzoylpyridine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyridine and the benzoyl rings. Understanding these relationships is paramount for optimizing potency and selectivity.
Targeting Tubulin Polymerization: The Rise of 6-Aryl-2-benzoylpyridines
A significant breakthrough in the field has been the development of 6-aryl-2-benzoylpyridines as potent inhibitors of tubulin polymerization, binding to the colchicine site.[3][4][5] These compounds have demonstrated low nanomolar potency against a variety of cancer cell lines and have the crucial advantage of overcoming P-glycoprotein (P-gp) mediated multidrug resistance.[4]
The general structure of these potent tubulin inhibitors consists of three key components: the 2-benzoylpyridine core, a 6-aryl substituent on the pyridine ring, and various substituents on the benzoyl ring. The SAR of these compounds can be systematically analyzed by considering modifications to each of these regions.
The nature of the aryl group at the 6-position of the pyridine ring plays a critical role in the antiproliferative activity. Structure-activity relationship studies have revealed that specific substitution patterns on this aryl ring are crucial for potent tubulin inhibitory effects. For instance, a 3-hydroxy-4-methoxy substitution on the phenyl ring at the 6-position has been shown to be highly favorable for activity.
Modifications to the benzoyl portion of the molecule also significantly impact potency. The presence and position of substituents on this phenyl ring can influence binding affinity to the colchicine site on tubulin.
Table 1: SAR of 6-Aryl-2-benzoylpyridine Analogues as Tubulin Polymerization Inhibitors
| Compound | 6-Aryl Substituent (A-Ring) | Benzoyl Substituent (B-Ring) | Average IC50 (nM) against a panel of cancer cell lines | Reference |
| 4a | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 5.5 | [6] |
| 4v | 3-hydroxy-4-methoxyphenyl | 4-methoxyphenyl | ~1.8 | [3][5] |
| 60c | 3-hydroxy-4-methylphenyl | 4-methoxyphenyl | 2.4 | [4] |
Data presented in this table is a synthesis of information from multiple sources to illustrate key SAR trends.
The data clearly indicates that the introduction of a hydroxyl group at the 3-position of the 6-aryl ring, as seen in compound 4v , leads to a significant enhancement in potency compared to the trimethoxy-substituted analogue 4a .[3][5][6] This hydroxyl group is believed to form a crucial hydrogen bond within the colchicine binding site of tubulin, thereby increasing the binding affinity.[6] Further optimization, as seen in compound 60c , where a methyl group replaces the methoxy at the 4-position of the A-ring, maintains high potency while potentially improving metabolic stability.[4]
Overcoming Multidrug Resistance: The Role of 2-Benzoylpyridine Thiosemicarbazones
Multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy.[7] 2-Benzoylpyridine thiosemicarbazones have emerged as a promising class of compounds that can overcome P-gp-mediated drug resistance.[7] These compounds act as iron chelators and exhibit potent anti-proliferative activity.[8]
The SAR of these thiosemicarbazones is influenced by substituents on both the benzoylpyridine core and the thiosemicarbazone moiety. Studies have shown that electron-withdrawing substituents at the imine carbon are crucial for their ability to mediate P-gp-dependent cytotoxicity.[7]
Table 2: Antiproliferative Activity of 2-Benzoylpyridine Thiosemicarbazone Analogues
| Compound | Substituent on Phenyl Ring | IC50 (µM) in SK-MEL-28 cells | Reference |
| BpT | H | 0.03 ± 0.01 | [8] |
| Bp4MeOT | 4-OCH3 | 0.04 ± 0.01 | [8] |
| Bp3,4-diMeOT | 3,4-di-OCH3 | 0.12 ± 0.02 | [8] |
This table illustrates the effect of methoxy substitution on the antiproliferative activity of 2-benzoylpyridine thiosemicarbazones.
As shown in Table 2, the introduction of methoxy groups on the phenyl ring of the 2-benzoylpyridine scaffold generally leads to a decrease in antiproliferative activity.[8] This highlights the sensitivity of the biological activity to subtle structural modifications.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the SAR studies of 2-benzoylpyridines.
Synthesis of 6-Aryl-2-benzoylpyridines
The synthesis of 6-aryl-2-benzoylpyridines typically involves a multi-step process. A general synthetic route is outlined below.
Sources
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- 2. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-n-Propylbenzoyl)pyridine
For Immediate Release
As a Senior Application Scientist, my primary focus extends beyond the initial application of our chemical compounds to ensuring their entire lifecycle is managed with precision, safety, and environmental responsibility. This guide provides essential, in-depth procedural information for the proper disposal of 2-(4-n-Propylbenzoyl)pyridine, a specialized pyridine derivative. Adherence to these protocols is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our ecosystem. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Understanding the Hazard Profile: An Evidence-Based Approach
Inferred Hazards of this compound:
| Hazard Category | Anticipated Risk | Rationale and Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Pyridine itself is classified as harmful via oral, dermal, and inhalation routes.[5] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[2][6] | Pyridine derivatives are known local irritants to skin and mucous membranes.[6] |
| Respiratory Irritation | May cause respiratory irritation.[6] | Inhalation of vapors or dust of similar compounds can irritate the respiratory tract. |
| Flammability | Assumed to be a combustible material. | While pyridine is highly flammable, the larger benzoyl group may increase the flashpoint. However, it should still be kept away from ignition sources.[3][7] |
| Environmental | Potentially harmful to aquatic life.[4] | Pyridine and its derivatives can be toxic to aquatic organisms.[8] |
Core Directive: The Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and ends with documented transfer to a certified waste management professional. This workflow is designed to minimize exposure, prevent accidental release, and ensure full regulatory compliance.
Caption: A high-level overview of the disposal process for this compound.
Part 1: Immediate Safety and Spill Management
Before handling any waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[9] The appropriate Personal Protective Equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves are not always sufficient for prolonged contact with pyridine-based compounds.[9] | To prevent dermal absorption, which is a significant route of exposure for pyridine derivatives. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes of liquid waste or contact with solid particulates.[1][9] |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory | Not typically required when working in a fume hood. If a spill occurs outside a hood, a NIOSH-approved respirator may be necessary.[9] | To prevent inhalation of potentially harmful vapors or dust. |
Spill Protocol
In the event of a spill, immediate and calm action is crucial.
-
Evacuate and Alert : Notify colleagues in the immediate area and your laboratory supervisor.
-
Assess the Spill :
-
Small Spill : If the spill is small (can be cleaned up in under 10 minutes) and you are trained to do so, proceed with cleanup.[9] Absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1][9]
-
Large Spill : If the spill is large, immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1][9]
-
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[9]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : The collected spill material must be disposed of as hazardous waste.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[8] This protocol provides a self-validating system for compliance.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.
-
Waste Streams : Identify all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated cleaning materials (e.g., absorbent pads from spills).
-
-
Segregation : All waste containing this compound must be classified as hazardous waste.[1] Crucially, do not mix this waste with incompatible materials.
-
Incompatibles : Strong oxidizing agents and strong acids (especially nitric acid).[9] Store waste containers with physical barriers or sufficient distance from these materials.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Handling Protocols for 2-(4-n-Propylbenzoyl)pyridine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 2-(4-n-Propylbenzoyl)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of its core chemical structures: the pyridine ring and the benzoyl group, as well as safety data for closely related compounds. It is imperative that this guidance is supplemented by a thorough, site-specific risk assessment and adherence to all institutional safety protocols.
Hazard Analysis: Understanding the Risks
This compound, while not extensively characterized, is anticipated to share the toxicological profile of other pyridine derivatives. Pyridine and its analogues are known to be hazardous, with potential routes of exposure including inhalation, skin contact, and ingestion.[1] The primary health concerns associated with pyridine compounds include:
-
Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Overexposure can lead to symptoms such as nausea, headaches, dizziness, and respiratory irritation.[1][4]
-
Skin and Eye Irritation : Direct contact can cause serious skin and eye irritation.[2][4][5] Some pyridine derivatives have been shown to cause severe eye irritation in animal studies.[6]
-
Organ Toxicity : Prolonged or repeated exposure may lead to damage to the liver and kidneys.[4]
-
Flammability : While this compound is a solid, related compounds can be flammable, and hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced in a fire.[5][7]
Given these potential hazards, a stringent personal protective equipment (PPE) plan is the first and most critical line of defense.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound and its solutions. The following table summarizes the required PPE, with the rationale rooted in preventing all potential routes of exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities.[1][8] | Protects against splashes and vapors that can cause serious and potentially irreversible eye damage.[4][6] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended. If using nitrile gloves, it is crucial to verify their breakthrough time for pyridine-like compounds from the manufacturer's compatibility chart and to change them frequently.[1][4][8] Always inspect gloves for any signs of degradation or perforation before use. | Provides a critical barrier against dermal absorption, which is a significant route of exposure for pyridine derivatives.[4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of contamination, chemically impervious coveralls should be considered.[8][9] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors.[1] In the rare event that a fume hood is not available or if there is a potential to exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[9] | Prevents inhalation of the compound, which can lead to systemic toxicity and respiratory irritation.[6] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[9] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount to ensuring safety. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[4][7]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize traffic in and out of the containment area.
-
Have a chemical spill kit readily available, with absorbent materials suitable for organic compounds.[10]
-
-
Donning PPE :
-
Before entering the lab area where the chemical will be handled, don a flame-retardant lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Wash and dry hands thoroughly before donning the appropriate chemically resistant gloves.
-
-
Chemical Handling (Inside the Fume Hood) :
-
Perform all manipulations, including weighing, transferring, and preparing solutions, within the sash of the fume hood.
-
When weighing the solid compound, use a disposable weigh boat to prevent contamination of balances.
-
Keep containers of this compound tightly closed when not in use to prevent the release of any potential vapors or dust.[1][10]
-
Use non-sparking tools and ensure all equipment is properly grounded, especially when working with flammable solvents.[2][10]
-
-
Doffing PPE :
-
To avoid cross-contamination, remove PPE before leaving the laboratory.
-
Remove gloves first, using a technique that avoids touching the outer surface with bare skin.
-
Remove the lab coat, followed by eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
-
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Skin Contact : Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[5] If skin irritation occurs, seek medical attention.[2]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
-
Spills : For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area, secure it, and contact your institution's environmental health and safety department immediately.[4]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including excess reagent, solutions, contaminated gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Disposal Route : Do not dispose of this chemical down the drain or in the regular trash.[8] All waste must be disposed of through your institution's licensed hazardous waste disposal program, following all local, state, and federal regulations.[2][8]
By internalizing the principles and adhering to the protocols outlined in this guide, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023, February 1).
- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from Washington State University Environmental Health & Safety.
- BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- BenchChem. Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.
- Santa Cruz Biotechnology. 2-Benzoylpyridine - Safety Data Sheet.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet - Pyridine.
- Fisher Scientific. Safety Data Sheet - 2-Benzoylpyridine.
- J.T. Baker. (2011, August 29). Material Safety Data Sheet - Pyridine.
- Fisher Scientific. Safety Data Sheet - 2-Benzylpyridine.
- Sigma-Aldrich. (2020, August 29). Safety Data Sheet - Pyridine.
- Fisher Scientific. Safety Data Sheet - 4-Benzylpyridine.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Pyridine: Human health tier II assessment. Australian Government Department of Health.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
